N-Nitrosopropranolol
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRHXNLIUKPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004684 | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84418-35-9 | |
| Record name | N-Nitrosopropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosopropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stability of N-Nitrosopropranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopropranolol (NNP) is a nitrosamine impurity of propranolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3] Understanding the factors that affect the stability of NNP is crucial for developing robust control strategies during drug substance and product manufacturing, packaging, and storage to ensure patient safety.
This technical guide provides a comprehensive overview of the factors influencing the stability of this compound. It delves into the chemical and physical degradation pathways, the impact of various environmental factors, and details the experimental protocols necessary for its stability assessment.
Physicochemical Properties of this compound
A foundational understanding of NNP's physicochemical properties is essential for predicting its behavior and stability.
| Property | Value/Description | Reference(s) |
| Chemical Name | N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N-nitrosoamine | [1] |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited aqueous solubility. | [1] |
| Partition Coefficient (Log P) | Approximately 3.5, indicating moderate lipophilicity. | [1] |
| UV Absorption Maxima | Displays characteristic absorption peaks due to the naphthalene moiety and the nitroso functional group. | [1] |
Factors Affecting this compound Stability
The stability of NNP is influenced by a multitude of factors, with pH, temperature, and light being the most critical. The formation of NNP from propranolol is favored in acidic conditions, suggesting that NNP itself would be more stable under neutral or basic conditions where the reverse reaction is less likely.[1][4]
Effect of pH (Hydrolytic Stability)
The pH of the environment plays a pivotal role in the stability of N-nitrosamines. While the formation of NNP from propranolol is acid-catalyzed, the degradation of NNP can also be influenced by pH. Generally, N-nitrosamines can undergo acid-catalyzed hydrolysis, leading to the parent amine and nitrous acid. Conversely, under strongly basic conditions, some N-nitrosamines can also degrade.
Hypothesized Hydrolytic Degradation Pathway:
Caption: Hypothesized pH-dependent degradation pathways of this compound.
Effect of Temperature (Thermal Stability)
Elevated temperatures can accelerate the degradation of NNP. Thermal degradation of N-nitrosamines can proceed through various mechanisms, including homolytic cleavage of the N-N bond. The rate of thermal degradation is expected to follow Arrhenius kinetics, where the degradation rate constant increases exponentially with temperature.
General Thermal Degradation Concept:
Caption: The effect of increased temperature on this compound stability.
Effect of Light (Photostability)
N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation. Photodegradation typically involves the cleavage of the N-NO bond, leading to the formation of the corresponding amine radical and nitric oxide. The naphthalene moiety in NNP suggests it may have significant UV absorption, potentially making it susceptible to photodegradation.
General Photodegradation Pathway:
Caption: General photodegradation pathway of this compound.
Oxidative Stability
N-nitrosamines can be susceptible to oxidation. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen over time, can lead to the degradation of NNP. The exact degradation products from oxidation would need to be elucidated through forced degradation studies.
Influence of Excipients
Pharmaceutical excipients can impact the stability of NNP. Some excipients may contain trace amounts of nitrites, which could potentially shift the equilibrium back towards NNP formation under certain conditions. Conversely, some excipients may have a protective effect or even promote degradation. The presence of moisture within a formulation, often influenced by hygroscopic excipients, can also facilitate degradation reactions.
Experimental Protocols for Stability Assessment
A thorough assessment of NNP stability requires well-designed experimental protocols, primarily through forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[5][6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, calibrated
-
Thermostatically controlled oven
-
Photostability chamber
General Workflow for Forced Degradation:
References
- 1. veeprho.com [veeprho.com]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. sciex.com [sciex.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
N-Nitrosopropranolol: A Physicochemical and Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopropranolol (NNP) is a nitrosamine impurity of Propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential genotoxic and carcinogenic properties.[1] NNP is formed from the nitrosation of the secondary amine group in the propranolol molecule.[1][3] This reaction can occur during the manufacturing or storage of the drug product, particularly in the presence of nitrite ions under acidic conditions.[1][2][3][4] Due to its potential health risks, there is a critical need for sensitive detection methods and a thorough understanding of its properties and toxicological profile to ensure drug safety and regulatory compliance.[1][5]
Physicochemical Properties of this compound
This compound is a pale yellow to pale brown solid.[6] It exhibits moderate solubility in polar organic solvents like methanol and ethanol, with limited solubility in water.[1] Its moderate lipophilicity, indicated by a Log P value of approximately 3.5, may influence its pharmacokinetic behavior.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | [7] |
| CAS Number | 84418-35-9 | [1][3][7] |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][3][7] |
| Molecular Weight | 288.34 g/mol | [1][3][7] |
| Appearance | Pale Yellow to Pale Brown Solid | [6] |
| Melting Point | 82-84°C | [6] |
| Solubility | Moderately soluble in methanol and ethanol; limited aqueous solubility. Slightly soluble in Chloroform and Ethyl Acetate. | [1][6] |
| Partition Coefficient (Log P) | ~3.5 | [1] |
| pKa (of parent compound Propranolol) | ~9.5 | [8] |
| UV Absorption Maxima | Displays characteristic absorption peaks from the naphthalene moiety and nitroso group. | [1] |
| Storage Condition | -20°C Freezer, under inert atmosphere. | [6][7] |
Formation and Synthesis
This compound is formed through the nitrosation of the secondary amine group present in propranolol.[1][3] This reaction is influenced by several factors.
Mechanism of Formation
The general mechanism involves two key steps:
-
Generation of Nitrosating Agents: Under acidic conditions (optimally pH 3-4), nitrite ions (NO₂⁻) react with protons (H⁺) to form nitrous acid (HNO₂).[1][2]
-
Nitrosation of the Secondary Amine: The nitrous acid then reacts with the secondary amine of the propranolol molecule to form the N-nitroso derivative, this compound, and water.[1]
Factors that critically affect this process include pH, nitrite concentration, and temperature. The reaction is highly favored in acidic environments, and the rate of formation increases with higher nitrite concentrations and elevated temperatures.[1][2]
Experimental Protocols: Analytical Detection
The standard method for the detection and quantification of this compound in pharmaceutical substances is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the impurity.[1]
General LC-MS/MS Workflow
-
Standard and Sample Preparation:
-
Standard Preparation: A stock solution of this compound reference standard is prepared, typically at 1 mg/mL in methanol.[5] This is then serially diluted with a mixture of acetonitrile and water (e.g., 80:20 v/v) to create calibration standards at concentrations ranging from 0.005 to 10 ng/mL.[5]
-
Drug Substance Preparation: The propranolol drug substance is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water) to a final concentration (e.g., 1 mg/mL).[5] The sample is shaken and centrifuged to extract the analyte.[5]
-
Drug Product (Tablet) Preparation: Tablets are crushed, and a portion equivalent to a specific amount of the active pharmaceutical ingredient (API) is weighed.[6] The powder is then suspended in a diluent, vortexed, sonicated, and/or shaken to ensure complete extraction.[6]
-
Final Step: The supernatant from the sample preparation is filtered through a syringe filter (e.g., 0.22 μm PVDF) into an HPLC vial for analysis.[5][6]
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase column, such as a Kinetex Biphenyl or Avantor ACE Excel C18-AR, is commonly used for separation.[9][10]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A might be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile or methanol.[4][5]
-
Flow Rate & Temperature: Typical flow rates are around 0.4 mL/min, with the column temperature maintained at 40°C.[5][10]
-
-
Detection (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) mode is used to ionize the analyte.[1]
-
Detection Mode: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[1] This involves monitoring specific precursor-to-product ion transitions for this compound.
-
Toxicological Profile and Signaling Pathway
N-Nitrosamines are a class of compounds known for their potent genotoxic and carcinogenic effects.[1] this compound requires metabolic activation to exert its genotoxic effects.[9] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][11]
Metabolic Activation and Genotoxicity
Studies have shown that this compound is genotoxic in various bacterial and mammalian cell systems.[9][12] The metabolic pathway leading to its toxicity involves the following steps:
-
Bioactivation: NNP is metabolized by cytochrome P450 enzymes. Specifically, CYP2C19 has been identified as the most active human CYP enzyme in the bioactivation of NNP into a genotoxicant.[9][12] Hamster liver S9 fractions have also been shown to be highly effective in this transformation.[12]
-
Formation of Reactive Intermediates: The metabolic process, likely through alpha-hydroxylation, converts NNP into unstable, reactive electrophilic intermediates.[1][11]
-
DNA Adduct Formation: These reactive intermediates can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[1]
-
Genotoxic Effects: The formation of DNA adducts can lead to errors during DNA replication and transcription, resulting in mutations, DNA strand breakage, and micronucleus formation, which are indicators of chromosomal damage.[1][9] Chronic exposure and the accumulation of this DNA damage can ultimately lead to tumorigenesis.[1]
References
- 1. veeprho.com [veeprho.com]
- 2. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of this compound from nitrite and the secondary amine propranolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]
- 4. fda.gov [fda.gov]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. This compound | CAS 84418-35-9 | LGC Standards [lgcstandards.com]
- 8. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
N-Nitrosopropranolol: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopropranolol (NNP) is a nitrosamine impurity of propranolol, a widely used beta-blocker.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.
Physicochemical Properties
This compound is the N-nitroso derivative of propranolol.[5] Its formation is a critical concern in the manufacturing and storage of propranolol-containing drug products.[2][6]
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylnitrous amide | [5][7] |
| CAS Number | 84418-35-9 | [1][5][8][9] |
| Molecular Formula | C16H20N2O3 | [1][5][8] |
| Molecular Weight | 288.34 g/mol | [1][5][8] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited aqueous solubility. | [1] |
| Partition Coefficient (Log P) | Approximately 3.5 | [1] |
| Purity | >95% (HPLC) | [8] |
Synthesis of this compound
The primary mechanism for the formation of this compound is the nitrosation of the secondary amine group in the propranolol molecule.[1][6] This reaction is typically facilitated by the presence of a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.[1][10][11][12]
The general chemical reaction is as follows:
Propranolol + Nitrous Acid → this compound + Water
Several factors can influence the rate and extent of this compound formation, including:
-
pH: The reaction is favored in acidic environments, typically between pH 3 and 4.[1]
-
Nitrite Concentration: Higher concentrations of nitrite ions lead to increased formation of the nitrosating agent.[1]
-
Temperature: Elevated temperatures can accelerate the reaction kinetics.[1]
-
Presence of Catalysts/Inhibitors: Certain substances can either promote or inhibit the nitrosation reaction. For example, ascorbic acid (Vitamin C) has been shown to minimize the reaction.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | CAS 84418-35-9 | LGC Standards [lgcstandards.com]
- 9. N-Nitroso Propranolol | CAS No- 84418-35-9 | Simson Pharma Limited [simsonpharma.com]
- 10. phenomenex.com [phenomenex.com]
- 11. sciex.com [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrosation of propranolol under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosopropranolol: A Technical Guide on its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely-used beta-blocker propranolol, has been the subject of increasing scrutiny due to its potential genotoxic and mutagenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of NNP's genotoxicity and mutagenicity, summarizing key experimental findings, detailing methodologies, and illustrating relevant biological pathways. Recent studies have demonstrated that NNP is indeed mutagenic and genotoxic across a variety of bacterial and mammalian test systems, underscoring the importance of monitoring and controlling its presence in pharmaceutical products.[1][2][3][5]
Introduction
N-nitrosamines are a class of compounds of significant concern due to their classification as "cohort of concern" impurities in pharmaceuticals, with many members of this class being potent mutagens and carcinogens.[6][7] NNP is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing or storage of propranolol-containing drug products.[6][7][8] While initial assessments of NNP's mutagenicity were inconsistent, more recent and systematic investigations have clarified its genotoxic profile.[1][2][3] This guide aims to consolidate the available data to provide a clear and actionable resource for the scientific community.
Genotoxicity and Mutagenicity Profile
The genotoxic and mutagenic potential of NNP has been evaluated in a battery of in vitro assays. A summary of the key findings is presented below.
Bacterial Reverse Mutation Assay (Ames Test)
Contrary to some earlier reports that found NNP to be negative in the Ames test, recent, more comprehensive studies have demonstrated its mutagenicity in various Salmonella typhimurium strains.[1][2][3][9] NNP induces both base pair substitutions and frameshift mutations, with its mutagenic activity being dependent on metabolic activation.[1][2][3]
Key Findings:
-
NNP induces concentration-dependent mutations in strains TA100 and TA1535 (detecting base pair substitutions) and TA98 (detecting frameshift mutations).[1][2][3]
-
Metabolic activation is required for mutagenicity.[1]
-
Hamster liver S9 fraction was found to be more effective than rat liver S9 in bio-transforming NNP into a mutagenic metabolite.[1][2][5]
Table 1: Summary of Ames Test Results for this compound
| Test Strain | Metabolic Activation | Concentration Range | Result |
| TA100 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |
| TA1535 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |
| TA98 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |
| TA100 | Rat Liver S9 | Not specified | Positive[1][2] |
| TA98 | Rat Liver S9 | 1 mg/plate | Negative[1] |
| TA100, TA98, TA1535, TA1537, TA1538, TA92 | Rat Liver S9 | up to 1.4 µmol/plate | Negative[1] |
Mammalian Cell Assays
NNP has also been shown to be genotoxic in human cell lines, inducing both chromosomal damage and gene mutations. These effects are also dependent on metabolic activation.
Key Findings:
-
NNP induces micronuclei formation in human lymphoblastoid TK6 cells in the presence of hamster liver S9.[1][2][3]
-
A concentration of 2.5 µM NNP led to a 4.4-fold increase in micronuclei over controls after a 24-hour incubation with hamster liver S9.[1]
-
NNP was found to be more potent than N-nitrosodiethylamine (NDEA) in inducing micronuclei in TK6 cells.[1]
-
It also causes concentration-dependent DNA strand breakage in metabolically competent human HepaRG cells.[1][2][3]
-
In primary rat and human hepatocytes, NNP (10 µM to 100 µM) induced a concentration-dependent increase in DNA fragmentation and unscheduled DNA synthesis (UDS).[1]
Table 2: Summary of Mammalian Cell Genotoxicity Assays for this compound
| Assay Type | Cell Line | Metabolic Activation | Concentration Range | Endpoint | Result |
| In Vitro Micronucleus Test | Human Lymphoblastoid TK6 | Hamster Liver S9 | e.g., 2.5 µM | Micronuclei Induction | Positive[1] |
| Gene Mutation Assay | Human Lymphoblastoid TK6 | Hamster Liver S9 | Not specified | Gene Mutations | Positive[1][2][3] |
| DNA Strand Breakage | Human HepaRG | Endogenous | Not specified | DNA Damage | Positive (Concentration-dependent)[1][2][3] |
| DNA Fragmentation & UDS | Primary Rat & Human Hepatocytes | Endogenous | 10 µM - 100 µM | DNA Damage | Positive (Concentration-dependent)[1] |
| In Vivo Micronucleus Test | Sprague-Dawley Rat Hepatocytes | In vivo | 1000 mg/kg (single dose) | Micronuclei Formation | Positive[1] |
Mechanism of Genotoxicity: Metabolic Activation
The genotoxicity of NNP, like many nitrosamines, is contingent upon its metabolic activation into a reactive species.[1][10] This bioactivation is primarily mediated by Cytochrome P450 (CYP) enzymes.[1][10]
The proposed mechanism involves the hydroxylation of the carbon atom alpha to the nitroso group.[10] This enzymatic reaction creates an unstable intermediate that can spontaneously decompose to form a DNA-reactive diazonium ion.[10] This highly electrophilic species can then go on to alkylate DNA bases, particularly at the N7 and O6 positions of guanine, leading to DNA adducts, mutations, and chromosomal damage.[4][10][11]
Recent research has identified a specific human CYP isozyme, CYP2C19 , as the most active enzyme in the bioactivation of NNP to a genotoxicant among those tested.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. The following sections outline the protocols for the key assays used to evaluate NNP.
Ames Test (Bacterial Reverse Mutation Assay)
This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.
Workflow:
-
Strain Selection: Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver).
-
Exposure: A range of NNP concentrations are mixed with the bacterial culture and the S9 mix (if applicable) in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertants.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
Workflow:
-
Cell Culture: Human lymphoblastoid TK6 cells are cultured to a suitable density.
-
Treatment: Cells are exposed to various concentrations of NNP with hamster liver S9 for a short period (e.g., 4 hours) or a longer, continuous period (e.g., 24 hours). A positive control (e.g., NDEA) and a negative control are included.
-
Recovery: After exposure, the cells are washed and incubated in fresh medium.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in binucleated cells using microscopy. An increase in the percentage of cells with micronuclei indicates clastogenic or aneugenic activity.
Conclusion and Regulatory Implications
The body of evidence strongly indicates that this compound is a mutagenic and genotoxic compound.[1][2][3][[“]] Its activity is dependent on metabolic activation, with CYP2C19 playing a significant role in its bioactivation in humans.[1][2][3] These findings have important implications for the pharmaceutical industry and regulatory bodies. The presence of NNP in propranolol drug products must be controlled to within acceptable limits to mitigate potential carcinogenic risk to patients.[4][7] The experimental data and protocols detailed in this guide provide a robust framework for the hazard identification and risk assessment of NNP and other nitrosamine drug substance-related impurities.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. hesiglobal.org [hesiglobal.org]
- 11. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
Metabolic Activation of N-Nitrosopropranolol: A Technical Guide for Researchers
An in-depth examination of the metabolic pathways, genotoxic mechanisms, and experimental protocols associated with the B-blocker derivative, N-Nitrosopropranolol.
Introduction
This compound (NNP), a nitrosamine derivative of the widely prescribed β-blocker propranolol, has emerged as a compound of concern due to its potential genotoxic and carcinogenic properties.[1] Like many nitrosamines, NNP requires metabolic activation to exert its harmful effects, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] This technical guide provides a comprehensive overview of the metabolic activation pathways of NNP, summarizing key experimental findings, detailing methodologies, and presenting the information in a clear and accessible format for researchers, scientists, and drug development professionals.
The formation of NNP can occur when propranolol, which contains a secondary amine group, reacts with nitrosating agents, such as nitrite, under acidic conditions.[2][3] This has raised safety concerns regarding the potential for endogenous formation of NNP in the stomach, as well as its presence as an impurity in propranolol drug products.[2][4] Understanding the metabolic fate of NNP is therefore critical for accurate risk assessment and the development of strategies to mitigate its potential health risks.
Metabolic Activation Pathways
The genotoxicity of this compound is contingent upon its metabolic conversion to reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA.[1][5] This bioactivation is primarily catalyzed by cytochrome P450 enzymes through a process of α-hydroxylation.
The principal pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic reaction, predominantly carried out by CYP2C19 in humans, generates an unstable α-hydroxy-N-nitrosopropranolol intermediate.[5][6][7] This intermediate then undergoes spontaneous decomposition to yield a reactive carbocation, which is the ultimate carcinogenic species. This highly electrophilic carbocation can then form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.
While CYP2C19 has been identified as the most active human cytochrome P450 isozyme in the bioactivation of NNP, other CYPs, such as CYP2E1, are known to be involved in the metabolism of various nitrosamines and may also contribute to NNP metabolism.[1][5] The metabolic activation process is not limited to human enzymes; studies have shown that both rat and hamster liver S9 fractions can effectively bio-transform NNP into a mutagenic species, with hamster liver S9 exhibiting greater efficacy.[5][8]
Figure 1: Metabolic activation pathway of this compound.
Quantitative Data on this compound Genotoxicity
Several in vitro assays have been employed to quantify the genotoxic potential of NNP. The following tables summarize the key findings from these studies.
| Assay | Test System | Metabolic Activation | Key Findings | NNP Concentration Range | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA1535, TA100, TA98 | Rat and Hamster Liver S9 | Concentration-dependent increase in mutations. Hamster S9 was more effective than rat S9. | 10 - 200 µ g/plate | [5][8] |
| Micronucleus Assay | Human Lymphoblastoid TK6 cells | Hamster Liver S9 | Concentration-dependent increase in micronuclei formation. | Up to 100 µM | [5] |
| DNA Strand Breakage | Human HepaRG cells (2D and 3D cultures) | Endogenous (metabolically competent cells) | Concentration-dependent increase in DNA strand breakage. | Not specified | [5][6] |
| Unscheduled DNA Synthesis (UDS) | Primary Rat and Human Hepatocytes | Endogenous | Concentration-dependent increase in UDS. | 10 µM to 100 µM | [6] |
Table 1: Summary of In Vitro Genotoxicity Studies on this compound
| Parameter | Value | Test System | Conditions | Reference |
| Fold Increase in Micronuclei | 4.1-fold | TK6 cells | 100 µM NNP, 4-hour treatment with 2% hamster liver S9 | [5] |
| Genotoxicity in CYP-expressing cells | Most active | TK6 cells expressing human CYP2C19 | NNP treatment | [5][6][7] |
Table 2: Quantitative Genotoxicity Data for this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the metabolic activation and genotoxicity of NNP.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine the ability of NNP to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium in the presence of a metabolic activation system.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100, TA1535, TA98)
-
This compound
-
Positive controls (e.g., 2-aminoanthracene for S9-activated mutagens)
-
Negative control (vehicle, e.g., DMSO)
-
S9 fraction from induced rat or hamster liver
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains.
-
In a test tube, combine the tester strain culture, the S9 mix (S9 fraction and cofactor solution), and the test compound (NNP at various concentrations) or control substance.
-
Incubate the mixture at 37°C with shaking for a pre-incubation period (e.g., 20-30 minutes).
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Figure 2: Experimental workflow for the Ames test with NNP.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.
Objective: To evaluate the potential of NNP to induce micronuclei in cultured human cells.
Materials:
-
Human lymphoblastoid TK6 cells
-
This compound
-
Positive controls (e.g., mitomycin C)
-
Negative control (vehicle)
-
Hamster liver S9 fraction and cofactors
-
Cell culture medium and supplements
-
Cytochalasin B (optional, for cytokinesis block)
-
Fixative and DNA staining solution (e.g., DAPI)
-
Microscope with appropriate filters
Procedure:
-
Culture TK6 cells to a suitable density.
-
Expose the cells to various concentrations of NNP or control substances in the presence of the S9 metabolic activation mix for a short duration (e.g., 4 hours).
-
Wash the cells to remove the test compound and resuspend them in fresh medium.
-
Culture the cells for a recovery period to allow for cell division (e.g., 24-48 hours). If using cytochalasin B, add it at the beginning of the recovery period to block cytokinesis and accumulate binucleated cells.
-
Harvest the cells and prepare slides.
-
Fix and stain the cells with a DNA-specific dye.
-
Score the frequency of micronuclei in mononucleated or binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Figure 3: Workflow for the in vitro micronucleus assay of NNP.
Genotoxicity Assays in HepaRG Cells
HepaRG cells are a human-derived liver cell line that maintains metabolic competence, making them a valuable tool for studying the genotoxicity of compounds that require metabolic activation.
Objective: To assess the DNA damaging potential of NNP in a metabolically competent human cell line.
Materials:
-
HepaRG cells (differentiated)
-
This compound
-
Positive and negative controls
-
Cell culture medium and supplements
-
Reagents for the specific genotoxicity assay (e.g., Comet assay, γH2AX assay)
Procedure (General):
-
Culture and differentiate HepaRG cells according to established protocols to ensure metabolic activity.
-
Expose the differentiated HepaRG cells to various concentrations of NNP or control substances for a defined period (e.g., 24 hours).
-
Following exposure, assess DNA damage using a suitable endpoint. For example:
-
Comet Assay: Measures DNA strand breaks by assessing the migration of DNA fragments in an electric field.
-
γH2AX Assay: Detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, using immunofluorescence.
-
-
Quantify the level of DNA damage and compare the results for NNP-treated cells to those of the controls. A dose-dependent increase in DNA damage indicates genotoxicity.
Conclusion
The available evidence strongly indicates that this compound is a genotoxic compound that requires metabolic activation to exert its mutagenic and carcinogenic effects. The primary metabolic pathway involves α-hydroxylation catalyzed by cytochrome P450 enzymes, with CYP2C19 playing a key role in humans. This leads to the formation of a reactive carbocation that can form DNA adducts, ultimately resulting in genetic damage.
In vitro studies using a variety of test systems, including the Ames test, micronucleus assay, and assays in metabolically competent HepaRG cells, have consistently demonstrated the genotoxic potential of NNP. This technical guide provides a summary of the key findings, quantitative data, and detailed experimental protocols to aid researchers in further investigating the toxicology of NNP and other nitrosamine impurities. A thorough understanding of these metabolic activation pathways is essential for the accurate assessment of the risks associated with NNP exposure and for ensuring the safety of pharmaceutical products. Further research is warranted to fully characterize the DNA adducts formed by NNP and to elucidate the complete profile of metabolizing enzymes involved in its bioactivation.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. scispace.com [scispace.com]
- 3. In Vitro Micronucleus Test (MNT; Flow cytometry TK6) | Cyprotex | Evotec [evotec.com]
- 4. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hesiglobal.org [hesiglobal.org]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Carcinogenicity of N-Nitrosopropranolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the carcinogenicity of N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely used beta-blocker, propranolol. The emergence of NNP as a potential human carcinogen has prompted rigorous investigation into its genotoxic and mutagenic properties.[1][2][[“]][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways involved in its activation.
Executive Summary
Recent in vitro research has demonstrated that this compound is both mutagenic and genotoxic across a range of bacterial and mammalian cell systems.[1][2][5] Contrary to some earlier findings which reported NNP as negative in the standard Ames test, newer studies employing modified protocols have shown concentration-dependent mutagenicity.[1][2][5] A critical factor in NNP's genotoxicity is its requirement for metabolic activation.[1][2][5] In vitro studies have identified specific cytochrome P450 enzymes responsible for this bioactivation, converting NNP into a reactive species that can damage DNA.[1][2][5] These findings are crucial for the risk assessment of NNP in pharmaceutical products.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's carcinogenicity.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Bacterial Strain | Metabolic Activation | Concentration Range | Result | Reference |
| S. typhimurium TA98 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2] |
| S. typhimurium TA100 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2][5][6] |
| S. typhimurium TA1535 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2] |
| S. typhimurium TA98 | Rat Liver S9 | 1 mg/plate | Negative | [1] |
| S. typhimurium TA100 | Rat Liver S9 | 1 mg/plate | Negative | [1] |
Table 2: Mammalian Cell Genotoxicity Data
| Cell Line | Assay | Metabolic Activation | Concentration Range | Result | Reference |
| Human Lymphoblastoid TK6 | Micronucleus Assay | Hamster Liver S9 | Not Specified | Positive, induction of micronuclei | [1][2] |
| Human Lymphoblastoid TK6 | Gene Mutation Assay | Hamster Liver S9 | Not Specified | Positive, induction of gene mutations | [1][2] |
| Human HepaRG (2D and 3D cultures) | DNA Strand Breakage | Endogenous (metabolically competent) | Not Specified | Positive, concentration-dependent increase in DNA strand breakage | [1][2][5] |
| Primary Rat Hepatocytes | DNA Fragmentation & UDS | Endogenous (metabolically competent) | 10 µM - 100 µM | Positive, concentration-dependent increase | [1][7] |
| Primary Human Hepatocytes | DNA Fragmentation & UDS | Endogenous (metabolically competent) | 10 µM - 100 µM | Positive, concentration-dependent increase | [1][7] |
*UDS: Unscheduled DNA Synthesis
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was utilized to assess the mutagenicity of NNP in various strains of Salmonella typhimurium.
-
Bacterial Strains: Tester strains TA98, TA100, and TA1535 were used. These strains are engineered to detect frameshift mutations (TA98) and base-pair substitutions (TA100, TA1535).
-
Metabolic Activation: Experiments were conducted with and without an exogenous metabolic activation system. The S9 fraction, derived from the livers of Aroclor 1254-induced rats or hamsters, was used to simulate mammalian metabolism. Hamster liver S9 was found to be more effective in bio-transforming NNP into a mutagen.[1][2][5][8]
-
Procedure: A pre-incubation method was employed. NNP, the bacterial tester strain, and the S9 mix (if applicable) were incubated together before being plated on minimal glucose agar. The plates were then incubated for a specified period, after which the number of revertant colonies (colonies that have regained the ability to synthesize histidine) were counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a positive mutagenic response.
Mammalian Cell Micronucleus and Gene Mutation Assays
These assays were performed using human lymphoblastoid TK6 cells to evaluate NNP's potential to induce chromosomal damage and gene mutations in human cells.
-
Cell Line: Human lymphoblastoid TK6 cells were used.
-
Metabolic Activation: Hamster liver S9 was used as the exogenous metabolic activation system.[1][2]
-
Micronucleus Assay Protocol:
-
TK6 cells were exposed to varying concentrations of NNP in the presence of the S9 metabolic activation mix.
-
After the exposure period, the cells were treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cells were then harvested, fixed, and stained to visualize the nuclei and micronuclei.
-
The frequency of micronucleated cells was determined by microscopic analysis. A significant increase in micronucleated cells indicated clastogenic or aneugenic activity.
-
-
Gene Mutation Assay Protocol:
-
TK6 cells were treated with NNP in the presence of the S9 mix.
-
Following treatment, the cells were cultured for a period to allow for the expression of mutations at the thymidine kinase (TK) locus.
-
Cells were then plated in the presence of a selective agent (e.g., trifluorothymidine), which is toxic to cells with a functional TK gene.
-
The number of mutant colonies (which survive the selection) was counted to determine the mutation frequency.
-
DNA Strand Breakage Assay in HepaRG Cells
This assay was conducted to assess NNP's ability to directly damage DNA in metabolically competent human liver cells.
-
Cell System: Both 2-dimensional (2D) and 3-dimensional (3D) cultures of human HepaRG cells were used. These cells are known to express a range of drug-metabolizing enzymes.[1][2]
-
Procedure (Comet Assay Principle):
-
HepaRG cells were exposed to different concentrations of NNP.
-
After treatment, the cells were embedded in agarose on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
The slides were subjected to electrophoresis. DNA with strand breaks relaxes and migrates out of the nucleoid, forming a "comet tail."
-
The DNA was stained with a fluorescent dye and visualized. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail. A concentration-dependent increase in tail moment indicated DNA strand breakage.[1][2]
-
Signaling Pathways and Mechanisms
The genotoxicity of this compound is contingent upon its metabolic activation into a reactive intermediate that can form DNA adducts.
Metabolic Activation of this compound
In vitro studies have demonstrated that NNP requires metabolic activation to exert its genotoxic effects. The primary enzymes involved in this process are from the cytochrome P450 (CYP) superfamily.
Caption: Metabolic activation of NNP to a reactive intermediate leading to genotoxicity.
Experimental Workflow for Identifying Key Metabolic Enzymes
To pinpoint the specific human CYP enzymes responsible for NNP's bioactivation, a panel of TK6 cell lines, each engineered to express a single human CYP enzyme, was utilized.
Caption: Experimental workflow to identify the key human CYP enzyme in NNP bioactivation.
The results from these experiments identified CYP2C19 as the most active human P450 enzyme in the bioactivation of NNP into a genotoxicant.[1][2][5] This is a significant finding for understanding the potential risk in human populations, as the activity of CYP2C19 can vary among individuals due to genetic polymorphisms.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. veeprho.com [veeprho.com]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hesiglobal.org [hesiglobal.org]
- 8. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
N-Nitrosopropranolol Precursors in Propranolol Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the pharmaceutical industry, demanding a thorough understanding of their formation and robust control strategies. N-Nitrosopropranolol, a nitrosamine impurity associated with the widely used beta-blocker propranolol, has drawn regulatory scrutiny due to its potential carcinogenic properties.[1][2] This technical guide provides a comprehensive overview of the precursors to this compound within the context of propranolol synthesis, detailed analytical methodologies for their detection, and a summary of the current regulatory landscape.
Propranolol Synthesis and the Origin of this compound Precursors
The most common synthetic route to propranolol involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is subsequently reacted with isopropylamine.[3] The secondary amine group within the propranolol molecule is the primary site susceptible to nitrosation, leading to the formation of this compound.[1][3]
The formation of this compound is predominantly caused by the reaction of the secondary amine group in propranolol with a nitrosating agent.[1] This reaction is highly dependent on factors such as pH, temperature, and the concentration of both the amine and the nitrosating agent.[1]
Key Precursors and Their Sources
The primary precursors to this compound are the propranolol molecule itself (containing a vulnerable secondary amine) and a nitrosating agent. The sources of these nitrosating agents can be varied and may be introduced at different stages of the manufacturing process, from raw materials to the final drug product formulation.
| Precursor Category | Specific Precursors | Potential Sources in Propranolol Synthesis |
| Amine Precursor | Propranolol (secondary amine) | Active Pharmaceutical Ingredient (API) itself.[3] |
| Isopropylamine | A key raw material in the final step of propranolol synthesis.[3] May carry nitrite impurities. | |
| Dimethylamine (DMA), Diethylamine (DEA) | Impurities or degradation products from solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) if used in the process.[3] | |
| Nitrosating Agent Precursors | Nitrite ions (NO₂⁻) | - Contaminants in raw materials, including starting materials, reagents, and solvents.[3]- Excipients used in the drug product formulation (e.g., lactose, microcrystalline cellulose).[3]- Leaching from packaging materials.[4] |
| Nitrous Acid (HNO₂) | Formed in situ from nitrite ions under acidic conditions (pH 3-4).[1] | |
| Catalysts/Accelerants | Trace metals (e.g., copper, iron) | Can promote nitrosamine formation reactions.[3] |
| Aldehydes (e.g., formaldehyde) | Can catalyze the nitrosation of secondary amines. |
Experimental Protocols for Detection and Quantification
The analytical method of choice for the detection and quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][5]
Sample Preparation
For Propranolol Drug Substance:
-
Accurately weigh a sample of the propranolol drug substance.
-
Dissolve the sample in a suitable diluent (e.g., 80:20 Acetonitrile/Water) to a final concentration of 1 mg/mL.[2]
-
Vortex the solution for 2 minutes and shake for 20-30 minutes using a mechanical shaker.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
For Propranolol Drug Product (Oral Solution/Tablets):
-
For oral solutions, dilute the sample with water to a target analytical concentration of 2 mg/mL of propranolol.[5]
-
For tablets, weigh and crush a representative number of tablets. Prepare a solution equivalent to 25.0 mg of Propranolol HCl API in a suitable diluent.[6]
-
Vortex the solution for 5 minutes.[6]
-
Filter the sample through a 0.22 µm PTFE filter and inject the filtrate into the LC-MS/MS system.[6]
LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Kinetex 2.6 µm Biphenyl, 150 x 3.0 mm (or equivalent)[2] |
| Column Temperature | 40 °C[5] |
| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | N-Nitroso-propranolol-1 (Quantifier), N-Nitroso-propranolol-2 (Qualifier)[2] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and analytical processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
N-Nitrosopropranolol: An In-Depth Technical Guide to Its Interaction with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely used beta-blocker propranolol, is a potent genotoxic agent that requires metabolic activation to exert its effects. This technical guide provides a comprehensive overview of the current scientific understanding of the interaction of NNP with biological macromolecules. It details the metabolic pathways involved in NNP activation, its subsequent interaction with DNA and proteins, and the cellular responses to the induced damage. This document summarizes key quantitative data, provides detailed experimental protocols for studying NNP's genotoxicity, and presents visual representations of the critical pathways and workflows involved.
Introduction
This compound is formed from the nitrosation of propranolol, a reaction that can occur under acidic conditions in the presence of nitrite ions.[1] Due to the classification of many N-nitroso compounds as probable human carcinogens, the presence of NNP in pharmaceutical products is a significant concern.[2][3] Understanding the mechanisms by which NNP interacts with biological systems is crucial for risk assessment and the development of mitigation strategies in drug manufacturing.
The genotoxicity of NNP is not direct; it is mediated by its metabolic transformation into reactive electrophilic species.[3][4] These metabolites can then form covalent adducts with nucleophilic sites on macromolecules, primarily DNA and proteins, leading to cellular damage and initiating pathways that can result in mutagenesis and carcinogenesis.[5]
Metabolic Activation of this compound
The transformation of NNP into a reactive intermediate is a critical step for its genotoxic activity. This bioactivation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[2][3]
Key Enzymes and Pathways:
-
α-Hydroxylation: The primary metabolic activation pathway for many N-nitrosamines is hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.[5]
-
CYP2C19: Studies have identified CYP2C19 as the most active human cytochrome P450 enzyme in the bioactivation of NNP to a genotoxicant.[2][3]
-
Other CYPs: While CYP2C19 is the most active, other CYP enzymes may also contribute to NNP metabolism.
-
S9 Fractions: In vitro studies consistently show that hamster liver S9 fraction is more effective than rat liver S9 in bio-transforming NNP into a mutagenic species.[3][4]
The metabolic activation of NNP leads to the formation of an unstable α-hydroxy-N-nitrosopropranolol, which is expected to decompose to a reactive carbocation that can alkylate biological macromolecules.
Interaction with DNA
The primary mechanism of NNP-induced genotoxicity is through the covalent binding of its reactive metabolites to DNA, forming DNA adducts.[5] These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired.
Key Aspects of NNP-DNA Interaction:
-
DNA Alkylation: The electrophilic carbocation generated from NNP metabolism reacts with nucleophilic sites on DNA bases.[5]
-
DNA Damage: NNP has been shown to induce DNA fragmentation, DNA strand breaks, and unscheduled DNA synthesis (UDS), all indicators of DNA damage and repair.[3][4][6]
-
Mutagenicity: NNP is mutagenic in the Ames test, causing both base pair substitutions and frameshift mutations.[2][3]
While the precise structures of NNP-derived DNA adducts have not been fully elucidated in the literature, the known reactivity of N-nitroso compounds suggests that alkylation at the O⁶-position of guanine is a likely critical lesion.
DNA Damage Response
The cellular response to NNP-induced DNA damage involves the activation of complex signaling pathways designed to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis.
-
ATM/ATR Pathway: The presence of DNA strand breaks activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are central regulators of the DNA damage response.[7]
-
p53 Activation: The tumor suppressor protein p53 is a key downstream target of the ATM/ATR pathway. In response to DNA damage, p53 is phosphorylated and activated, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[8][9]
-
γH2A.X Formation: Phosphorylation of the histone variant H2A.X to form γH2A.X is an early marker of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins.
References
- 1. Detection of unscheduled DNA synthesis in hepatocytes isolated from rats treated with genotoxic agents: an in vivo- in vitro assay for potential carcinogens and mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. hesiglobal.org [hesiglobal.org]
- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosopropranolol: A Comprehensive Technical Review of its Discovery, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopropranolol (NNP) is a nitrosamine impurity that has garnered significant attention within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties. As a derivative of the widely prescribed beta-blocker propranolol, the presence of NNP in drug products poses a safety concern, necessitating rigorous analytical monitoring and risk assessment. This technical guide provides an in-depth overview of the historical data surrounding the discovery of NNP, detailed experimental protocols for its detection and characterization, a summary of key quantitative data, and a visualization of the critical pathways associated with its formation and biological activity.
Historical Context and Discovery
The potential for the formation of N-nitroso compounds from secondary amine drugs, such as propranolol, in the acidic environment of the stomach has been a topic of scientific inquiry for several decades. Early research in the 1980s and 1990s focused on the nitrosation of various beta-adrenergic blocking agents. While a specific "discovery" paper for this compound is not prominently cited in recent literature, its formation is a direct consequence of the well-established reaction between a secondary amine (propranolol) and a nitrosating agent (such as nitrous acid derived from nitrites) under acidic conditions. The primary concern and focus on NNP have intensified with the increased scrutiny of nitrosamine impurities in pharmaceuticals by regulatory agencies in recent years.
The key chemical reaction for the formation of this compound is the nitrosation of the secondary amine group in the propranolol molecule.[1] This reaction is favored in acidic environments (pH 3-4), where nitrous acid (HNO₂) is formed from nitrite ions (NO₂⁻).[1] The nitrous acid then reacts with the secondary amine of propranolol to yield this compound.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and genotoxicity of this compound.
Table 1: Analytical Method Performance for this compound Quantification
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Propranolol Drug Substance | 0.005 ng/mL | 0.010 ng/mL | 85-111 | [2] |
| LC-MS/MS | Propranolol API | - | 25 pg/mL | >90 | [3] |
| UPLC-MS/MS | Propranolol Drug Substance | 0.005 ng/mL | 0.01 ng/mL | 89.3-104.6 | [4] |
| LC-ESI-HRMS | Propranolol HCl Oral Solution | - | - | 80-120 (QC) | [5] |
Table 2: Mutagenicity of this compound in the Ames Test (Salmonella typhimurium)
| Tester Strain | Metabolic Activation (S9) | Result | Benchmark Dose (BMD) (µ g/plate ) | Reference |
| TA1535 | 10% Hamster Liver S9 | Mutagenic | 23.8 | [6] |
| TA1535 | 30% Hamster Liver S9 | Mutagenic | 10.9 | [6] |
| TA100 | 10% Hamster Liver S9 | Mutagenic | 38.6 | [6] |
| TA100 | 30% Hamster Liver S9 | Mutagenic | 17.5 | [6] |
| TA98 | 30% Hamster Liver S9 | Mutagenic | 114.2 | [6] |
| TA1535 | 10% Rat Liver S9 | Not Mutagenic | - | [6] |
| TA1535 | 30% Rat Liver S9 | Not Mutagenic | - | [6] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is a synthesis of methodologies described in the cited literature for the trace-level quantification of NNP in propranolol drug substances and products.[2][3]
a. Sample Preparation:
-
Drug Substance (API): Accurately weigh 25 mg of the propranolol API into a 15 mL centrifuge tube. Add 5.0 mL of a suitable diluent (e.g., 80:20 acetonitrile:water). Vortex for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[3]
-
Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 25 mg of propranolol. Transfer the powder to a 15 mL centrifuge tube and add 5.0 mL of diluent. Vortex for 1 minute and shake for 40 minutes. Centrifuge the sample at 4,500 rpm for 15 minutes.[3]
-
Filtration: Filter the supernatant from the drug product preparation or the dissolved API solution through a 0.22 µm PVDF syringe filter into an HPLC vial.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase A: 1 mM ammonium formate with 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 15 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for NNP (e.g., m/z 289.1 → 259.1 as a quantifier and m/z 289.1 → 72.1 as a qualifier).
c. Quantification:
Quantification is performed using an external standard calibration curve prepared from a certified reference standard of this compound.
Ames Test for Mutagenicity Assessment
The following protocol is based on the enhanced Ames test conditions recommended for nitrosamines, as described in recent studies.[6][7]
a. Materials:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation System: Aroclor 1254-induced rat and hamster liver S9 fraction and a cofactor-supplemented buffer (S9 mix).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., acetone).
-
Positive Controls: Known mutagens specific to each bacterial strain, with and without S9 activation.
-
Negative Control: Solvent vehicle.
-
Media: Minimal glucose agar plates and top agar.
b. Procedure (Pre-incubation Method):
-
Preparation: Prepare fresh overnight cultures of the bacterial strains. Prepare serial dilutions of the NNP test solution.
-
Pre-incubation: In a sterile test tube, combine the test compound solution (or control), the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (for no activation). Recommended S9 concentrations are 10% and 30% (v/v) from both rat and hamster liver.[6][7]
-
Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]
-
Plating: After incubation, add molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[6]
Visualizations
Formation of this compound
Caption: Formation pathway of this compound from propranolol.
Metabolic Activation and Genotoxicity of this compound
Caption: Proposed pathway of NNP metabolic activation and genotoxicity.[6]
Experimental Workflow for NNP Analysis
Caption: General experimental workflow for NNP quantification.
Conclusion
This compound represents a significant analytical challenge and safety consideration in the manufacturing of propranolol-containing pharmaceuticals. A thorough understanding of its formation, methods for its sensitive detection, and its toxicological profile is essential for ensuring patient safety. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working to mitigate the risks associated with this nitrosamine impurity. Continuous research and the development of advanced analytical methodologies will be crucial in managing the presence of NNP and other nitrosamine impurities in drug products.
References
Methodological & Application
Application Note: Sensitive and Robust Quantification of N-Nitrosopropranolol in Pharmaceutical Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitrosopropranolol, a potential mutagenic impurity, in propranolol drug substance and drug product. The method utilizes a simple sample preparation procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol achieves a lower limit of quantification (LLOQ) of 0.01 ng/mL, demonstrating high reproducibility and accuracy, making it suitable for routine quality control and regulatory submissions.
Introduction
N-nitrosamine impurities are classified as "cohorts of concern" due to their potential mutagenic and carcinogenic properties.[1] Regulatory agencies worldwide have set stringent limits for these impurities in pharmaceutical products. This compound is a nitrosamine impurity that can form in drug products containing propranolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] The structural similarity of this compound to the active pharmaceutical ingredient (API) and its reported higher carcinogenic potency compared to other nitrosamines like N-nitrosodimethylamine (NDMA) necessitate the development of highly sensitive analytical methods for its detection and quantification.[3]
This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique that offers superior selectivity and sensitivity for trace-level analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Experimental workflow for this compound analysis.
Detailed Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[2]
-
Perform serial dilutions of the stock solution with a suitable diluent (e.g., 80:20 Acetonitrile/Water, v/v) to prepare calibration standards ranging from 0.005 ng/mL to 10 ng/mL.[2] Store standards under refrigerated conditions.
Drug Substance (API) Sample Preparation:
-
Accurately weigh approximately 25 mg of the propranolol API into a 15 mL centrifuge tube.[1]
-
Add 5 mL of the diluent to achieve a final concentration of 5 mg/mL.[1]
-
Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[1]
-
For spiked samples, add the appropriate volume of this compound standard before dilution.
-
Transfer the final solution into an HPLC vial for analysis.[1]
Drug Product (Tablet) Sample Preparation:
-
Crush a sufficient number of tablets to obtain a representative powder.[1][2]
-
Accurately weigh an amount of the crushed powder equivalent to 25 mg of the API into a 15 mL centrifuge tube.[1]
-
Add 5 mL of the diluent.
-
Vortex for 1-2 minutes, followed by shaking on a mechanical shaker for 20-40 minutes.[1][2]
-
Centrifuge the sample at 4000-4500 rpm for 10-15 minutes.[1][2]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[1][2]
LC-MS/MS Method
The following tables summarize the chromatographic and mass spectrometric conditions. These parameters may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | SCIEX ExionLC™ or Agilent 1290 Infinity II[1][2] |
| Column | Phenomenex Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or Agilent InfinityLab Pursuit XRs Diphenyl[1][2][3] |
| Column Temperature | 40 °C[2] |
| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 0.1% Formic Acid in Methanol[1][3] |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | 15 µL[2] |
| Gradient Program | Time (min) |
| 0.0 | |
| 6.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| 10.1 | |
| 14.0 |
Note: The gradient is an example and should be optimized for adequate separation of this compound from the API and other impurities.[3]
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX QTRAP 6500+ or Agilent 6470 Triple Quadrupole[1][3][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 450 °C[2] |
| Curtain Gas (CUR) | 40 psi[2] |
| Ion Source Gas 1 (GS1) | 60 psi[2] |
| Ion Source Gas 2 (GS2) | 60 psi[2] |
| Collision Gas (CAD) | 10[2] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Declustering Potential (DP, V) | Collision Energy (CE, V) | Role |
| This compound-1 | 289.1 | 259.1 | 150 | 50 | 8 | Quantifier[2][3] |
| This compound-2 | 289.1 | 72.1 | 150 | 50 | 15 | Qualifier[2][3] |
Quantitative Data Summary
The developed method demonstrates excellent performance characteristics, as summarized below.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.010 ng/mL[2][3] |
| Linear Dynamic Range | 0.01 - 10.00 ng/mL (3 orders of magnitude)[2][3] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Accuracy (% Recovery) | 85% - 116%[2] |
| Precision (%CV at LLOQ) | < 7%[2] |
Signaling Pathways
To understand the biological context, it is important to consider the mechanism of action of propranolol and the toxicological pathway of N-nitroso compounds.
Propranolol Mechanism of Action
Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. This blockade disrupts downstream signaling cascades, including the Protein Kinase A (PKA), Extracellular Signal-Regulated Kinase (ERK), and AKT pathways.[2]
Propranolol's mechanism of action via β-adrenergic blockade.
N-Nitrosamine Carcinogenicity Pathway
N-nitroso compounds are not directly carcinogenic but require metabolic activation.[5] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate the N-nitrosamine.[6] The resulting unstable intermediate decomposes to form a highly reactive diazonium ion, which can then alkylate DNA. This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.[6]
Metabolic activation pathway of N-nitrosamines.
Conclusion
The LC-MS/MS method presented here is a reliable and highly sensitive approach for the quantification of this compound in pharmaceutical samples. The simple sample preparation and rapid analysis time make it suitable for high-throughput screening in a quality control environment. The achieved low levels of detection and quantification ensure compliance with stringent regulatory requirements for mutagenic impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Trace Analysis of N-Nitrosopropranolol in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensitive and accurate trace-level determination of N-Nitrosopropranolol (NOP), a potential genotoxic impurity, in pharmaceutical drug substances and products. The methodologies outlined are based on modern analytical techniques to ensure compliance with stringent regulatory requirements for the control of nitrosamine impurities.
Introduction
N-Nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern.[1][2] this compound is a nitrosamine impurity that can form from the secondary amine group present in the active pharmaceutical ingredient (API) propranolol.[3] The formation can occur during the manufacturing process or during storage of the drug product, particularly in the presence of residual nitrites under acidic conditions.[3] Due to its potential carcinogenicity, it is imperative to monitor and control the levels of NOP in propranolol-containing pharmaceuticals at trace levels.[2]
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NOP.
Experimental Protocols
The following protocols describe a general procedure for the analysis of NOP in propranolol drug substance (API) and formulated tablets. Analysts should verify and validate the method for their specific matrix and instrumentation.
2.1. Materials and Reagents
-
This compound reference standard
-
Propranolol HCl API and tablets
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
0.22 µm PVDF or PTFE syringe filters
2.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[4][5]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable diluent (e.g., 80:20 v/v acetonitrile/water or methanol) to prepare a series of calibration standards ranging from approximately 0.005 ng/mL to 10 ng/mL.[4][5]
2.3. Sample Preparation
2.3.1. Propranolol Drug Substance (API)
-
Accurately weigh approximately 25 mg of the propranolol API into a 15 mL centrifuge tube.[6]
-
Add 5.0 mL of the diluent.[6]
-
Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[6]
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]
2.3.2. Propranolol Tablets
-
Weigh and crush a sufficient number of tablets to obtain a powder equivalent to at least three times the target API weight.[6]
-
Accurately weigh an amount of the crushed tablet powder equivalent to 25 mg of propranolol API and transfer it to a 15 mL centrifuge tube.[6]
-
Add 5.0 mL of the diluent.[6]
-
Vortex for 1 minute, followed by shaking for approximately 30-40 minutes using a mechanical shaker.[5][6]
-
Centrifuge the sample at 4000-4500 rpm for 10-15 minutes.[4][5][6]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4][5][6]
2.4. LC-MS/MS Analytical Method
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrument used.
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex Biphenyl (3.0 x 150 mm, 2.6 µm) or equivalent, is suitable for providing good separation.[4]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 15 µL.[4]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
Data Presentation
The following tables summarize the quantitative performance data from various validated methods for the analysis of this compound.
Table 1: Method Detection and Quantitation Limits
| Method Reference | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| SCIEX Application Note[4] | 0.005 ng/mL | 0.010 ng/mL |
| Agilent Application Note[6] | Not specified | 25 pg/mL (0.025 ng/mL) |
| Shimadzu Poster[2] | 2.0 ppb | 10.0 ppb |
| Waters Application Note[8] | Not specified | LOQ sufficient for regulatory requirements |
| UHPLC-Q-Orbitrap HRMS[9] | 0.20 ng/mL | 0.51 ng/mL |
Table 2: Recovery and Reproducibility Data
| Method Reference | Matrix | Spike Level | Recovery (%) | %RSD |
| SCIEX Application Note[4] | Placebo, API, Drug Product | 0.01 - 5 ng/mL | 85 - 111 | Not specified |
| Waters Application Note[8] | Drug Substance | 0.05, 0.5, 5 ppm | 89.3 - 104.6 | < 5 |
| UHPLC-Q-Orbitrap HRMS[9] | Sustained Release Tablets | Low, Medium, High | 95.4 - 98.3 | 2.5 - 4.2 |
| Shimadzu Poster[2] | Placebo | 20 ppb | 119 | Not specified |
Visualizations
Diagram 1: Experimental Workflow for NOP Analysis
Caption: Workflow for the trace analysis of this compound.
Diagram 2: Potential Sources of this compound Formation
Caption: Factors leading to this compound formation.
References
Application Note and Protocol: Sample Preparation for the Quantification of N-Nitrosopropranolol in Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2][3][4][5] N-nitrosamines, such as N-Nitrosopropranolol, are classified as a "cohort of concern" by the International Council for Harmonisation (ICH).[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[6][7][8][9][10] Propranolol, a widely used beta-blocker, contains a secondary amine functional group that can react with nitrosating agents to form this compound.[1][11][12] The formation of such nitrosamine drug substance-related impurities (NDSRIs) can occur during the manufacturing process or during the product's shelf-life.[1][13]
This application note provides a detailed protocol for the sample preparation of solid dosage forms of propranolol for the accurate quantification of this compound. The described methodology is based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are highly sensitive and selective for trace-level analysis.[14]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS or equivalent grade)[11][15]
-
Reagents: Formic acid (LC-MS grade)[11][15], Ammonium formate (LC-MS grade)[11]
-
Reference Standard: this compound reference standard[15]
-
Vials: HPLC vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.[11][12][16]
-
Intermediate and Working Standard Solutions: Perform serial dilutions of the primary stock solution using a diluent such as 80:20 (v/v) acetonitrile/water to prepare calibration standards at concentrations ranging from approximately 0.005 ng/mL to 10 ng/mL.[11][12][16] Store these solutions under refrigerated conditions.[11][12][16]
Sample Preparation from Solid Dosage Forms (Tablets)
This protocol is designed for the extraction of this compound from propranolol tablets.
-
Tablet Comminution: Weigh and crush a representative number of propranolol tablets to obtain a fine, homogeneous powder.[11][16]
-
Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 25 mg of Propranolol HCl.[1][14]
-
Extraction:
-
Transfer the weighed powder to a suitable centrifuge tube (e.g., 15 mL).[1][14]
-
Add a defined volume of extraction solvent. A common solvent is a mixture of acetonitrile and water (e.g., 80:20 v/v).[11][12][16] The final concentration of the API in the solution is typically around 1 mg/mL.[11][12][16]
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.[12][14][16]
-
Place the sample on a mechanical shaker for 20-40 minutes to facilitate complete extraction.[11][12][14][16]
-
-
Centrifugation: Centrifuge the sample at approximately 4000-4500 rpm for 10-15 minutes to pellet the insoluble excipients.[11][12][14][16]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (PVDF or PTFE) into an HPLC vial for analysis.[1][11][12][14][16]
Analytical Method Overview
The prepared samples are typically analyzed using a highly sensitive and selective LC-MS/MS method.
-
Chromatography: Reverse-phase chromatography is commonly employed for the separation of this compound from the propranolol API and other matrix components.[15]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.[11][14]
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of this compound using the described sample preparation and LC-MS/MS analysis.
Table 1: Method Detection and Quantitation Limits
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.005 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.01 ng/mL | [11] |
Table 2: Linearity and Recovery
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.01 - 10 ng/mL | [11][12] |
| Correlation Coefficient (r²) | > 0.998 | |
| Recovery in Drug Product | 89.3 - 104.6% |
Table 3: Precision
| Parameter | Concentration Level | Typical %CV | Reference |
| Repeatability (%CV) | LLOQ (0.01 ng/mL) | 6.74% | [11] |
| Repeatability (%CV) | Specification Limit (1 ng/mL) | 3.59% | [11] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the sample preparation of this compound from solid dosage forms.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. fda.gov [fda.gov]
- 11. sciex.com [sciex.com]
- 12. phenomenex.com [phenomenex.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. fda.gov [fda.gov]
- 16. sciex.com [sciex.com]
Application Note: High-Resolution Mass Spectrometry for the Sensitive Detection and Quantification of N-Nitrosopropranolol
Introduction
N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3][4] The formation of N-nitroso-propranolol, a nitrosamine drug substance-related impurity (NDSRI), can occur in drug products containing propranolol, a widely used beta-blocker.[2][4][5] Propranolol contains a secondary amine that can react with nitrosating agents, such as nitrite, under acidic conditions to form this impurity.[5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in drug products, necessitating highly sensitive and specific analytical methods for their detection and quantification.[3][6][7][8][9]
This application note details a robust and sensitive method for the detection and quantification of N-Nitroso-propranolol in propranolol drug substance and drug product using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The method presented herein is based on established protocols and provides the necessary sensitivity to meet and exceed current regulatory requirements.[5][10]
Experimental Workflow
The overall experimental workflow for the analysis of N-Nitroso-propranolol is depicted in the following diagram. This process includes sample preparation, LC-HRMS analysis, and data processing to ensure accurate quantification of the target impurity.
Caption: Experimental workflow for N-Nitroso-propranolol analysis.
Protocols
Standard and Sample Preparation
1.1. Stock Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of N-Nitroso-propranolol reference standard.[5]
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[5] Mix thoroughly until fully dissolved.
1.2. Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the stock standard solution with a suitable diluent (e.g., 80:20 acetonitrile:water or as specified in the chromatographic conditions) to prepare working standards at various concentration levels.[10][11][12] A typical calibration curve might range from 0.01 ng/mL to 10 ng/mL.[10]
1.3. Drug Substance Sample Preparation:
-
Accurately weigh the propranolol drug substance.
-
Dissolve it in the chosen diluent to achieve a final concentration of approximately 1 mg/mL to 2 mg/mL.[5][11]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[11][12]
1.4. Drug Product (Tablet) Sample Preparation:
-
Weigh and crush a sufficient number of tablets to obtain a representative sample.[13]
-
Transfer an amount of the crushed powder equivalent to a target concentration of the active pharmaceutical ingredient (API) (e.g., 1 mg/mL) into a suitable container.[11][12]
-
Add the diluent, vortex for 2 minutes, and then shake for approximately 30 minutes to ensure complete extraction.[11][12]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[11][12]
LC-HRMS Method Parameters
The following table outlines the recommended starting parameters for the LC-HRMS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC Column | Avantor ACE Excel C18-AR, 100 Å, 3 µm, 100 x 4.6 mm (or equivalent)[5] |
| Column Temperature | 40 °C[11] |
| Mobile Phase A | 1mM Ammonium Formate with 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 15 µL[11] |
| Gradient | A time-based gradient should be optimized to ensure separation of N-Nitroso-propranolol from propranolol and other potential impurities.[10] |
| High-Resolution Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Monitored m/z | 289.1474 (protonated N-Nitroso-propranolol [M+H]⁺)[5] |
| Mass Accuracy | ± 15 ppm[5] |
| Resolution | > 70,000 FWHM |
| Source Parameters | Optimized for maximum signal intensity of N-Nitroso-propranolol. |
Data Analysis and Quantification
Quantification is performed by comparing the peak area of the N-Nitroso-propranolol in the extracted ion chromatogram of the samples to a calibration curve generated from the peak areas of the working standards.[5] The linearity of the calibration curve should be established across the desired concentration range.
Caption: Data analysis and quantification workflow.
Quantitative Data Summary
The performance of the LC-HRMS method for the analysis of N-Nitroso-propranolol is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | FDA Method[5] | SCIEX Application Note[10] | Waters Application Note[2] | Agilent Application Note[13] |
| Limit of Detection (LOD) | 0.015 ppm | 0.005 ng/mL | 0.005 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.05 ppm | 0.010 ng/mL | 0.01 ng/mL | 25 pg/mL |
| Linearity Range | 0.05 - 25.0 ppm | 0.01 - 10.00 ng/mL | 0.01 - 100 ng/mL | - |
| Correlation Coefficient (r²) | - | > 0.99 | > 0.998 | - |
| Recovery | - | 85% - 111% | 89.3% - 104.6% | - |
| Accuracy | - | 96% - 115% at LLOQ | Within ±10% | - |
| Precision (%RSD) | < 20% | 6.74% at LLOQ | - | - |
Note: ppm values from the FDA method are relative to a 2 mg/mL propranolol solution.
Conclusion
The described LC-HRMS method provides a highly sensitive and selective approach for the determination of N-Nitroso-propranolol in both drug substance and drug product. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, a wide linear range, and high accuracy and precision, making it suitable for routine quality control and regulatory compliance. The detailed protocols and workflow diagrams provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. waters.com [waters.com]
- 5. fda.gov [fda.gov]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 9. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. phenomenex.com [phenomenex.com]
- 13. agilent.com [agilent.com]
Application Notes & Protocols for the Validated Analytical Method of N-Nitroso-Propranolol (NNP)
Introduction
N-nitroso-propranolol (NNP) is a nitrosamine impurity that has been identified in propranolol drug products. Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry and regulatory agencies due to their potential carcinogenic properties. As a result, highly sensitive and specific analytical methods are required to detect and quantify NNP in drug substances and products to ensure patient safety.
This document provides a detailed, validated analytical method for the determination of N-nitroso-propranolol using Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Analytical Method: Quantification of N-Nitroso-Propranolol using LC-MS/MS
This method provides a robust and sensitive approach for the quantification of NNP in propranolol drug substance. The protocol has been developed and validated to meet the stringent requirements of regulatory guidelines.
Principle
N-nitroso-propranolol is separated from the active pharmaceutical ingredient (API), propranolol, using reverse-phase liquid chromatography. Detection and quantification are achieved by a tandem quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard (N-nitroso-propranolol-d7) is used to ensure accuracy and precision.[1]
Experimental Workflow
Detailed Experimental Protocol
Reagents and Materials
-
N-Nitroso-Propranolol Reference Standard
-
N-Nitroso-Propranolol-d7 Isotope-Labeled Internal Standard[1]
-
Propranolol Hydrochloride Drug Substance
-
Ammonium Formate, reagent grade[1]
Standard and Sample Preparation
Internal Standard (IS) Stock Solution (e.g., 5 ng/mL):
-
Accurately weigh approximately 5 mg of N-nitroso-propranolol-d7.[1]
-
Dissolve in a 10 mL volumetric flask with methanol to prepare a stock solution.[1]
-
Perform serial dilutions with methanol to achieve a final concentration of 5 ng/mL.[1]
N-Nitroso-Propranolol (NNP) Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh about 10 mg of the NNP reference standard.[1][2]
-
Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.[1] This is the standard stock solution.
Calibration Standards (e.g., 0.005 - 10 ng/mL):
-
Perform serial dilutions of the NNP stock solution with a suitable diluent (e.g., 80:20 v/v acetonitrile/water or methanol).[1][3]
-
The concentration range should encompass the expected levels of NNP in the samples and the limit of quantification.[1][3]
-
Spike each calibration standard with the internal standard solution to a final concentration of 0.5 ng/mL.[1]
Sample Preparation:
-
Accurately weigh the propranolol drug substance and dilute it to a final concentration of 1 mg/mL in a diluent such as 80:20 (v/v) acetonitrile/water.[3]
-
To ensure complete dissolution and extraction, shake the sample for 20 minutes using a mechanical shaker.[3][4]
-
Collect the supernatant and filter it through a 0.22 μm PVDF syringe filter into an HPLC vial for analysis.[3][4]
Instrumentation and Analytical Conditions
Liquid Chromatography System:
-
System: UPLC system[5]
-
Column: Kinetex Biphenyl, 2.6 μm, 3.0 mm i.d. × 15 cm, or equivalent[1]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in deionized water[1]
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 μL[1]
-
LC Gradient:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 65 35 8.0 20 80 8.1 0 100 10.0 0 100 10.1 65 35 | 12.0 | 65 | 35 |
Mass Spectrometer:
-
System: Tandem Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+ or Waters Xevo TQ-S micro)[3][5]
-
Ion Source: Electrospray Ionization (ESI), positive mode[1]
-
Ion Spray Voltage: 5.5 kV[1]
-
Ion Source Temperature: 550°C[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| N-Nitroso-Propranolol (Quantifier) | 289.2 | 214.1 | 75 |
| N-Nitroso-Propranolol (Qualifier) | 289.2 | 116.1 | 75 |
| N-Nitroso-Propranolol-d7 (IS) | 296.2 | 214.1 | 75 |
Data Analysis and Quantification
-
Establish a standard calibration curve by plotting the peak area ratio of NNP to the internal standard against the concentration of NNP for the calibration standards.[1]
-
Perform a linear regression analysis of the calibration curve. A correlation coefficient (R²) of >0.99 is typically required.[5]
-
Quantify the amount of NNP in the samples by interpolating the peak area ratios from the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | R² ≥ 0.99 | R² > 0.998 over a range of 0.01-100 ppm[5] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.005 ng/mL[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 0.010 ng/mL[3] |
| Accuracy (% Recovery) | 80 - 120% | 89.3 - 104.6%[5] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | %CV at LLOQ: 6.74%; at specification limit: 3.59%[4] |
| Specificity | No interference at the retention time of the analyte | No matrix interferences observed in diluent or control samples[3] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of N-nitroso-propranolol in drug substances. The use of an isotopically labeled internal standard and MRM detection ensures the reliability of the results. This method is suitable for routine quality control testing and for regulatory submissions to ensure the safety and quality of propranolol-containing drug products.
References
Application Notes: Analysis of N-Nitrosopropranolol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N-Nitrosopropranolol is a nitrosamine impurity of Propranolol, a widely used beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies require strict control and monitoring of these substances in pharmaceutical products.[1][2][3] The analysis of this compound is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as it is a non-volatile and thermally labile compound. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging; it is considered less suitable for non-volatile compounds like this compound without a derivatization step to increase volatility and thermal stability.[1]
This document provides a detailed, albeit hypothetical, protocol for the analysis of this compound by GC-MS following a derivatization procedure. It also includes validated quantitative data from established LC-MS/MS methods for reference.
Hypothetical GC-MS Protocol with Derivatization
This proposed method is based on established derivatization techniques for other non-volatile nitrosamines, specifically denitrosation followed by sulfonylation. This process chemically alters the this compound molecule to make it suitable for GC-MS analysis.
Principle of Derivatization
The core of this method is a two-step derivatization process:
-
Denitrosation: The nitroso group (-NO) is chemically removed from the this compound molecule. This is typically achieved using a reagent like hydrobromic acid in an acetic acid solution.
-
Sulfonylation: The resulting secondary amine is then reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride. This creates a more stable and volatile derivative that can be readily analyzed by GC-MS.
This derivatization enhances the chromatographic behavior and mass spectrometric response of the analyte.
Experimental Protocols
1. Sample Preparation Protocol (Hypothetical)
This protocol outlines the steps for the extraction and derivatization of this compound from a drug substance or product.
-
1.1. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards at concentrations ranging from 0.01 ng/mL to 10 ng/mL.
-
-
1.2. Sample Extraction from Drug Product (Tablets):
-
Weigh and grind a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 10 mL of 1M Sodium Hydroxide (NaOH) solution, vortex for 1 minute, and shake for 5 minutes.
-
Add 2.0 mL of dichloromethane, vortex for 1 minute, and shake for another 5 minutes to perform a liquid-liquid extraction.[4][5]
-
Centrifuge the mixture at approximately 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (dichloromethane) layer to a clean tube for the derivatization step.
-
-
1.3. Derivatization Procedure (Denitrosation-Sulfonylation):
-
To the extracted dichloromethane solution, add 20 µL of a denitrosation reagent (e.g., a solution of hydrobromic and acetic acids).
-
Vortex the mixture and allow it to react for 10 minutes at room temperature.
-
Neutralize the reaction by adding 150 µL of 0.5 M Sodium Bicarbonate (NaHCO₃) buffer.
-
Add 200 µL of 2 M NaOH to make the solution alkaline.
-
Add 100 µL of a 1.0 g/L solution of p-toluenesulfonyl chloride (p-TSC) in a suitable solvent.
-
Seal the tube and heat at 60°C for 30 minutes to complete the sulfonylation reaction.
-
After cooling, the organic layer is ready for GC-MS analysis.
-
2. GC-MS Instrumental Parameters (Hypothetical)
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization will be required.
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Column | SH-I-624Sil MS (or equivalent), 30 m x 0.25 mm I.D., 1.4 µm film thickness |
| Injection Volume | 2 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial: 70°C for 4 minRamp: 20°C/min to 240°C, hold for 3.5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 250°C |
| Transfer Line Temp. | 250°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined from the mass spectrum of the derivatized this compound |
| Product Ions (Q3) | To be determined from the fragmentation pattern of the precursor ion |
3. Method Validation Parameters
For this hypothetical method to be considered reliable, it would need to undergo rigorous validation as per ICH guidelines. The key parameters to be assessed are:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.
-
Linearity: The demonstration of a linear relationship between the concentration of the analyte and the instrumental response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
As no quantitative data for the GC-MS analysis of this compound is available, the following table summarizes the performance of validated LC-MS/MS methods, which are the industry standard for this analysis.
Table 1: Summary of Quantitative Data from Validated LC-MS/MS Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Instrumentation | SCIEX® QTRAP® 6500+ | Agilent 6470 LC/TQ |
| Linearity Range | 0.01 to 10 ng/mL | 0.025 to 10 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 ng/mL | Not explicitly stated, but LOQ is 25 pg/mL |
| Limit of Quantitation (LOQ) | 0.010 ng/mL | 25 pg/mL (0.025 ng/mL) |
| Accuracy (% Recovery) | 85% to 111% | Not explicitly stated in percentage, but established |
| Precision (%CV) | 6.74% at LLOQ | Not explicitly stated |
| Reference | Phenomenex TN-1334 | Agilent Application Note 5994-5221EN |
Visualizations
Caption: Hypothetical workflow for this compound analysis by GC-MS.
Caption: Key parameters for analytical method validation.
References
Application Note: Quantification of N-Nitrosopropranolol in Propranolol Active Pharmaceutical Ingredient (API)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent regulatory scrutiny has highlighted the presence of nitrosamine impurities in various pharmaceutical products, posing a significant safety concern due to their potential carcinogenic effects.[1] N-Nitrosopropranolol (NNP), a nitrosamine impurity associated with the widely used beta-blocker propranolol, has become a focus for analytical method development and stringent quality control.[2][3] This application note provides detailed protocols and quantitative data for the determination of NNP in propranolol active pharmaceutical ingredient (API) and drug products, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
The formation of NNP can occur during the manufacturing process or storage of propranolol, arising from the reaction of its secondary amine group with nitrosating agents.[6][7] Given that NNP is considered to be significantly more carcinogenic than other nitrosamines like N-nitrosodimethylamine (NDMA), robust and sensitive analytical methods are imperative for ensuring patient safety and regulatory compliance.[8] This document outlines established methodologies, validation parameters, and best practices for the accurate quantification of NNP at trace levels.
Regulatory Context
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in drug substances and products.[9][10] These guidelines necessitate that pharmaceutical manufacturers conduct thorough risk assessments to identify potential sources of nitrosamine contamination and implement validated analytical methods for their detection and quantification.[7][11] The FDA has set acceptable intake (AI) limits for various nitrosamines, and for those not specifically listed, a risk-based approach is required to establish safe levels.[12][13] For instance, the AI for some nitrosamines is as low as 26.5 ng/day.[9][14]
Analytical Methodologies
The primary analytical technique for the quantification of NNP is LC-MS/MS, which offers the required sensitivity and selectivity to detect this impurity at very low concentrations in complex matrices like propranolol API.[4][6]
Key Experimental Workflow
The general workflow for the analysis of NNP in propranolol API involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for NNP quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for the determination of this compound.
Table 1: Method Performance Characteristics
| Parameter | Method 1[2][8] | Method 2[4] | Method 3[15] |
| Limit of Detection (LOD) | 0.005 ng/mL | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 0.010 ng/mL | 0.025 ng/mL (25 pg/mL) | Not Reported |
| Linearity Range | 0.01 - 10.00 ng/mL | Not specified, but achieved 0.005 ppm LOQ | Not specified |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Not Reported |
Table 2: Recovery Studies
| Matrix | Spiked Concentration | Recovery (%) - Method 1[2] |
| Placebo | 0.01 ng/mL | 85 - 111 |
| Placebo | 0.03 ng/mL | 85 - 111 |
| Placebo | 1 ng/mL | 85 - 111 |
| Placebo | 5 ng/mL | 85 - 111 |
| API | 0.01 ng/mL | 85 - 111 |
| API | 0.03 ng/mL | 85 - 111 |
| API | 1 ng/mL | 85 - 111 |
| API | 5 ng/mL | 85 - 111 |
| Drug Product | 1 ng/mL | 85 - 111 |
| Drug Product | 5 ng/mL | 85 - 111 |
Experimental Protocols
Protocol 1: LC-MS/MS Method based on SCIEX Application Note[2][8]
1. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a mixture of Acetonitrile/Water (80:20, v/v) to prepare calibration standards ranging from 0.005 to 10 ng/mL.
-
API Sample Preparation (1 mg/mL):
-
Accurately weigh propranolol API and dilute to a final concentration of 1 mg/mL in Acetonitrile/Water (80:20, v/v).
-
Shake the sample for 20 minutes using a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
Drug Product Sample Preparation (1 mg/mL with respect to API):
-
Prepare a 1 mg/mL solution of the drug product in Acetonitrile/Water (80:20, v/v).
-
Vortex for 2 minutes and then shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
2. LC-MS/MS Conditions
-
LC System: SCIEX ExionLC™ AC System or equivalent.
-
Column: Kinetex® 2.6 µm Biphenyl, 150 x 3.0 mm.[8]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
MS System: SCIEX QTRAP® 6500+ System or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Quantifier: 289.1 -> 259.1
-
Qualifier: 289.1 -> 72.1
-
Protocol 2: LC-MS/MS Method based on Agilent Application Note[4]
1. Standard and Sample Preparation
-
Sample Diluent: Methanol.
-
API Sample Preparation (5 mg/mL):
-
Accurately weigh 25 mg of propranolol API into a 15 mL centrifuge tube.
-
Add 5 mL of sample diluent.
-
Vortex for one minute, followed by 15 minutes of sonication.
-
Transfer the solution to an HPLC vial.
-
-
Tablet Sample Preparation (5 mg/mL with respect to API):
-
Crush a sufficient number of tablets.
-
Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube and add 5 mL of diluent.
-
Vortex for one minute, followed by 40 minutes of shaking.
-
Centrifuge at 4,500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF membrane into an HPLC vial.
-
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Agilent Jet Stream (AJS) ESI in positive mode.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical reaction rather than a biological signaling pathway. The following diagram illustrates the chemical transformation.
Caption: Formation of this compound.
Conclusion
The sensitive and accurate quantification of this compound in propranolol API is crucial for ensuring drug safety and meeting stringent regulatory requirements. The LC-MS/MS methods detailed in this application note provide robust and reliable protocols for the detection of NNP at trace levels. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for implementation in a quality control environment.[11] Adherence to these analytical procedures will support manufacturers in mitigating the risks associated with nitrosamine impurities and ensuring the quality of their pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.com [sciex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phenomenex.com [phenomenex.com]
- 9. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 10. Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance - ECA Academy [gmp-compliance.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 13. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. fda.gov [fda.gov]
Analytical Standards for N-Nitrosopropranolol Impurity Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical testing of N-Nitrosopropranolol, a nitrosamine impurity of concern in propranolol drug substances and products. The methodologies outlined are based on current regulatory expectations and established scientific practices for the detection and quantification of this potentially mutagenic impurity.
Introduction
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of propranolol-containing drug products.[1][2] Due to the classification of many nitrosamines as "cohorts of concern" under ICH M7 guidelines for mutagenic impurities, rigorous analytical testing is required to ensure patient safety.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for nitrosamine impurities, necessitating highly sensitive and specific analytical methods for their control.[4][5][6]
The propranolol molecule contains a secondary amine which can react with nitrosating agents, such as nitrite under acidic conditions, to form this compound.[4][7] This document details validated liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of this compound at trace levels in both active pharmaceutical ingredients (API) and finished drug products.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated analytical methods for the determination of this compound.
| Parameter | Method 1 (LC-HRMS - FDA)[7] | Method 2 (LC-MS/MS - Agilent)[1] | Method 3 (LC-MS/MS - SCIEX/Phenomenex)[3][8] | Method 4 (LC-MS/MS - Shimadzu)[9] |
| Limit of Detection (LOD) | 0.015 ppm | Not explicitly stated, but LLOQ is 25 pg/mL | 0.005 ng/mL | Based on S/N ratio |
| Limit of Quantification (LOQ) | 0.05 ppm | 25 pg/mL | 0.010 ng/mL | Based on S/N ratio |
| Linearity Range | 0.05 - 25.0 ppm | Not explicitly stated | 0.01 - 10.00 ng/mL | 10.0 - 4000.0 ppb |
| Recovery | 80 – 120% for QC Standard | Not explicitly stated | 85% - 111% in various matrices | 119% in placebo |
| Precision (%RSD) | ≤ 10% for working standard (n=6) | Not explicitly stated | ≤ 6.74% at LLOQ | Not explicitly stated |
Experimental Protocols
Protocol 1: LC-HRMS Method for this compound in Propranolol Hydrochloride Oral Solution (Adapted from FDA)[7]
Objective: To detect and quantify this compound impurity in propranolol hydrochloride oral solution.
Principle: The this compound impurity is separated from the propranolol API using reverse-phase chromatography and detected by a high-resolution accurate-mass (HRAM) mass spectrometer. Quantification is achieved by comparing the peak area of the protonated impurity ion in the sample to an external standard calibration curve.[7]
Materials:
-
N-Nitroso-Propranolol Reference Standard
-
Methanol, LC/MS grade
-
Water, LC/MS grade or equivalent
-
Formic Acid, LC/MS grade
-
Propranolol hydrochloride oral solution sample
Standard Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 ± 3 mg of N-Nitroso-Propranolol reference standard and transfer it into a 100 mL volumetric flask. Dilute to volume with methanol and mix until dissolved.[7]
-
Intermediate Stock Standard A: Transfer a suitable aliquot of the stock standard into a volumetric flask and dilute with diluent (typically a mixture of mobile phases).
-
Intermediate Stock Standard B: Further dilute Intermediate Stock Standard A to a lower concentration with diluent.
-
Working Standard: Prepare fresh daily by diluting an intermediate stock standard to the desired concentration range (e.g., 0.05 - 25.0 ppm).[7]
Sample Preparation:
-
Dilute the propranolol hydrochloride oral solution with water to achieve a target analytical concentration of 2 mg/mL of propranolol.[7]
-
Mix thoroughly using a vortex mixer.
-
Transfer the sample solution into an HPLC vial for LC/MS analysis.[7]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system
-
Column: A suitable reverse-phase column (e.g., C18, Biphenyl).
-
Mobile Phase A: Water with formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or Methanol with formic acid (e.g., 0.1%).
-
Gradient: A suitable gradient to separate this compound from propranolol and other matrix components.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Column Temperature: 40 °C.[3]
-
Injection Volume: As appropriate for the system (e.g., 5 µL).
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Monitor the accurate m/z value of the protonated this compound ion (C16H21N2O3+, Exact Mass: 289.1547).[7] A fragment ion of m/z 72.0813 may also be used for quantification.[7]
System Suitability:
-
Inject a blank (diluent) at the beginning of the sequence.
-
Inject the working standard solution six consecutive times. The %RSD of the peak areas should not be more than 10%.[7]
-
Inject a Quality Control (QC) standard before and periodically throughout the sample sequence. The recovery of the QC standard should be between 80 – 120%.[7]
Data Analysis: Quantify this compound by comparing the peak area from the extracted ion chromatogram (with a mass tolerance of ± 15 ppm) of the sample to the calibration curve generated from the working standards.[7]
Protocol 2: LC-MS/MS Method for N-Nitroso Propranolol in Propranolol API and Tablets (Adapted from Agilent and SCIEX)[1][3]
Objective: To achieve highly sensitive quantification of N-Nitroso Propranolol in both Propranolol API and tablet formulations.
Principle: This method utilizes the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify N-Nitroso Propranolol.[1][3]
Materials:
-
N-Nitroso Propranolol impurity standard
-
Propranolol API or tablets
-
Methanol, LC/MS grade
-
Acetonitrile, LC/MS grade
-
Water, LC/MS grade
-
Ammonium formate
-
Formic acid
Standard Preparation:
-
Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of N-Nitroso Propranolol in methanol.[3]
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a suitable diluent (e.g., 80:20 acetonitrile/water) to cover the desired concentration range (e.g., 0.005 to 10 ng/mL).[3]
Sample Preparation (API):
-
Accurately weigh 25 mg of the Propranolol API into a 15 mL centrifuge tube.[1]
-
Add 5 mL of sample diluent.[1]
-
Vortex the solution for one minute, followed by 15 minutes of sonication to ensure complete dissolution.[1]
-
Transfer the solution to an HPLC vial for analysis.[1]
Sample Preparation (Tablets):
-
Crush a sufficient number of tablets to obtain at least three times the target API weight.[1]
-
Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube.[1]
-
Add 5 mL of diluent.[1]
-
Vortex for one minute, followed by 40 minutes of shaking.[1]
-
Centrifuge the sample at 4,500 rpm for 15 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF membrane into an HPLC sample vial.[1]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II, SCIEX ExionLC).[1][3]
-
Column: Phenomenex Kinetex Biphenyl (e.g., 3.0 x 150 mm, 2.6 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.[1][3]
-
Mobile Phase A: 1mM ammonium formate with 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to achieve separation. For example:
Time (min) %B 0.0 35 2.0 35 6.0 75 8.0 75 8.1 95 10.0 95 10.1 35 14.0 35 (Adapted from SCIEX)[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, SCIEX QTRAP 6500+).[1][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions:
-
Quantifier: 289.1 -> 259.1
-
Qualifier: 289.1 -> 72.1[3]
-
Data Analysis: Quantify N-Nitroso Propranolol using the peak area of the quantifier MRM transition and confirm its identity with the qualifier transition. The ion ratio between the quantifier and qualifier in the sample should be within a specified tolerance (e.g., ±30%) of the average ratio from the calibration standards.[3]
Visualizations
Caption: Experimental workflow for this compound impurity testing.
Caption: Formation pathway of this compound.
References
- 1. agilent.com [agilent.com]
- 2. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]
- 3. sciex.com [sciex.com]
- 4. veeprho.com [veeprho.com]
- 5. The acceptance Intake of Nitroso-Propranolol - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. lcms.cz [lcms.cz]
Application Note: A Comprehensive Protocol for Monitoring N-Nitrosopropranolol in Pharmaceutical Stability Studies
Introduction
N-Nitrosopropranolol is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing propranolol.[1][2] Propranolol's chemical structure includes a secondary amine group, which makes it susceptible to nitrosation reactions, potentially forming this compound.[1][2][3] Nitrosamine impurities are classified as probable human carcinogens, making their control and monitoring a critical aspect of pharmaceutical quality and safety.[4][5][6] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the risk of nitrosamine impurities in their products.[4][5][7][8]
This application note provides a detailed protocol for monitoring this compound in both propranolol active pharmaceutical ingredient (API) and finished drug products during stability studies. The described methodologies, including forced degradation and a highly sensitive LC-MS/MS analytical method, are designed to meet the rigorous standards required by regulatory bodies and ensure patient safety.
Regulatory Framework and Risk Mitigation
Regulatory bodies mandate a three-step mitigation strategy for nitrosamine impurities: risk assessment, confirmatory testing, and implementation of control measures.[8] Manufacturers must evaluate potential sources of nitrosamine contamination throughout the production process, from API synthesis to finished product storage.[1] This includes assessing risks from raw materials, solvents, manufacturing processes, and even packaging materials.[2] If a risk is identified, confirmatory testing using validated, sensitive analytical methods is required to ensure that this compound levels remain below the established Acceptable Intake (AI) limit.[1][9]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the potential for this compound formation under various stress conditions that could occur during manufacturing, shipping, or storage.
Objective: To evaluate the propensity of propranolol to form this compound under accelerated stress conditions.
Methodology: Prepare solutions of propranolol API or drug product (e.g., 1 mg/mL) and subject them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.
-
Acidic Hydrolysis:
-
Condition: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Incubate the sample solution at 60°C for 24 hours. Neutralize the solution with 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Incubate the sample solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Store the sample solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Condition: Dry heat.
-
Procedure: Store the solid API or drug product in an oven at 105°C for 48 hours. Prepare the sample for analysis as described in section 3.3.
-
-
Photostability:
-
Condition: As per ICH Q1B guidelines.
-
Procedure: Expose the solid API or drug product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Nitrosating Conditions (Predictive Formation):
-
Objective: To simulate conditions favorable for nitrosation, mimicking an updated Nitrosation Assay Procedure (NAP test).[10]
-
Condition: Acidic environment with an excess of a nitrite source.
-
Procedure: Dissolve the propranolol sample in a solution of pH 3.5 (citrate buffer). Add a 1.5 molar equivalent of sodium nitrite. Incubate at room temperature for 24 hours, protected from light. Quench the reaction if necessary before analysis.
-
Long-Term Stability Study Protocol (ICH Q1A)
Objective: To monitor the formation of this compound over the proposed shelf-life of the drug product under recommended storage conditions.
Methodology:
-
Product: Propranolol drug product in its final commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, samples are pulled and analyzed for this compound content using the validated LC-MS/MS method described below.
Analytical Methodology: LC-MS/MS for this compound
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace-level nitrosamine impurities due to its exceptional sensitivity and specificity.[1][11]
Instrumentation and Reagents
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Agilent 6470 LC/TQ) with an Electrospray Ionization (ESI) source.[11][12]
-
Reagents: N-Nitroso-propranolol reference standard, Propranolol API, LC-MS grade methanol, acetonitrile, water, formic acid, and ammonium formate.[11][12]
Preparation of Standards and Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.[3][13]
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 0.005 ng/mL to 100 ng/mL.[13][14]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
For Propranolol API (1 mg/mL):
-
Accurately weigh 10 mg of the API into a 15 mL centrifuge tube.
-
Add 10 mL of diluent.
-
Vortex for 1 minute, followed by shaking or sonication for 15-20 minutes to ensure complete dissolution.[11][12]
-
Centrifuge the solution at 4000 rpm for 10 minutes.[12]
-
Transfer the supernatant into an HPLC vial for analysis.[11]
-
-
For Propranolol Tablets (e.g., 40 mg tablets to a final concentration of 1 mg/mL API):
-
Weigh and crush a sufficient number of tablets.
-
Accurately weigh an amount of powder equivalent to 10 mg of propranolol API and transfer to a 15 mL centrifuge tube.
-
Add 10 mL of diluent.
-
Vortex for 1 minute, followed by shaking for 30-40 minutes using a mechanical shaker.[11][12]
-
Centrifuge the sample at 4500 rpm for 15 minutes.[11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[11][12]
-
Chromatographic and Mass Spectrometric Conditions
| LC Parameter | Condition |
| Column | Kinetex 2.6 µm Biphenyl, 150 x 3.0 mm, or equivalent.[12] |
| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[12] |
| Flow Rate | 0.4 - 0.5 mL/min.[3][13] |
| Column Temperature | 40 °C.[3] |
| Injection Volume | 10 µL.[15] |
| Gradient Program | Optimized for separation of this compound from the propranolol peak and other matrix components. |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[1][15] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1][11] |
| Ion Source Temperature | 550 °C.[15] |
| MRM Transitions | Quantifier: m/z 289.1 → 116.1; Qualifier: m/z 289.1 → 144.1 (Values may vary slightly by instrument) |
| Collision Energy | Optimized for each transition to achieve maximum sensitivity. |
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.
Table 1: Analytical Method Performance Summary
This table summarizes the validation results for the LC-MS/MS method, demonstrating its suitability.
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 ng/mL - 0.015 ppm.[3][14] |
| Limit of Quantitation (LOQ) | 0.01 ng/mL - 0.05 ppm.[3][13][14] |
| Linearity Range | 0.01 ng/mL - 100 ng/mL.[14][16] |
| Correlation Coefficient (R²) | > 0.998.[14] |
| Accuracy (% Recovery) | 89.3% - 116%.[12][14][16] |
| Precision (% RSD) | < 7% at LLOQ; < 4% at higher concentrations.[12] |
Table 2: Representative Forced Degradation Study Results
This table shows the potential for this compound formation under various stress conditions.
| Stress Condition | This compound Formed (ppm) | Observations |
| Control | Not Detected | No degradation observed. |
| Acidic Hydrolysis | < LOQ | Minor formation possible. |
| Basic Hydrolysis | Not Detected | Stable under basic conditions. |
| Oxidative (3% H₂O₂) | < LOQ | Minor formation possible. |
| Thermal (105°C) | < LOQ | Generally stable to dry heat. |
| Photostability (ICH Q1B) | Not Detected | Stable under light exposure. |
| Nitrosating Conditions | Quantifiable Levels Detected | High potential for formation with precursors. |
Table 3: Stability Study Data Summary Template (this compound in ppm)
This table is used to log the results from the long-term stability study.
| Time Point | 25°C / 60% RH (Batch 1) | 25°C / 60% RH (Batch 2) | 40°C / 75% RH (Batch 1) | 40°C / 75% RH (Batch 2) |
| 0 Months | ||||
| 3 Months | ||||
| 6 Months | ||||
| 9 Months | N/A | N/A | ||
| 12 Months | N/A | N/A | ||
| ... | N/A | N/A | ||
| 36 Months | N/A | N/A |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the stability testing of this compound.
Caption: Workflow for this compound Stability Monitoring.
Conclusion
This application note provides a robust framework for monitoring this compound in stability studies of propranolol-containing pharmaceuticals. The highly sensitive and specific LC-MS/MS method ensures accurate quantification at trace levels, meeting the stringent requirements set by global regulatory agencies.[11][13] Implementation of these protocols, from forced degradation to long-term stability monitoring, is a critical component of a comprehensive control strategy to mitigate the risks associated with nitrosamine impurities and ensure the continued safety and quality of drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 10. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. agilent.com [agilent.com]
- 12. phenomenex.com [phenomenex.com]
- 13. sciex.com [sciex.com]
- 14. waters.com [waters.com]
- 15. fda.gov.tw [fda.gov.tw]
- 16. waters.com [waters.com]
Application Note: Identification and Quantification of N-Nitrosopropranolol Using Certified Reference Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Nitrosopropranolol is a nitrosamine impurity derived from the secondary amine group of propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential genotoxic and carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[2][3] This application note provides detailed protocols for the identification and quantification of this compound using certified reference standards, primarily focusing on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Regulatory Context Regulatory agencies mandate that pharmaceutical manufacturers conduct risk assessments to evaluate the potential for nitrosamine formation in their products.[2][4] If a risk is identified, confirmatory testing using validated analytical methods is required.[2][5] The FDA has set an acceptable intake (AI) limit for many nitrosamines, often citing 26.5 ng/day for N-nitroso-propranolol, to maintain a negligible cancer risk.[1][3][6] Analytical methods for detecting nitrosamine drug substance-related impurities (NDSRIs) must have a limit of quantitation (LOQ) at or below 10% of the limit derived from the AI and the maximum daily dose of the active pharmaceutical ingredient (API).[7]
The Critical Role of Reference Standards Certified reference materials (CRMs) are essential for the accurate and reliable analysis of nitrosamine impurities.[8][9] They serve several critical functions in the analytical workflow:
-
Method Development and Validation: Reference standards are used to develop and validate analytical methods, ensuring parameters such as specificity, linearity, accuracy, precision, and sensitivity meet regulatory requirements.[1][8]
-
Instrument Calibration: CRMs are used to create calibration curves for the accurate quantification of this compound in test samples.[9][10]
-
Peak Identification: The known retention time and mass spectral fragmentation pattern of the reference standard provide unambiguous identification of this compound in complex sample matrices.
-
System Suitability: Routine analysis of the reference standard ensures the analytical system is performing correctly.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred technique for the detection and quantification of this compound due to its high sensitivity and specificity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1][11] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[12]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the quantification of this compound in a propranolol drug substance.
1. Reagents and Materials
-
This compound Certified Reference Standard
-
This compound-d7 isotope-labeled internal standard (optional, for improved accuracy)
-
Propranolol HCl Drug Substance/Product
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade or equivalent)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (Reagent grade)
-
Volumetric flasks, pipettes, and centrifuge tubes
-
Syringe filters (e.g., 0.22 µm PVDF)[12]
2. Standard Solution Preparation
-
Stock Standard (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]
-
Intermediate Standards: Perform serial dilutions of the stock standard with a suitable diluent (e.g., 80:20 v/v acetonitrile:water or methanol) to create intermediate stock solutions.[13][14]
-
Calibration Curve Standards: Prepare a series of calibration standards by diluting the intermediate stock solutions. A typical concentration range is 0.005 ng/mL to 100 ng/mL.[13][15]
3. Sample Preparation
-
Drug Substance (e.g., 1 mg/mL): Accurately weigh 25 mg of the propranolol API into a centrifuge tube. Add 25 mL of diluent. Vortex for one minute and sonicate for 15 minutes to ensure complete dissolution.[12]
-
Drug Product (Tablets): Crush a sufficient number of tablets to obtain the desired amount of API. Weigh an amount of powder equivalent to 25 mg of propranolol and transfer it to a 15 mL centrifuge tube. Add 5 mL of diluent. Vortex for one minute, followed by shaking for 40 minutes. Centrifuge the sample at 4,500 rpm for 15 minutes.[12]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial for analysis.[12]
4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| LC System | UHPLC/HPLC System |
| Column | Phenomenex Kinetex Biphenyl (3.0 x 150 mm, 2.6 µm) or equivalent.[13] |
| Column Temperature | 40 °C[10][13] |
| Mobile Phase A | 1mM Ammonium Formate with 0.1% (v/v) Formic Acid in Water.[13] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile.[13] |
| Flow Rate | 0.4 mL/min[13] |
| Injection Volume | 10-15 µL[13] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Agilent 6470 LC/TQ).[12][13] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode.[1][13] |
| MRM Transitions | Quantifier: m/z 289.1 → 115.1; Qualifier: m/z 289.1 → 145.0 (Transitions may vary based on instrument optimization).[13][14] |
| Data Acquisition | Analyst, MassHunter, or equivalent software. |
5. Data Analysis and Quantification Quantification is performed by creating a calibration curve from the analysis of the reference standard solutions. The peak area of this compound in the sample chromatogram is compared against the calibration curve to determine its concentration.[10]
Method Performance Data
The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound analysis.
Table 1: Method Sensitivity and Linearity
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| UPLC-MS/MS | 0.005 ng/mL | 0.01 ng/mL | 0.01 - 100 | 0.998 | |
| LC-MS/MS (QTRAP 6500+) | 0.005 ng/mL | 0.01 ng/mL | 0.01 - 10 | >0.99 | [13] |
| LC-MS/MS (Agilent 6470) | Not specified | 0.025 ng/mL (25 pg/mL) | 0.025 - 10 | >0.99 | [12] |
| LC-HRMS (FDA Method) | 0.015 ppm | 0.05 ppm | 0.05 - 25 ppm | Not specified | [10] |
Table 2: Method Accuracy (Recovery)
| Method / Matrix | Spike Level | Mean Recovery (%) | %RSD | Reference |
| UPLC-MS/MS in API | 0.05 ppm, 0.5 ppm, 5 ppm | 89.3 – 104.6% | < 5% | |
| LC-MS/MS in Placebo | 0.01, 0.03, 1, 5 ng/mL | 85 – 111% | Not specified | [13] |
| LC-MS/MS in API | 0.01, 0.03, 1, 5 ng/mL | 85 – 111% | Not specified | [13] |
| LC-MS/MS in Drug Product | 1, 5 ng/mL | 85 – 111% | Not specified | [13] |
Visualizations
Workflow and Chemical Formation
The following diagrams illustrate the analytical workflow for identifying this compound and the chemical reaction leading to its formation.
Caption: Analytical workflow for this compound quantification.
Caption: Chemical formation pathway of this compound.
Toxicological Mechanism
Nitrosamines are known to exert their carcinogenic effects through the metabolic activation to alkylating agents, which then damage DNA.
Caption: Proposed genotoxic mechanism of this compound.
Conclusion The control of this compound impurities is a critical aspect of pharmaceutical quality control. The use of certified reference standards is fundamental for the development, validation, and execution of reliable analytical methods required to meet stringent regulatory limits. The LC-MS/MS protocol detailed in this note provides a robust framework for the sensitive and accurate quantification of this compound, ensuring the safety and quality of propranolol-containing drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. waters.com [waters.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. zeptometrix.com [zeptometrix.com]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
- 14. antisel.gr [antisel.gr]
- 15. waters.com [waters.com]
Troubleshooting & Optimization
overcoming matrix effects in N-Nitrosopropranolol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitrosopropranolol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[2] In the analysis of pharmaceutical products, matrix components can include the active pharmaceutical ingredient (API) itself, excipients like mannitol and lactose, or endogenous substances in biological samples.[3][4] Failure to address matrix effects can result in unreliable data, affecting the safety and quality assessment of the drug product.
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Several sample preparation techniques can be employed to reduce matrix interference. The most common and effective methods include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from matrix components based on their physical and chemical properties.[3][5] Polymeric mixed-mode cation exchange SPE has shown good results in cleaning up samples containing phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3][5]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often used for biological samples to remove proteins that can cause significant matrix effects.[4][5] However, it may not be as effective at removing other matrix components like phospholipids.[4]
-
Dilution: A straightforward approach is to simply dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.
Q3: How can chromatographic conditions be optimized to overcome matrix effects?
A3: Chromatographic separation is a powerful tool to mitigate matrix effects by separating this compound from interfering compounds before they enter the mass spectrometer. Key optimization strategies include:
-
Column Chemistry: Utilizing a column with appropriate selectivity is crucial. For instance, a Kinetex Biphenyl column has been shown to provide high separation power for this compound analysis.[6][7] An enhanced pentafluorophenyl column can be beneficial for retaining polar nitrosamine impurities in complex matrices.[3]
-
Gradient Elution: A well-designed gradient elution program can effectively separate the analyte from matrix components that have different retention behaviors.[6]
-
Diverting Flow: For high concentration APIs like propranolol, the chromatographic flow can be diverted away from the mass spectrometer during the elution of the API peak to prevent source contamination and matrix effects.
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration. The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[3] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the method.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | - Optimize the sample preparation method. Consider switching from a simple dilution or protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][5]- For LLE, ensure the pH of the aqueous phase is adjusted to render the analyte neutral for efficient extraction into the organic solvent.[5]- For SPE, evaluate different sorbent types and elution solvents to maximize analyte recovery.[5] |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | - Implement the use of a stable isotope-labeled internal standard. This is the most effective way to compensate for variable matrix effects.[3]- Improve the sample cleanup procedure to remove more of the interfering matrix components.[5]- Ensure complete dissolution and extraction of the analyte from the sample matrix by optimizing vortexing and shaking times.[7][8] |
| Ion suppression or enhancement observed | Co-elution of matrix components with this compound. | - Modify the chromatographic method to improve separation. This can include changing the column, mobile phase composition, or gradient profile.[3][6]- If the API is causing the suppression, consider diverting the flow during the API's elution time.- Reduce the injection volume to decrease the amount of matrix introduced into the system.[3] |
| Interference peak at the retention time of this compound | Presence of structurally similar compounds or isobaric interferences. | - An impurity, N-formylpropranolol, has been identified as a potential interference in this compound analysis due to overlapping isotopic signals in certain MRM transitions.[9][10]- Optimize the chromatography to achieve baseline separation of this compound from any interfering peaks.[9][10]- Use multiple reaction monitoring (MRM) with at least two specific transitions for this compound to ensure accurate identification and quantification.[6] |
| Low sensitivity (high Limit of Quantification - LOQ) | Significant ion suppression from the matrix. | - Employ a more effective sample preparation technique to remove interfering components.[4][5]- Optimize MS/MS parameters (e.g., collision energy, declustering potential) for this compound to enhance signal intensity.[6]- Use a highly sensitive mass spectrometer. Methods have been developed achieving LOQs as low as 0.010 ng/mL.[6][7] |
Experimental Protocols
Sample Preparation: Dilute and Shoot for Propranolol Drug Substance
This method is suitable for the analysis of this compound in the propranolol drug substance where the matrix is less complex.
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh the propranolol drug substance and dissolve it in 80:20 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.[6][7]
-
Shake the sample for 20 minutes using a mechanical shaker.[6][7]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[6][7]
-
Chromatographic and Mass Spectrometric Conditions
The following table summarizes a typical set of conditions for the LC-MS/MS analysis of this compound.
| Parameter | Condition |
| LC System | ExionLC system or equivalent |
| Column | Phenomenex Kinetex Biphenyl (3.0 x 150 mm, 2.6 µm, 100 Å)[6][7] |
| Mobile Phase A | 1mM ammonium formate with 0.1% (v/v) formic acid in water[6] |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | Not specified, can be optimized (e.g., 5-10 µL) |
| MS System | SCIEX QTRAP 6500+ or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transitions | Quantifier: 289.1 -> 259.1 m/z; Qualifier: 289.1 -> 72.1 m/z[6] |
Quantitative Data Summary
The following table presents recovery data for this compound from various matrices, demonstrating the effectiveness of the described sample preparation and analytical methods.
| Matrix | Spike Level (ng/mL) | Average Recovery (%) | Reference |
| Placebo | 0.01 | 85 - 111 | [6] |
| Placebo | 0.03 | 85 - 111 | [6] |
| Placebo | 1 | 85 - 111 | [6] |
| Placebo | 5 | 85 - 111 | [6] |
| Propranolol API | 0.01 | 85 - 111 | [6] |
| Propranolol API | 0.03 | 85 - 111 | [6] |
| Propranolol API | 1 | 85 - 111 | [6] |
| Propranolol API | 5 | 85 - 111 | [6] |
| Propranolol Drug Product | 1 | 85 - 111 | [6] |
| Propranolol Drug Product | 5 | 85 - 111 | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciex.com [sciex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Quantitation of N-nitroso-propranolol in drug substance using LC-MS/MS - American Chemical Society [acs.digitellinc.com]
improving sensitivity of N-Nitrosopropranolol detection methods
Welcome to the technical support center for the detection of N-Nitrosopropranolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and accurate quantification of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely accepted method for the detection of this compound?
A1: The most sensitive and preferred analytical technique for the detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers superior sensitivity and specificity, allowing for the quantification of trace levels of the impurity.[1][2] Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer is also a highly effective approach.[3][4]
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect to achieve?
A2: With optimized LC-MS/MS methods, it is possible to achieve a Limit of Detection (LOD) of 0.005 ng/mL and a Limit of Quantitation (LOQ) of 0.010 ng/mL for this compound.[5][6] Some methods have reported an even lower LOQ of 25 pg/mL, which corresponds to 0.005 ppm in relation to a 5 mg/mL propranolol sample concentration.[7]
Q3: What are the key factors influencing the formation of this compound?
A3: The formation of this compound is primarily due to the nitrosation of the secondary amine group in the propranolol molecule.[1] Key factors that influence this reaction include:
-
pH: The reaction is highly favored in acidic environments, typically between pH 3-4.[1]
-
Nitrite Ion Concentration: Higher concentrations of nitrite ions increase the formation of nitrosating agents, leading to a greater risk of this compound formation.[1]
-
Temperature: Elevated temperatures can accelerate the reaction kinetics.[1]
-
Time of Exposure: Longer interaction times between propranolol and nitrosating agents increase the likelihood of impurity formation.[1]
Q4: Are there alternative detection methods to LC-MS/MS?
A4: While LC-MS/MS is the preferred method, other techniques can be used, though they may have limitations:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is generally less suitable for non-volatile compounds like this compound unless derivatization is performed.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can aid in the structural elucidation and confirmation of the impurity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Signal-to-Noise (S/N) | 1. Suboptimal ionization source parameters. 2. Inefficient sample extraction. 3. Matrix suppression effects. 4. Low injection volume. | 1. Optimize ESI source parameters (e.g., source temperature, gas flows, ion spray voltage).[5][6] 2. Ensure complete dissolution and extraction during sample preparation; consider different extraction solvents or techniques (e.g., sonication, mechanical shaking).[5][7] 3. Dilute the sample or use a more effective sample clean-up procedure. Employ a column with a different stationary phase (e.g., biphenyl) to enhance separation from matrix components.[5][6] 4. Increase the injection volume, ensuring it does not compromise peak shape.[5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Suboptimal mobile phase composition or gradient. 4. High injection volume. | 1. Flush the column with a strong solvent, or replace the column if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH). Optimize the gradient profile for better peak focusing.[5][6] 4. Reduce the injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump or gradient proportioning valve issues. 4. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature.[5][8] 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. 3. Purge the pump and check for leaks. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Matrix Interference | 1. Co-elution of matrix components with the analyte. 2. Ion suppression or enhancement in the mass spectrometer source. | 1. Optimize the chromatographic separation by adjusting the gradient or trying a different column chemistry (e.g., Biphenyl or C18-AR).[5][6][8] 2. Implement a more thorough sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[9] Diluting the sample can also mitigate matrix effects.[5] |
| Low Recovery | 1. Incomplete extraction from the sample matrix. 2. Analyte degradation during sample preparation or storage. 3. Adsorption of the analyte to container surfaces. | 1. Optimize the extraction procedure by adjusting the solvent, shaking/vortexing time, or using sonication.[5][7] 2. Store standards and samples under refrigerated conditions and protect from light.[5][6] Prepare fresh solutions as needed. 3. Use silanized glassware or polypropylene vials to minimize adsorption. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound detection.
Table 1: Method Performance and Sensitivity
| Parameter | Method 1 (LC-MS/MS)[5][6] | Method 2 (LC-ESI-HRMS)[8] | Method 3 (UPLC-MS/MS)[3][4] | Method 4 (LC/TQ)[7] |
| Limit of Detection (LOD) | 0.005 ng/mL | 0.015 ppm | 0.005 ng/mL | Not explicitly stated, but LOQ is very low |
| Limit of Quantitation (LOQ) | 0.010 ng/mL | 0.05 ppm | 0.01 ng/mL | 25 pg/mL (0.005 ppm) |
| Linearity Range | 0.01 - 10.00 ng/mL | 0.05 - 25.0 ppm | 0.005 - 100 ng/mL | 0.025 - 10 ng/mL |
| Correlation Coefficient (r²) | >0.99 | Not specified | >0.998 | >0.99 |
Table 2: Accuracy and Precision Data
| Parameter | Method 1 (LC-MS/MS)[5] | Method 2 (LC-ESI-HRMS)[8] | Method 3 (UPLC-MS/MS)[3] |
| Accuracy (% Recovery) | 96% - 116% | 80% - 120% for QC Standard | 89.3% - 104.6% |
| Precision (%CV / %RSD) | 3.59% - 6.74% | < 20% for combined standards | < 2% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Drug Substance and Product[5][6]
1. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution with Acetonitrile/Water (80:20, v/v) to create calibration standards ranging from 0.005 to 10 ng/mL. Store under refrigerated conditions.[5][6]
-
Drug Substance: Weigh and dilute propranolol to a final concentration of 1 mg/mL in Acetonitrile/Water (80:20, v/v). Shake the sample for 20 minutes using a mechanical shaker, then centrifuge for 10 minutes at 4000 rpm.[5][6]
-
Drug Product: Crush the drug product and weigh an amount equivalent to the desired API concentration. Prepare a 1 mg/mL solution (with respect to the API) in Acetonitrile/Water (80:20, v/v). Vortex for 2 minutes and shake for 30 minutes. Centrifuge for 10 minutes at 4000 rpm.[5]
-
Final Step for all samples: Collect the supernatant and filter it using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5][6]
2. Chromatographic Conditions:
-
LC System: SCIEX ExionLC™ or equivalent.[5]
-
Column: Kinetex™ 2.6 µm Biphenyl, 150 x 3.0 mm.[5]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 15 µL.[5]
-
Column Temperature: 40 °C.[5]
-
Gradient:
Time (min) %B 0.0 35 6.0 75 8.0 75 8.1 95 10.0 95 10.1 35 | 14.0 | 35 |
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX QTRAP® 6500+ system or equivalent.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[6]
-
Source Temperature: 450 °C.[5]
-
Ion Spray Voltage: 5500 V.[5]
-
Curtain Gas: 40 psi.[5]
-
Ion Source Gas 1 (GS1): 60 psi.[5]
-
Ion Source Gas 2 (GS2): 60 psi.[5]
-
Collision Gas (CAD): 10.[5]
-
MRM Transitions:
Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V) CXP (V) N-Nitroso Propranolol-1 (Quantifier) 289.1 259.1 50 8 14 | N-Nitroso Propranolol-2 (Qualifier) | 289.1 | 72.1 | 50 | 15 | 15 |
Protocol 2: LC-ESI-HRMS Method for N-Nitroso-Propranolol in Oral Solution[8]
1. Sample Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]
-
Intermediate and Working Standards: Perform serial dilutions of the stock standard with water to achieve the desired concentrations for the calibration curve.[8]
-
Drug Product Sample: Dilute the propranolol hydrochloride oral solution with water to obtain a target analytical concentration of 2 mg/mL of propranolol. Mix thoroughly using a vortex mixer and transfer to an HPLC vial.[8]
2. Chromatographic Conditions:
-
HPLC System: UHPLC system with a temperature-controlled autosampler and column compartment.[8]
-
Column: Avantor ACE Excel C18-AR, 100 Å, 3 µm, 100 x 4.6 mm.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Gradient:
Time (min) %B 0.0 30 1.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Q Exactive orbitrap mass spectrometer or equivalent.[8]
-
Detection Mode: High-resolution, high-mass accuracy (HRAM) monitoring of the protonated impurity ion.[8]
-
m/z Tolerance: ± 15 ppm for extracted ion chromatogram.[8]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified formation pathway of this compound.
Caption: Logical troubleshooting flow for common analytical issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. phenomenex.com [phenomenex.com]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. lcms.cz [lcms.cz]
Technical Support Center: N-Nitrosopropranolol LC-MS/MS Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitrosopropranolol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form in drug products containing propranolol, a beta-blocker used to treat various cardiovascular conditions.[1][2] Nitrosamine impurities are a class of compounds that are considered potentially carcinogenic, and their presence in pharmaceuticals is strictly regulated by health authorities.[2][3][4] The this compound impurity is reported to be significantly more carcinogenic than N-nitrosodimethylamine (NDMA), another well-known nitrosamine impurity.[1][5]
Q2: What is the typical analytical technique used to detect this compound at trace levels?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of this compound due to its high sensitivity and specificity.[2][4] This method allows for the detection of very low levels of the impurity, often in the parts-per-billion (ppb) range, which is necessary to meet stringent regulatory requirements.[6]
Q3: What are the common challenges in developing an LC-MS/MS method for this compound?
A3: Common challenges include achieving the required low detection limits, managing matrix effects from the drug product formulation, ensuring method robustness and reproducibility, and preventing the artificial formation of nitrosamines during the analytical process.[3][6][7] Chromatographic resolution from the active pharmaceutical ingredient (API) and other impurities is also a critical consideration.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Sensitivity or No Signal for this compound
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometer Parameters: MS/MS parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) must be optimized for this compound.[8] Syringe infusion is often used for initial optimization, but fine-tuning using LC-MS injections is recommended to account for matrix effects.[8]
-
Inefficient Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.[2][9] Ensure the ion source parameters, including ion spray voltage and temperature, are optimized. For some nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity, especially for less polar compounds.[8]
-
Sample Preparation Issues: The extraction procedure may not be efficient. Ensure the chosen solvent effectively dissolves this compound from the sample matrix. A simple "dilute and shoot" approach using water or a suitable organic solvent is often effective, but may require optimization for different drug product formulations.[8]
-
Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal. To mitigate this, improve chromatographic separation to resolve the analyte from interfering compounds.[6] Modifying the sample preparation to include a cleanup step like solid-phase extraction (SPE) can also be beneficial.[10]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are crucial for good peak shape. For this compound, a common mobile phase consists of water and acetonitrile or methanol with additives like formic acid or ammonium formate.[9][11]
-
Column Overload: Injecting too much sample can lead to peak fronting. If this is suspected, dilute the sample and reinject.[8]
-
Mismatch between Injection Solvent and Mobile Phase: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to ensure proper peak focusing on the column. Using a strong organic solvent for injection when the initial mobile phase is highly aqueous can cause peak distortion.[8]
-
Column Degradation: Over time, column performance can degrade. If peak shape issues persist across multiple samples, consider replacing the column. A biphenyl stationary phase has shown good retention and separation for nitrosamines.[1][8]
Issue 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[12]
-
System Contamination: The LC-MS system, including the ion source, can become contaminated over time. Regular cleaning of the ion source is essential.[8]
-
Improper Curtain Gas Setting: The curtain gas helps to prevent neutral molecules from entering the mass spectrometer. Optimizing the curtain gas pressure can significantly reduce background noise.[8]
Issue 4: Inconsistent or Shifting Retention Times
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts.[13]
-
Fluctuations in Column Temperature: Maintain a constant and stable column temperature using a column oven. Temperature fluctuations can affect retention times.[13]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can cause retention time drift. Prepare fresh mobile phases regularly.
-
Pump Malfunction: Inconsistent flow from the LC pump can lead to variable retention times. Check the pump for leaks and ensure it is delivering a stable flow rate.
Experimental Protocols
Below are example experimental conditions for the LC-MS/MS analysis of this compound, summarized from published methods.[1][9][11]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Serially dilute the stock solution with a suitable diluent (e.g., 80:20 v/v acetonitrile/water) to prepare calibration standards.[1][9]
-
Drug Substance Preparation: Weigh the propranolol drug substance and dissolve it in the diluent to a final concentration of 1 mg/mL. The solution can be shaken and centrifuged to remove any undissolved particles.[1]
-
Drug Product Preparation: Crush tablets and prepare a solution with a target API concentration of 1 mg/mL in the diluent. The sample may require vortexing, shaking, and centrifugation to extract the analyte and remove excipients.[1]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.[1]
LC-MS/MS Method Parameters
The following tables summarize typical LC and MS parameters for this compound analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| LC System | UHPLC System |
| Column | Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or equivalent[1][9] |
| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water[1][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][9] |
| Gradient | Refer to specific methods for detailed gradient profiles.[9] |
| Flow Rate | 0.5 mL/min[11] |
| Column Temperature | 40 °C[9][11] |
| Injection Volume | 10-15 µL[9][14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Ion Spray Voltage | 5500 V[9] |
| Temperature | 450 °C[9] |
| Curtain Gas (CUR) | 40 psi[9] |
| Collision Gas (CAD) | 10[9] |
| Ion Source Gas 1 | 60 psi[9] |
| Ion Source Gas 2 | 60 psi[9] |
Table 3: MRM Transitions for this compound
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell (msec) | DP (V) | CE (V) | CXP (V) | Note |
| This compound-1 | 289.1 | 259.1 | 150 | 50 | 8 | 14 | Quantifier[9] |
| This compound-2 | 289.1 | 72.1 | 150 | 50 | 15 | 15 | Qualifier[9] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. phenomenex.com [phenomenex.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 7. agilent.com [agilent.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. sciex.com [sciex.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. fda.gov.tw [fda.gov.tw]
Technical Support Center: Optimization of Extraction Techniques for N-Nitrosopropranolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Nitrosopropranolol.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for this compound from pharmaceutical matrices?
A1: The most prevalent and effective techniques for extracting this compound involve liquid chromatography-mass spectrometry (LC-MS) based methods. The extraction is typically a straightforward liquid-liquid extraction (LLE) or a simple dissolution followed by dilution. For drug substances, this often involves dissolving the sample in an appropriate solvent mixture, such as acetonitrile and water. For drug products like tablets, the process usually includes crushing the tablets, followed by extraction with a solvent, vortexing, sonication, and centrifugation to separate the analyte from excipients.[1][2][3][4] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration, particularly for complex matrices.[5]
Q2: What factors can influence the formation of this compound during sample extraction and storage?
A2: The formation of this compound is primarily due to the nitrosation of the secondary amine group in propranolol.[6] Several factors can critically affect this process during extraction and storage, including:
-
pH: Acidic conditions (pH 3-4) highly favor the nitrosation reaction.[6]
-
Nitrite Ion Concentration: The presence of nitrite ions (NO₂⁻), which can be found as impurities in excipients, increases the risk of nitrosamine formation.[6]
-
Temperature: Higher temperatures can accelerate the reaction kinetics, leading to increased impurity formation.[6]
-
Time of Exposure: Prolonged contact between propranolol and nitrosating agents increases the likelihood of this compound formation.[6]
-
Light Exposure: While not explicitly detailed for this compound in the provided results, light can be a factor in the degradation of related compounds and should be controlled.
Q3: How can I prevent the artificial formation of this compound during my extraction procedure?
A3: To minimize the risk of artificial formation of this compound during sample preparation, consider the following preventative measures:
-
Control pH: Avoid highly acidic conditions during extraction.
-
Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize the presence of nitrite impurities.
-
Control Temperature: Perform extraction steps at controlled, and where possible, reduced temperatures.
-
Minimize Exposure Time: Keep the time between sample preparation and analysis to a minimum.
-
Use of Inhibitors: In some cases, the use of inhibitors like ascorbic acid or sulfamic acid can be considered to quench nitrosating agents.
Q4: What are the typical storage conditions for this compound standards and prepared samples?
A4: To ensure the stability and integrity of this compound, stock solutions and prepared samples should be stored under refrigerated conditions.[1][2][3] It is also advisable to protect them from light by using amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Incomplete Extraction: The analyte may not be fully dissolved from the sample matrix. | - Increase the vortexing or sonication time during the extraction step.[1][4] - Ensure the chosen extraction solvent is appropriate for the matrix. A common solvent system is a mixture of acetonitrile and water (e.g., 80:20 v/v).[1][2][3] |
| Analyte Degradation: this compound may be degrading during the extraction process. | - Protect samples from light by using amber glassware or by covering containers with aluminum foil. - Avoid high temperatures during sample preparation steps like solvent evaporation. | |
| Incorrect LC-MS/MS Parameters: The instrument may not be optimized for the detection of this compound. | - Verify that the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[2] - Confirm that the correct multiple reaction monitoring (MRM) transitions are being used. Common transitions include 289.1 -> 259.1 (quantifier) and 289.1 -> 72.1 (qualifier).[2] | |
| Poor Peak Shape | Solvent Mismatch: The final extract solvent may not be compatible with the initial mobile phase conditions. | - If the final extract is in a strong organic solvent, consider evaporating it and reconstituting the residue in the initial mobile phase. - Ensure the injection volume is appropriate to avoid solvent effects. |
| Column Overload: Injecting too high a concentration of the analyte or co-eluting matrix components. | - Dilute the sample prior to injection. - Optimize the chromatographic separation to better resolve the analyte from interfering matrix components. | |
| High Variability in Results (Poor Reproducibility) | Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes. | - Standardize all steps of the sample preparation protocol. Use calibrated pipettes and consistent timing for vortexing and sonication. |
| Matrix Effects: Co-eluting compounds from the sample matrix may be suppressing or enhancing the ionization of this compound. | - Evaluate the recovery in different matrices (placebo, API, and drug product) to assess matrix effects.[1] - If matrix effects are significant, consider further sample cleanup using Solid-Phase Extraction (SPE) or modifying the chromatographic method to improve separation from interfering components. | |
| High Background Noise or Interfering Peaks | Contaminated Solvents or Reagents: Impurities in the solvents or reagents may be causing background noise or interfering peaks. | - Use high-purity, LC-MS grade solvents and reagents. - Run a blank injection of the solvent to check for contamination. |
| Matrix Interference: Components of the sample matrix may be co-eluting with the analyte. | - Optimize the chromatographic gradient to achieve better separation.[2] - Select more specific MRM transitions to minimize interference.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from a Drug Substance (API)
This protocol is adapted from a method for the analysis of this compound in a propranolol drug substance.[1][2][3]
1. Materials:
-
This compound reference standard
-
Propranolol API
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Methanol (HPLC grade)
-
15 mL centrifuge tubes
-
Vortex mixer
-
Mechanical wrist action shaker
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
HPLC vials
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with a mixture of Acetonitrile/Water (80:20, v/v) to prepare calibration standards at the desired concentrations (e.g., ranging from 0.005 to 10 ng/mL).
-
Store standards under refrigerated conditions.
3. Sample Preparation:
-
Accurately weigh and dilute the propranolol drug substance to a final concentration of 1 mg/mL in Acetonitrile/Water (80:20, v/v).
-
Shake the sample for 20 minutes using a mechanical wrist action shaker.
-
Centrifuge the sample for 10 minutes at 4000 rpm.
-
Collect the supernatant and filter it using a 0.22 µm PVDF syringe filter.
-
Transfer the filtered solution into an HPLC vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from a Drug Product (Tablets)
This protocol is adapted from a method for the analysis of this compound in a propranolol drug product.[1][3]
1. Materials:
-
Same as Protocol 1, with the addition of the drug product (tablets).
2. Standard Preparation:
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation:
-
Crush and weigh the drug product.
-
Prepare a 1 mg/mL solution of the drug product with respect to the active pharmaceutical ingredient (API) using Acetonitrile/Water (80:20, v/v).
-
Vortex the solution for 2 minutes.
-
Shake for 30 minutes using a mechanical wrist action shaker.
-
Centrifuge the sample for 10 minutes at 4000 rpm.
-
Collect the supernatant and filter it using a 0.22 µm PVDF syringe filter.
-
Transfer the filtered solution into an HPLC vial for analysis.
Quantitative Data Summary
Table 1: Method Performance for this compound Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [1][2] |
| Linearity Range | 0.01 to 10 ng/mL | [1][2] |
| Accuracy at LLOQ | 96% to 115% | [1] |
| Precision (%CV) at LLOQ | 6.74% | [1] |
Table 2: Recovery of this compound in Different Matrices
| Matrix | Spiked Concentration | Average Recovery (%) | Reference |
| Placebo | 0.01 ng/mL, 0.03 ng/mL, 1 ng/mL, 5 ng/mL | 85% - 111% | [1] |
| API | 0.01 ng/mL, 0.03 ng/mL, 1 ng/mL, 5 ng/mL | 85% - 111% | [1] |
| Drug Product | 1 ng/mL, 5 ng/mL | 85% - 111% | [1] |
Visualizations
Caption: Workflow for the extraction of this compound from a drug substance (API).
Caption: Workflow for the extraction of this compound from a drug product (tablet).
Caption: Logical workflow for troubleshooting low recovery or high variability in this compound extraction.
References
- 1. phenomenex.com [phenomenex.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. agilent.com [agilent.com]
- 5. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. veeprho.com [veeprho.com]
Technical Support Center: Mitigation of N-Nitrosopropranolol Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the formation of N-Nitrosopropranolol during pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a nitrosamine impurity that can form during the manufacturing or storage of drug products containing propranolol.[1] Propranolol, a secondary amine, can react with nitrosating agents to form this impurity.[1][2] Nitrosamines are a class of compounds that are considered probable human carcinogens, making their presence in pharmaceuticals a significant safety concern for regulatory agencies and manufacturers.[1][3]
Q2: What is the primary chemical reaction for this compound formation?
The formation of this compound occurs through the nitrosation of the secondary amine group in the propranolol molecule.[1] This reaction typically involves a nitrosating agent, most commonly derived from nitrite salts (NO₂⁻) under acidic conditions.[2][4] The nitrite ion is protonated to form nitrous acid (HNO₂), which then reacts with the secondary amine of propranolol to yield this compound.[1]
Q3: What are the key factors that promote the formation of this compound?
Several factors can influence the rate and extent of this compound formation:
-
Presence of Nitrites: Nitrite impurities are a primary precursor and can be found in raw materials, excipients, and even water.[5][6][7][8]
-
Acidic pH: The nitrosation reaction is significantly accelerated under acidic conditions, typically in a pH range of 3-4.[1][9]
-
Elevated Temperature: Higher temperatures during manufacturing or storage can increase the reaction rate.[1][4]
-
Vulnerable Amine Source: Propranolol itself acts as the secondary amine source for the nitrosation reaction.[10]
-
Excipient Variability: Different batches or suppliers of excipients can have varying levels of nitrite impurities, impacting the risk of nitrosamine formation.[6][11][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound formation during your experiments or manufacturing processes.
Problem: Detection of this compound above the acceptable intake (AI) limit.
Step 1: Identify the Source of Nitrosating Agents.
-
Action: Conduct a thorough risk assessment of all raw materials, including the active pharmaceutical ingredient (API), starting materials, reagents, solvents, and excipients, for the presence of nitrites.[13][14]
-
Rationale: Nitrite impurities are the most common nitrosating agents.[8] Excipients are a known source of variable nitrite content.[6][11][12]
Step 2: Evaluate and Optimize Process Parameters.
-
Action: Review the pH and temperature conditions of your manufacturing process.
-
Rationale: this compound formation is favored at acidic pH (3-4) and higher temperatures.[1][4] Modifying the pH to be neutral or basic can significantly reduce the reaction kinetics.[15][16]
Step 3: Implement Mitigation Strategies.
-
Action: Consider the addition of inhibitors to the formulation.
-
Rationale: Certain compounds can act as nitrite scavengers or antioxidants to inhibit the nitrosation reaction.[1][17]
Step 4: Analytical Method Verification.
-
Action: Ensure your analytical method is sufficiently sensitive and validated for the detection and quantification of this compound at the required low levels.[13]
-
Rationale: A robust analytical method is crucial for accurate risk assessment and for verifying the effectiveness of mitigation strategies.[18]
Mitigation Strategies and Experimental Protocols
Strategy 1: Use of Chemical Inhibitors
The addition of certain antioxidants and nitrite scavengers has been shown to be effective in reducing the formation of nitrosamines.[5][10][17]
Table 1: Commonly Used Inhibitors for Nitrosamine Formation
| Inhibitor | Mechanism of Action | Typical Concentration | Reported Inhibition Efficiency |
| Ascorbic Acid (Vitamin C) | Reduces nitrosating agents to non-nitrosating nitric oxide (NO).[17] | ~1 wt% | >80%[5][17] |
| Sodium Ascorbate | Similar to ascorbic acid. | ~1 wt% | >80%[5][17] |
| α-Tocopherol (Vitamin E) | Antioxidant that competes with the amine for the nitrosating agent.[17] | ~1 wt% | >80%[5][17] |
| Ferulic Acid | Phenolic compound that can act as a nitrite scavenger. | ~1 wt% | >80%[5][17] |
| Caffeic Acid | Phenolic compound that can act as a nitrite scavenger. | ~1 wt% | >80%[5][17] |
| Amino Acids (Glycine, Lysine, Histidine) | Primary amines and other functional groups can act as nitrite scavengers.[17] | Not specified | Demonstrated potential in solution[5][17] |
Experimental Protocol: Evaluating the Efficacy of Ascorbic Acid as an Inhibitor
-
Materials: Propranolol HCl, Sodium Nitrite, Ascorbic Acid, Phosphate Buffer (pH 3.5), HPLC-grade water and acetonitrile, Formic Acid, this compound reference standard.
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of Propranolol HCl (e.g., 10 mg/mL) in phosphate buffer (pH 3.5).
-
Prepare a stock solution of Sodium Nitrite (e.g., 1 mg/mL) in HPLC-grade water.
-
Prepare stock solutions of Ascorbic Acid at various concentrations (e.g., 0.5, 1.0, 2.0 wt% relative to propranolol).
-
-
Reaction Setup:
-
In a series of reaction vials, add the Propranolol HCl stock solution.
-
To each vial (except the control), add a different concentration of the Ascorbic Acid stock solution.
-
Initiate the reaction by adding the Sodium Nitrite stock solution to each vial.
-
Create a control vial containing only Propranolol HCl and Sodium Nitrite.
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours).
-
Sample Preparation for Analysis:
-
At the end of the incubation period, quench the reaction by adjusting the pH to neutral or basic.
-
Dilute the samples with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method. A lower limit of quantification (LLOQ) of around 0.01 ng/mL is often achievable.[19]
-
-
Data Analysis:
-
Calculate the percentage inhibition of this compound formation for each concentration of ascorbic acid compared to the control.
-
Strategy 2: Process Parameter Optimization
Controlling the manufacturing environment is a critical step in preventing nitrosamine formation.
Table 2: Impact of Process Parameters on this compound Formation
| Parameter | Condition Favoring Formation | Recommended Mitigation |
| pH | Acidic (pH 3-4)[1][9] | Adjust pH to neutral or basic conditions.[15][16] |
| Temperature | Elevated temperatures[1][4] | Maintain lower process temperatures where feasible. |
| Excipient Selection | High residual nitrite levels[6][12] | Source excipients with low nitrite content; conduct batch-to-batch testing.[20] |
Visualizations
Caption: Chemical pathway for the formation of this compound.
Caption: Logical workflow for troubleshooting this compound excursions.
Analytical Methodologies
A highly sensitive and specific analytical method is essential for the detection and quantification of this compound at trace levels.
Recommended Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method due to its high sensitivity and selectivity, allowing for accurate quantification of this compound in complex matrices.[1]
Table 3: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition |
| LC Column | C18 or Biphenyl stationary phase[19] |
| Mobile Phase | Gradient of water and acetonitrile with formic acid or ammonium formate[19][21] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][21] |
| MS/MS Transition | Quantifier: m/z 289.1 -> 259.1; Qualifier: m/z 289.1 -> 72.1[21] |
| Limit of Quantification (LOQ) | Typically ≤ 0.01 ng/mL[19] |
Experimental Protocol: Sample Preparation and Analysis by LC-MS/MS
-
Standard Preparation:
-
Sample Preparation (Drug Product):
-
Accurately weigh a portion of the drug product equivalent to a specific amount of the API (e.g., 25 mg).
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile/water mixture).
-
Vortex and/or shake for an adequate time to ensure complete extraction.
-
Centrifuge the sample to pelletize any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[19][21]
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode for the specified transitions.
-
-
Data Processing:
-
Generate a calibration curve from the standard injections.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Nitrosamine - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipec-europe.org [ipec-europe.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of this compound from nitrite and the secondary amine propranolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products | FDA [fda.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. selectscience.net [selectscience.net]
- 19. phenomenex.com [phenomenex.com]
- 20. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 21. sciex.com [sciex.com]
challenges in N-Nitrosopropranolol analysis at low concentrations
Welcome to the technical support center for the analysis of N-Nitrosopropranolol at low concentrations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, particularly when dealing with trace-level concentrations.
Issue 1: Poor Sensitivity or No Signal for this compound
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometry (MS) Parameters: The sensitivity of the analysis is highly dependent on the MS settings.
-
Solution: Ensure that the MS parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, are correctly optimized for this compound. Use a known standard to infuse into the mass spectrometer and optimize the precursor ion, product ions, declustering potential (DP), and collision energy (CE). It is recommended to use at least two MRM transitions: a quantifier for concentration measurement and a qualifier for identity confirmation.[1]
-
-
Instrument Contamination: Contamination of the LC-MS system, especially the ion source, can lead to signal suppression.
-
Inefficient Ionization: The choice of ionization source and its settings are crucial for achieving good sensitivity.
-
Solution: Electrospray ionization (ESI) in positive ion mode is commonly used and effective for this compound.[4] Optimize source parameters such as gas flows, temperature, and voltages to maximize the signal-to-noise ratio. The Agilent Jet Stream (AJS) ionization source, for example, utilizes thermal gradient focusing to enhance sensitivity.[3]
-
-
Sample Diluent Issues: Using a sample diluent that is too strong can lead to poor peak shape and reduced sensitivity.[5]
-
Solution: If possible, use water or a weak organic solvent as the diluent. If a stronger organic solvent like methanol is necessary for solubility, be aware that it may compromise the limit of detection (LOD) and limit of quantitation (LOQ).[5]
-
Issue 2: High Background Noise or Matrix Interference
Possible Causes and Solutions:
-
Co-elution with Matrix Components: The complex matrix of drug products can contain excipients or other impurities that co-elute with this compound, causing signal suppression or enhancement (matrix effects).[2][6]
-
Solution: Optimize the chromatographic separation to resolve this compound from interfering matrix components.[2] This can be achieved by adjusting the gradient profile, mobile phase composition, or trying a different column chemistry (e.g., Biphenyl or Diphenyl phases have shown good selectivity).[1][3][7] Assess matrix effects by comparing the response of the analyte in a neat standard to that in a post-spiked sample.[2]
-
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation can lead to a noisy baseline and interference.
-
MS System Gas Quality: The quality of the gas supplied to the mass spectrometer can impact the background noise.
-
Solution: Ensure high-purity nitrogen is used for the curtain gas and collision gas. Optimizing the curtain gas pressure can also significantly reduce background noise.[5]
-
Issue 3: Poor Reproducibility and Accuracy
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in the sample preparation workflow is a common source of poor reproducibility.
-
Analyte Instability: N-Nitrosamines can be susceptible to degradation, particularly from light.[6]
-
In-situ Formation of this compound: The presence of residual nitrites in the sample or on glassware can potentially react with propranolol to form the nitrosamine during sample preparation, leading to artificially high results.[6]
-
Solution: Use high-purity solvents and reagents. Consider adding a nitrosation inhibitor like ascorbic acid or sulfamic acid during sample preparation, though this should be validated to ensure it does not interfere with the analysis.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantitation (LOQ) for this compound analysis?
A1: With modern LC-MS/MS instrumentation, LOQs for this compound are typically in the low ng/mL to pg/mL range. Several studies have demonstrated LOQs of 0.010 ng/mL or 25 pg/mL.[1][3][7] The achievable LOQ will depend on the specific instrument, method, and sample matrix.
Q2: Which LC column is recommended for this compound analysis?
A2: Several column chemistries have been successfully used. Biphenyl and Diphenyl columns are often recommended as they provide good separation power and selectivity for this compound and can resolve it from the propranolol API and other potential impurities.[1][3][7] C8 and C18 columns have also been used effectively.[2][9]
Q3: How can I avoid saturating the mass spectrometer with the high-concentration propranolol API?
A3: A common and effective technique is to use a divert valve on the LC system. The valve can be programmed to send the eluent to waste during the time the high-concentration propranolol peak is eluting, and then switch back to the mass spectrometer to detect the trace-level this compound.[2][3]
Q4: What are the key MRM transitions for this compound?
A4: The precursor ion (Q1) for this compound is m/z 289.1.[1] Common product ions (Q3) used for quantification and qualification are m/z 259.1/259.2 and m/z 72.1.[1][2] It is crucial to have at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[1]
Q5: What are the main challenges in sample preparation for this compound?
A5: The primary challenges include achieving efficient extraction of the analyte from the drug product matrix, minimizing matrix effects, and preventing the in-situ formation of the nitrosamine.[5][6] The wide variety of matrices in different pharmaceutical products means that sample preparation methods often need to be optimized for each specific product.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the analysis of this compound.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD | LOQ | Analytical Technique | Reference |
| This compound | 0.005 ng/mL | 0.010 ng/mL | LC-MS/MS | [1][7][8][10] |
| This compound | - | 25 pg/mL (0.005 ppm) | LC-MS/MS | [3] |
| This compound | - | 0.005 µg/g | LC-MS/MS | [11] |
| This compound | - | 0.1 ng/mL | LC-MS/MS | [4] |
Table 2: Method Performance Characteristics
| Parameter | Value | Conditions | Reference |
| Linearity Range | 0.01 to 10 ng/mL | r² > 0.99 | [1][7] |
| Linearity Range | 0.025 to 10 ng/mL | r² > 0.99 | [3] |
| Linearity Range | 0.01 to 100 ppm | r² > 0.998 | [12][13] |
| Accuracy (% Recovery) | 85% to 111% | In placebo, API, and drug product | [7] |
| Accuracy (% Recovery) | 89.3% to 104.6% | In drug substance | [12][13] |
| Precision (%CV / %RSD) | 3.59% to 6.74% | At LLOQ and specification limit | [1][7] |
| Precision (%RSD) | < 2% | At 0.5 ppm and 5 ppm | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound analysis, based on established procedures.
Protocol 1: Sample Preparation for Propranolol Drug Substance (API)
-
Accurately weigh approximately 25 mg of the propranolol API into a 15 mL centrifuge tube.[3]
-
Add 5 mL of the sample diluent (e.g., Acetonitrile/Water 80:20, v/v or Methanol).[1][3]
-
Vortex the solution for 1 minute.[3]
-
Shake the sample for 20-30 minutes using a mechanical shaker.[1] Alternatively, sonicate for 15 minutes.[3]
-
Centrifuge the sample at 4000-4500 rpm for 10-15 minutes.[1][3]
-
Collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1][3]
Protocol 2: Sample Preparation for Propranolol Tablets
-
Crush a sufficient number of tablets to obtain a representative sample.[3]
-
Accurately weigh a portion of the crushed tablets equivalent to 25 mg of the propranolol API into a 15 mL centrifuge tube.[3]
-
Add 5 mL of the sample diluent.[3]
-
Vortex for 1 minute, followed by shaking for 40 minutes using a mechanical shaker.[3]
-
Centrifuge the samples at 4500 rpm for 15 minutes.[3]
-
Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC sample vial for LC-MS/MS analysis.[3]
Protocol 3: LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UHPLC).
-
Column: Phenomenex Kinetex 2.6 µm Biphenyl (or equivalent).[1]
-
Mobile Phase A: 1mM Ammonium Formate with 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Troubleshooting workflow for low-concentration this compound analysis.
Caption: General sample preparation workflow for this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. veeprho.com [veeprho.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. fda.gov [fda.gov]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov.tw [fda.gov.tw]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
strategies to reduce ion suppression for N-Nitrosopropranolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression during the analysis of N-Nitrosopropranolol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), decrease the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a reduced signal for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Given the low, permissible levels of nitrosamine impurities in pharmaceutical products, accurate quantification is critical, making the mitigation of ion suppression essential.
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[1][3] These interfering components can originate from various sources, including:
-
Endogenous matrix components: In biological samples, these can include phospholipids, salts, and proteins.
-
Excipients: In drug product analysis, formulation components like mannitol and lactose can cause significant matrix effects.[4]
-
Sample preparation: Contaminants can be introduced from plasticware or solvents used during sample processing.[1]
-
LC system: Column bleed, where the stationary phase hydrolyzes, can release compounds that cause ion suppression.[3] Mobile phase additives, if used at high concentrations, can also contribute.[1]
Q3: How can I detect ion suppression in my this compound assay?
A3: Two common methods to detect ion suppression are:
-
Post-column infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at a specific retention time indicates the presence of ion suppression from eluting matrix components.[1][5]
-
Post-extraction spike: The response of this compound in a standard solution is compared to the response of a blank matrix sample that has been spiked with the same concentration of this compound after extraction. A lower response in the spiked matrix sample indicates ion suppression.[1][5]
Troubleshooting Guide: Strategies to Reduce Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression for the analysis of this compound.
Step 1: Sample Preparation Optimization
Effective sample preparation is the first and most critical step in reducing matrix effects.[6] The goal is to remove as many interfering components as possible while efficiently extracting this compound.
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Polymeric mixed-mode strong cation exchange sorbents have shown good results in reducing matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix and using a suitable immiscible organic solvent to selectively extract this compound.[6]
-
Protein Precipitation: For biological matrices, this method is often used but may be less effective at removing phospholipids, which are a major source of ion suppression.
-
Experimental Protocol: Sample Preparation for this compound in Drug Product
This protocol is adapted from a validated method for the analysis of this compound in a propranolol drug product.[7][8]
-
Sample Weighing and Dissolution:
-
Crush the drug product tablets.
-
Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the weighed sample to a centrifuge tube.
-
-
Extraction:
-
Centrifugation and Filtration:
Step 2: Chromatographic Optimization
If ion suppression persists after optimizing sample preparation, the next step is to adjust the chromatographic conditions to separate this compound from the interfering matrix components.[1]
-
Key Parameters to Adjust:
-
Column Chemistry: Using a column with a different stationary phase can alter selectivity and improve separation. For this compound, columns such as Phenomenex Kinetex Biphenyl and Avantor ACE Excel C18-AR have been successfully used.[7][9]
-
Mobile Phase: Modifying the mobile phase composition (e.g., changing the organic solvent or additives) can significantly impact selectivity.[1] It is recommended to use low concentrations of additives to avoid them becoming a source of ion suppression.[1]
-
Gradient Elution: Adjusting the gradient profile can help to resolve this compound from early and late eluting matrix components, which are common regions of ion suppression.[1][5]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
-
Injection Volume: Reducing the injection volume can decrease the amount of matrix introduced into the system.[4]
-
Experimental Protocol: Chromatographic Conditions for this compound
The following are examples of chromatographic conditions that have been successfully used for the analysis of this compound.
Table 1: Example Chromatographic Conditions
| Parameter | Method 1[7] | Method 2[9] |
| HPLC Column | Phenomenex Kinetex Biphenyl, 150 x 3.0 mm, 2.6 µm | Avantor ACE Excel C18-AR, 100 x 4.6 mm, 3 µm |
| Column Temp. | 40 °C | 40 °C |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Mobile Phase A | 1mM Ammonium formate with 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Injection Volume | Not Specified | Not Specified |
| Autosampler Temp. | Not Specified | 10 °C |
Table 2: Example Gradient Elution Profile
| Time (min) | %A (Method 2)[9] | %B (Method 2)[9] |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Step 3: Mass Spectrometry and Data Analysis Strategies
Further adjustments can be made to the mass spectrometer settings and data analysis approach to mitigate the impact of ion suppression.
-
MS Parameter Optimization:
-
Ionization Mode: Switching between positive and negative ionization modes can sometimes reduce ion suppression, as interfering compounds may ionize preferentially in one mode.[1] For this compound, positive electrospray ionization (ESI) has been shown to provide high sensitivity.[7]
-
Source Parameters: Fine-tuning parameters like capillary voltage, nebulizing gas pressure, and desolvation temperature can improve the analyte signal.[10]
-
Divert Valve: Using a divert valve to direct the flow to waste during the elution of high-concentration components (like the API) can prevent source contamination and saturation.[11]
-
-
Data Analysis and Calibration:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS of this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to account for matrix effects.
-
Standard Addition: This method involves spiking the sample extract with known concentrations of the analyte and can provide accurate results even with variable sample matrices, although it is more time-consuming.[1]
-
Visual Workflows and Diagrams
Troubleshooting Workflow for Ion Suppression
Caption: A stepwise troubleshooting workflow for addressing ion suppression.
General Sample Preparation Workflow
Caption: A typical sample preparation workflow for drug product analysis.
Causes and Mitigation of Ion Suppression
Caption: Key causes of ion suppression and corresponding mitigation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciex.com [sciex.com]
- 8. phenomenex.com [phenomenex.com]
- 9. fda.gov [fda.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. waters.com [waters.com]
Technical Support Center: Analysis of N-Nitrosopropranolol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation for N-Nitrosopropranolol in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions.
Problem: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Secondary Interactions with Column: The analyte may be interacting with active sites on the stationary phase.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the column.
-
Column Overload: Injecting too high a concentration of the analyte or the matrix can lead to poor peak shape.
-
Contamination: A dirty guard column or analytical column can cause peak tailing.
Solutions:
-
Column Choice: Consider using a column with a different stationary phase, such as a biphenyl column, which has been shown to provide good separation and peak shape for this compound.[1][2][3]
-
Mobile Phase Optimization: Adjust the pH of the mobile phase. The use of additives like formic acid or ammonium acetate can improve peak shape.[4]
-
Sample Dilution: Dilute the sample to ensure the concentration is within the linear range of the method.
-
System Maintenance: Regularly flush the column and replace the guard column and in-line filters.
Problem: Low or Inconsistent Recovery of this compound
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the matrix.
-
Analyte Instability: this compound may be degrading during sample storage or preparation.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Solutions:
-
Optimize Sample Preparation: Experiment with different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the extraction solvent is appropriate for this compound. For tablet formulations, ensure complete dissolution and extraction by optimizing vortexing and shaking times.[1][4]
-
Assess Analyte Stability: Conduct stability experiments at each stage of the sample handling process (e.g., freeze-thaw cycles, bench-top stability).
-
Mitigate Matrix Effects:
-
Chromatographic Separation: Ensure baseline separation of this compound from the parent drug, propranolol, and other major matrix components.[5] A divert valve can be used to direct the high-concentration API peak to waste, preventing source contamination and saturation.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., N-Nitroso-propranolol-d7) to compensate for matrix effects and variability in extraction.[6]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the samples.
-
Problem: High Background Noise or Interference in Mass Spectrometry Data
Possible Causes:
-
Matrix Interference: Co-eluting matrix components can produce ions that interfere with the detection of this compound.
-
Solvent Contamination: Impurities in the LC-MS grade solvents can contribute to background noise.
-
Instrument Contamination: Carryover from previous injections can lead to interfering peaks.
-
Isomeric Interference: Structurally similar compounds, such as N-formylpropranolol, may have similar fragmentation patterns.[2]
Solutions:
-
Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific to this compound and free from interference.[1][3][4] It is crucial to have a quantifier and at least one qualifier ion.
-
Improve Chromatographic Resolution: Modify the gradient, flow rate, or column to better separate the analyte from interfering compounds.[2]
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of the highest purity to minimize background noise.[7]
-
Thorough Needle Wash: Implement a robust needle wash protocol in the autosampler to prevent carryover between injections.
-
Specificity Confirmation: In case of suspected interference, especially from isomers, confirm the identity of the peak by comparing retention times and ion ratios with a certified reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in validating a method for this compound in complex matrices?
A1: The most common challenges include achieving the required low limits of detection (LOD) and quantification (LOQ) due to the high carcinogenic potential of this compound, managing significant matrix effects from the drug product or biological sample, ensuring specificity and separating it from isomeric impurities like N-formylpropranolol, and preventing the artificial formation or degradation of the analyte during sample preparation and analysis.[2][4][8][9]
Q2: How can I minimize matrix effects when analyzing this compound in a drug product?
A2: To minimize matrix effects, it is crucial to achieve good chromatographic separation between this compound and the active pharmaceutical ingredient (API), propranolol.[5] Using a divert valve to send the high-concentration API peak to waste is a highly effective strategy. Additionally, employing a stable isotope-labeled internal standard and preparing matrix-matched calibration curves can help compensate for any remaining matrix effects.
Q3: What are the recommended LC-MS/MS parameters for this compound analysis?
A3: While specific parameters should be optimized for your instrument, a common approach involves using a C18 or biphenyl reversed-phase column with a gradient elution of water and methanol or acetonitrile containing 0.1% formic acid.[1][4][10] For mass spectrometry, electrospray ionization in positive mode (ESI+) is typically used. Multiple reaction monitoring (MRM) is employed for quantification, with common transitions being m/z 289.1 → 259.1 (quantifier) and m/z 289.1 → 72.1 (qualifier).[1][2]
Q4: Are there any known stability issues with this compound during sample handling?
A4: N-Nitrosamines can be susceptible to degradation under certain conditions. It is important to evaluate the stability of this compound in the sample matrix under typical storage and handling conditions, including freeze-thaw cycles and bench-top stability. Acidic conditions and exposure to light should be controlled, as they can potentially lead to degradation or formation of nitrosamines.
Q5: How do I handle potential interference from the N-formylpropranolol impurity?
A5: N-formylpropranolol is a potential isomeric interferent. To address this, it is essential to develop a chromatographic method with sufficient resolution to separate the two compounds. Biphenyl columns have shown good selectivity for this separation.[2] Furthermore, selecting specific MRM transitions that are unique to this compound is critical to ensure accurate quantification in the presence of this impurity.[4]
Quantitative Data Summary
The following tables summarize typical method performance parameters for the analysis of this compound.
Table 1: Method Detection and Quantification Limits
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-HRMS | Propranolol HCl Oral Solution | 0.015 ppm | 0.05 ppm | [10] |
| LC-MS/MS (QTRAP 6500+) | Propranolol Drug Substance/Product | 0.005 | 0.010 | [2][3] |
| LC-MS/MS (Agilent 6470) | Propranolol API and Tablets | - | 0.025 | [4] |
| UPLC-MS/MS | Propranolol Drug Substance | 0.005 | 0.01 | [5][11] |
Table 2: Linearity and Recovery Data
| Analytical Method | Matrix | Linearity Range (ng/mL) | R² | Recovery (%) | Reference |
| LC-MS/MS (QTRAP 6500+) | Propranolol Drug Substance/Product | 0.01 - 10.00 | >0.99 | 85 - 111 | [2][3] |
| LC-MS/MS (Agilent 6470) | Propranolol API and Tablets | 0.025 - 10 | >0.99 | - | [4] |
| UPLC-MS/MS | Propranolol Drug Substance | 0.01 - 100 | 0.998 | 89.3 - 104.6 | [5][11] |
Experimental Protocols
Sample Preparation for Propranolol Drug Substance
-
Objective: To extract this compound from the drug substance for LC-MS/MS analysis.
-
Procedure:
-
Accurately weigh approximately 5.7 mg of propranolol hydrochloride into a 5 mL centrifuge tube.
-
Add a known volume of spiking solution if preparing quality control samples.
-
Allow the sample to equilibrate for 30 minutes.
-
Add 5 mL of methanol to the tube.
-
Vortex the tube for 1 minute to ensure complete dissolution.
-
The sample is now ready for injection.[5]
-
Sample Preparation for Propranolol Tablets
-
Objective: To extract this compound from a tablet formulation.
-
Procedure:
-
Crush a sufficient number of tablets to obtain a representative powder.
-
Accurately weigh an amount of the powdered tablet equivalent to 25 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 5 mL of diluent (e.g., 80:20 acetonitrile:water).
-
Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.
-
Centrifuge the sample at 4,500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[4]
-
LC-MS/MS Method Parameters
-
Objective: To provide a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or equivalent.[1][2][3]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 15 µL.
-
Gradient: A typical gradient would start at a high aqueous percentage and ramp up the organic phase to elute the analyte.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 289.1 → 259.1
-
Qualifier: 289.1 → 72.1
-
-
Instrument-specific parameters such as collision energy, declustering potential, and source temperatures should be optimized.[1][2]
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. waters.com [waters.com]
preventing N-Nitrosopropranolol contamination in laboratory settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and troubleshooting N-Nitrosopropranolol contamination in laboratory settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving propranolol.
| Issue | Possible Cause | Recommended Action |
| Unexpected peak co-eluting with this compound in LC-MS/MS analysis. | Matrix effects from complex sample composition. | Optimize chromatographic separation. Utilize a qualifier ion for confirmation. Perform a spike and recovery experiment to assess matrix interference. |
| Propranolol solution appears discolored (e.g., yellowish). | Potential degradation of propranolol or formation of impurities, including this compound, especially if exposed to light or non-optimal pH. | Prepare fresh solutions. Store solutions protected from light in amber vials. Ensure the pH of the solution is maintained around 3 for optimal stability.[1] |
| Inconsistent quantification of this compound in replicate samples. | Inhomogeneous sample, improper sample preparation, or instrument variability. | Ensure thorough mixing of samples before extraction. Verify the accuracy and precision of the analytical method through validation.[2] Check for instrument performance issues. |
| High background levels of this compound detected in blank samples. | Contaminated solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware, preferably by rinsing with a solvent known to dissolve nitrosamines. Analyze each component of the blank to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form from the reaction of the secondary amine group in propranolol with nitrosating agents.[2] Nitrosamines are a class of compounds that are considered potentially genotoxic and carcinogenic, making their presence in pharmaceutical products and research materials a significant safety concern.[2][3][4]
Q2: What are the primary sources of this compound contamination in a laboratory?
A2: The primary sources include:
-
Nitrite Impurities: Trace levels of nitrites in reagents, excipients, and even water can act as nitrosating agents.[3][4]
-
Contaminated Starting Materials: Propranolol active pharmaceutical ingredient (API) may contain residual impurities from its manufacturing process.
-
Inappropriate Storage Conditions: Elevated temperatures and exposure to light can accelerate the formation of this compound.[5][6]
-
pH Conditions: The formation of this compound is favored in acidic environments, typically between pH 3-4.[2]
Q3: How can I prevent the formation of this compound in my experiments?
A3: To minimize the risk of this compound formation, consider the following preventative measures:
-
Use High-Purity Reagents: Whenever possible, use freshly opened, high-purity solvents and reagents to minimize the presence of nitrite impurities.
-
Control pH: Maintain the pH of your propranolol solutions outside of the optimal range for nitrosation. Propranolol solutions are most stable at a pH of around 3.[1]
-
Incorporate Scavengers: The addition of antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can inhibit nitrosation by scavenging nitrosating species.[2]
-
Proper Storage: Store propranolol solutions and materials in a cool, dark place to minimize degradation and the potential for nitrosamine formation.[5][7]
Q4: What is the recommended analytical method for detecting this compound?
A4: The most widely accepted and sensitive method for the detection and quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][8] This technique offers high specificity and very low limits of detection.[2]
Q5: Are there established acceptable intake limits for this compound?
A5: Yes, regulatory agencies like the FDA have established acceptable intake (AI) limits for nitrosamine impurities in drug products.[3][4] For this compound, the revised AI is 1500 ng/day. It is crucial to ensure that any detected levels are well below these limits.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and stability of this compound.
Table 1: Analytical Method Performance for this compound Detection
| Parameter | LC-MS/MS | LC-HRMS |
| Limit of Detection (LOD) | 0.005 ng/mL[9] | 0.015 ppm[10] |
| Limit of Quantitation (LOQ) | 0.01 ng/mL[9][11] | 0.05 ppm[10] |
| **Linearity (R²) ** | >0.998 | >0.999[2] |
| Accuracy (% Recovery) | 89.3 - 104.6% | Not specified |
Table 2: Factors Influencing this compound Formation
| Factor | Condition Favoring Formation | Notes |
| pH | Acidic (pH 3-4)[2] | The rate of formation is highly pH-dependent. |
| Temperature | Higher temperatures accelerate the reaction.[2] | Store solutions at controlled room temperature or refrigerated. |
| Nitrite Concentration | Higher concentrations increase the rate of formation.[2] | Use high-purity reagents to minimize nitrite content. |
| Time | Longer exposure to nitrosating agents increases impurity levels.[2] | Prepare solutions fresh whenever possible. |
Experimental Protocols
Protocol 1: Detection and Quantification of this compound by LC-MS/MS
This protocol provides a general methodology for the analysis of this compound in a propranolol drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
Propranolol HCl
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to prepare calibration standards ranging from 0.005 ng/mL to 10 ng/mL.[11]
-
Sample Preparation: Accurately weigh the propranolol drug substance and dissolve it in the diluent to a final concentration of 1 mg/mL. Vortex for 2 minutes and shake for 30 minutes. Centrifuge the sample at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[11]
3. LC-MS/MS Conditions:
-
LC Column: Kinetex 2.6 µm Biphenyl, 150 x 3.0 mm (or equivalent)[11]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C[10]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[2]
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. Two transitions are typically used, one for quantification and one for qualification.[11]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Formation pathway of this compound.
Caption: Workflow for preventing and detecting contamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Stability-Indicating Method Development for N-Nitrosopropranolol
Welcome to the technical support center for the stability-indicating method development of N-Nitrosopropranolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the analytical method development and validation for this specific nitrosamine impurity.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it crucial for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely quantify a drug substance in the presence of its degradation products, impurities, and excipients. For a potent genotoxic impurity like this compound, it is essential to have a method that can separate it from any potential degradation products that may form under various environmental conditions (e.g., light, heat, humidity, acid, base, and oxidation). This ensures that the reported level of this compound is accurate and not falsely elevated or lowered by co-eluting species, which is critical for patient safety and regulatory compliance.
Q2: What are the primary challenges in developing a stability-indicating method for this compound?
The main challenges include:
-
Trace-Level Quantification: this compound is a potent impurity with very low acceptable intake limits, requiring highly sensitive analytical techniques like LC-MS/MS to achieve the necessary limits of detection (LOD) and quantification (LOQ).
-
Chromatographic Resolution: The method must be able to separate this compound from the active pharmaceutical ingredient (API), propranolol, which is present at a much higher concentration, as well as from any of its own degradation products.
-
Forced Degradation Complexity: Inducing degradation of this compound to an appropriate level (typically 5-20%) without completely destroying the molecule can be challenging. The degradation pathways for this compound are not well-documented, making the identification of all potential degradants difficult.
-
Matrix Effects: The drug product formulation can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of the results.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific studies on this compound are limited, the degradation of nitrosamines, in general, involves the following pathways:
-
Photolytic Degradation: Exposure to UV light can cause the cleavage of the N-N bond, leading to the formation of the corresponding secondary amine (propranolol) and nitric oxide radicals.[1][2][3][4]
-
Oxidative Degradation: Strong oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized products, potentially including the corresponding nitramine or other degradation products resulting from reactions with hydroxyl radicals.[1][5][6]
-
Acidic/Basic Hydrolysis: Under strong acidic or basic conditions, nitrosamines can undergo hydrolysis to yield the parent amine and nitrite/nitrate ions. The stability of this compound to hydrolysis may vary.
-
Thermal Degradation: High temperatures can lead to the decomposition of the nitrosamine, though the specific degradation products are not well-characterized for this compound.
Experimental Protocols
Forced Degradation Studies
The goal of forced degradation is to generate potential degradation products to ensure the analytical method can separate them from this compound.
1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the developed LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.
Stability-Indicating LC-MS/MS Method
This is a general-purpose method that can be used as a starting point for development.
| Parameter | Condition |
| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then a high percentage of B for column wash. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Monitor at least two transitions for this compound (e.g., Q1: 289.1 m/z, Q3: specific product ions) |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response for this compound | - Instrument Sensitivity: The concentration of the analyte is below the LOQ of the instrument.- Ionization Suppression: Matrix components are co-eluting and suppressing the ionization of this compound.- Degradation in Sample/Solvent: The analyte may be unstable in the sample preparation solvent or under the analytical conditions. | - Optimize MS parameters: Tune the instrument for this compound to maximize sensitivity.- Improve Chromatography: Modify the gradient to better separate the analyte from matrix components.- Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.- Check Analyte Stability: Prepare fresh standards and samples and analyze them immediately. |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte.- Secondary Interactions: The analyte is interacting with active sites on the column.- Incompatible Injection Solvent: The sample solvent is too strong compared to the initial mobile phase. | - Dilute the sample: Ensure the injected amount is within the linear range of the method.- Use a different column: A column with a different stationary phase (e.g., biphenyl) may provide better peak shape.- Adjust mobile phase pH: A small change in pH can sometimes improve peak shape.- Match injection solvent: Dissolve the sample in the initial mobile phase composition. |
| High Background Noise in Chromatogram | - Contaminated Mobile Phase: Solvents or additives may contain impurities.- System Contamination: Carryover from previous injections or a contaminated LC system.- Contaminated Mass Spectrometer: The ion source or other parts of the MS are dirty. | - Use high-purity solvents: Always use LC-MS grade solvents and additives.- Implement a wash method: Run blank injections with a strong solvent to clean the system.- Clean the ion source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source. |
| Retention Time Shift | - Column Degradation: The stationary phase is degrading over time.- Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of a volatile component.- Fluctuating Column Temperature: The column oven is not maintaining a stable temperature. | - Replace the column: If the column has been used extensively, it may need to be replaced.- Prepare fresh mobile phase: Ensure accurate preparation and proper storage of the mobile phase.- Check column oven: Verify the stability of the column temperature. |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Formation pathway of this compound from Propranolol.
References
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pacewater.com [pacewater.com]
- 6. Free Radical Chemistry of Advanced Oxidation Process Removal of Nitrosamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Genotoxicity of N-Nitrosopropranolol and NDMA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic potential of N-Nitrosopropranolol (NNP) and N-Nitrosodimethylamine (NDMA), supported by experimental data. This document summarizes key findings on their mutagenicity, clastogenicity, and mechanisms of DNA damage, offering insights into their relative risks.
This compound (NNP) is a nitrosamine impurity that can form from the widely used beta-blocker, propranolol.[1][2][3][4][5] Its emergence has raised significant concerns due to the well-documented carcinogenic properties of the nitrosamine class of compounds.[3][4] N-Nitrosodimethylamine (NDMA), a potent hepatocarcinogen, is a well-studied nitrosamine found in various sources, including certain foods, water, and as an impurity in some pharmaceuticals.[6][7][8][9] Understanding the comparative genotoxicity of NNP and NDMA is crucial for risk assessment and regulatory purposes.
Recent studies have demonstrated that NNP, contrary to some earlier findings, is indeed mutagenic and genotoxic.[1][2][5][10] It has been shown to induce mutations in the bacterial reverse mutation assay (Ames test), as well as cause DNA damage, micronuclei formation, and gene mutations in human cells.[1][2][5][10] Similar to NDMA, the genotoxicity of NNP is dependent on metabolic activation.[1][2]
Quantitative Comparison of Genotoxicity
The following tables summarize the available quantitative data from various in vitro genotoxicity assays for NNP and NDMA. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | Reference |
| This compound (NNP) | TA100, TA1535, TA98 | Required (Hamster liver S9 more effective than rat) | Positive (Concentration-dependent increase in revertants) | [1][2][5] |
| N-Nitrosodimethylamine (NDMA) | TA100, TA1535 | Required (Rat and Hamster liver S9) | Positive | [1][11][12] |
Table 2: In Vitro Micronucleus Test in Human Cells
| Compound | Cell Line | Metabolic Activation (S9) | Result | Reference |
| This compound (NNP) | Human lymphoblastoid TK6 cells | Required (Hamster liver S9) | Positive (Induced micronuclei formation) | [1][2][5] |
| N-Nitrosodimethylamine (NDMA) | Various | Required | Positive (Induces micronuclei in several species and tissues) | [7][13] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) in Human Cells
| Compound | Cell Line | Result | Reference |
| This compound (NNP) | Human HepaRG cells (2D and 3D cultures) | Positive (Concentration-dependent DNA strand breakage) | [1][2][5] |
| N-Nitrosodimethylamine (NDMA) | Various | Positive (Induces DNA damage) | [7][13] |
Metabolic Activation and Signaling Pathways
The genotoxicity of both NNP and NDMA is contingent upon their metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic species that can form DNA adducts.[3][6][14]
This compound (NNP): Studies have identified CYP2C19 as the primary human enzyme responsible for the bioactivation of NNP into a genotoxicant.[1][2][5] The metabolic pathway involves the alpha-hydroxylation of the nitrosamine, leading to the formation of an unstable intermediate that can ultimately alkylate DNA.[3]
N-Nitrosodimethylamine (NDMA): The metabolic activation of NDMA is primarily catalyzed by CYP2E1.[6][15] This process generates a highly reactive methyldiazonium ion, which is a potent alkylating agent that can methylate DNA bases, particularly at the N7 and O6 positions of guanine.[6][16] These DNA adducts can lead to mispairing during DNA replication and result in mutations if not repaired.[6]
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications | MDPI [mdpi.com]
- 9. medsci.org [medsci.org]
- 10. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitrosopropranolol
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of N-nitrosamine impurities, such as N-Nitrosopropranolol, is of paramount importance due to their potential carcinogenic risk.[1][2] The nitrosation of the secondary amine group in propranolol leads to the formation of this specific impurity.[2][3] This guide provides a comparative overview of various validated analytical methods for the detection of this compound, with a focus on their performance characteristics and experimental protocols. The data presented is compiled from studies conducted by regulatory agencies and leading analytical instrument manufacturers.
Comparative Performance of Analytical Methods
The primary analytical technique for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Various iterations of this technique, including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), have been successfully validated. The following table summarizes the key performance parameters of several published LC-MS methods.
| Parameter | FDA (LC-ESI-HRMS)[3] | Waters (UPLC-MS/MS) | Phenomenex/Sciex (HPLC-MS/MS)[4][5] | Agilent (LC/MS/MS)[6] |
| Limit of Detection (LOD) | 0.015 ppm | 0.005 ng/mL | 0.005 ng/mL[4][5] | Not explicitly stated, but LOQ is 25 pg/mL (0.005 ppm)[6] |
| Limit of Quantification (LOQ) | 0.05 ppm | 0.01 ng/mL | 0.010 ng/mL[4][5] | 25 pg/mL (equivalent to 0.005 ppm)[6] |
| Linearity Range | 0.05 - 25.0 ppm | 0.01 - 100 ppm | 0.01 - 10.00 ng/mL[4][5] | Not explicitly stated, but linearity data is available. |
| Accuracy (% Recovery) | 80 - 120% for QC Standard | 89.3 - 104.6% | 96 - 116%[5] | Not explicitly stated |
| Precision (%RSD) | < 20% for combined standards | < 2% at 0.5 ppm and 5 ppm | 3.59% - 6.74%[5] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.
U.S. Food and Drug Administration (FDA) LC-ESI-HRMS Method
This method is designed for the detection and quantification of N-Nitroso-propranolol in propranolol hydrochloride oral solution.[3]
-
Instrumentation : A high-resolution and high-mass accuracy (HRAM) mass spectrometer.[3]
-
Chromatographic Conditions :
-
Sample Preparation : The propranolol hydrochloride oral solution is diluted with water to a target analytical concentration of 2 mg/mL as propranolol.[3]
-
Quantification : Performed by comparing the peak area of the N-nitroso propranolol in the extracted ion chromatogram (with a mass tolerance of ± 15 ppm) of the samples to the peak area of an external standard calibration curve.[3]
Waters UPLC-MS/MS Method
This method describes the analysis of N-nitroso-propranolol in a drug substance using Ultra-Performance Liquid Chromatography (UPLC) with a tandem quadrupole mass spectrometer.
-
Instrumentation : Xevo™ TQ-S micro Tandem Quadrupole Mass Spectrometer with electrospray ionization (ESI).
-
Sample Preparation : Propranolol hydrochloride is dissolved in methanol to create a 1 mg/mL stock solution, which is then used as the diluent for the N-nitroso-propranolol calibration curve ranging from 0.005 ppm to 100 ppm.
-
Key Finding : The method demonstrated good linearity over the concentration range of 0.01–100 ppm for N-nitroso-propranolol with an R² value greater than 0.998.
Phenomenex/Sciex HPLC-MS/MS Method
This technical note details the quantification of N-Nitroso Propranolol impurity in a propranolol drug substance and product.[4]
-
Instrumentation : SCIEX® QTRAP® 6500+ system.[4]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Standard : A 1 mg/mL stock solution of N-Nitroso Propranolol in Methanol is prepared and diluted with Acetonitrile/Water (80:20, v/v).[4]
-
Drug Substance : Propranolol is diluted to a final concentration of 1 mg/mL in Acetonitrile/Water (80:20, v/v), shaken, and centrifuged.[4]
-
Drug Product : The drug product is crushed, and a 1 mg/mL solution with respect to the API is prepared in Acetonitrile/Water (80:20, v/v), vortexed, shaken, centrifuged, and filtered.[4]
-
-
Quantification : Two MRM (Multiple Reaction Monitoring) transitions are used for specificity, with one as a quantifier and the other as a qualifier.[4]
Agilent LC/MS/MS Method
This application note presents a highly sensitive method for the quantification of N-Nitroso Propranolol in propranolol API and tablets.[6]
-
Instrumentation : Agilent 6470 LC/TQ.[6]
-
Chromatographic Conditions :
-
Column : Agilent InfinityLab Pursuit XRs Diphenyl column.[6]
-
-
Sample Preparation :
-
Key Feature : This method was developed to achieve a very low limit of quantification (LOQ) of 0.005 ppm.[6]
General Workflow for Analytical Method Validation
The process of validating an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Alternative Analytical Techniques
While LC-MS is the predominant technique for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is another established method for the analysis of nitrosamines in various matrices.[7][8] GC-MS methods often require derivatization to improve the volatility and thermal stability of the analytes.[7] For instance, a GC-MS method for N-nitrosoproline involved extraction, derivatization with pentafluorobenzyl bromide (PFBBr), and subsequent analysis.[7] While no specific cross-validated GC-MS method for this compound was identified in the reviewed literature, the principles of the technique make it a potential, albeit likely more complex, alternative to LC-MS for this application.
References
- 1. lcms.cz [lcms.cz]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Ames Test and Micronucleus Assay for Evaluating the Genotoxicity of Novel Pharmaceutical Products
In the development of novel pharmaceutical products (NNPs), a thorough assessment of genotoxicity is a critical step to ensure patient safety. Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH) S2(R1) guideline, mandate a battery of tests to assess the potential of new drug candidates to cause genetic damage.[1][2][3] Among the most pivotal of these are the bacterial reverse mutation assay, commonly known as the Ames test, and the in vitro micronucleus assay. This guide provides a comprehensive comparison of these two fundamental assays for researchers, scientists, and drug development professionals.
Executive Summary
The Ames test and the micronucleus assay are complementary, not mutually exclusive, and together provide a more complete picture of a compound's genotoxic potential. The Ames test is a rapid and cost-effective screen for gene mutations in bacteria, while the micronucleus assay detects chromosomal damage in mammalian cells, offering a more direct insight into potential effects in humans. A standard genotoxicity testing battery for regulatory submissions typically requires both a bacterial mutation assay and a mammalian cell assay.
Data Presentation: Performance Characteristics
The following table summarizes the performance of the Ames test and the in vitro micronucleus assay in predicting rodent carcinogenicity, based on a comprehensive analysis of various chemical compounds. It is important to note that while this data provides a valuable benchmark, the performance for specific classes of NNPs may vary.
| Metric | Ames Test | In Vitro Micronucleus Assay | Ames + In Vivo Micronucleus Assay | Source |
| Sensitivity | 60% - 97% | 81% | 68.7% | [4] |
| Specificity | 55% - 86% | 54% | 45.3% | [4] |
| Predictive Value (Positive) | ~90% | ~90% | - | [5] |
| Concordance with Carcinogenicity | 84% (with traditional Ames test) | - | 45.4% | [6] |
Note: Sensitivity refers to the ability of the test to correctly identify carcinogens (true positives). Specificity refers to the ability of the test to correctly identify non-carcinogens (true negatives).
Fundamental Principles and Mechanisms Detected
Ames Test: This assay utilizes specific strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic for a particular amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The principle of the test is to detect reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid. An increase in the number of revertant colonies in the presence of a test compound, compared to a control, indicates that the compound is mutagenic.
Micronucleus Assay: This assay is performed in mammalian cells (e.g., human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells) and detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[7] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[7] An increase in the frequency of cells containing micronuclei after exposure to a test compound signifies its potential to cause chromosomal damage.[4]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the potential of an NNP to induce gene mutations.
Methodology:
-
Strain Selection: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) are typically used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to mimic mammalian metabolism.[6]
-
Exposure: The bacterial strains are exposed to various concentrations of the NNP, a negative control (vehicle), and positive controls (known mutagens) in a minimal growth medium.
-
Plating: The treated bacteria are plated on agar plates lacking the specific amino acid required by the auxotrophic strain.
-
Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.
-
Scoring and Analysis: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is also statistically significant compared to the negative control.
In Vitro Micronucleus Assay
Objective: To determine the potential of an NNP to induce chromosomal damage in mammalian cells.
Methodology:
-
Cell Culture: Proliferating mammalian cells, such as primary human lymphocytes or a suitable cell line (e.g., CHO, TK6), are cultured.
-
Metabolic Activation: Similar to the Ames test, the assay is performed with and without an S9 mix.[6]
-
Exposure: The cells are treated with a range of concentrations of the NNP, a negative control, and positive controls (a known clastogen and a known aneugen).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).
-
Scoring and Analysis: A minimum of 2000 binucleated cells per concentration are analyzed for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualization of Experimental Workflows
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Workflow of the in vitro Micronucleus Assay for clastogenicity and aneugenicity.
Logical Relationship of Genotoxicity Endpoints
Caption: Relationship between genotoxicity endpoints and the assays that detect them.
Conclusion
The Ames test and the micronucleus assay are indispensable tools in the genotoxicity assessment of novel pharmaceutical products. Their distinct yet complementary mechanisms of detection provide a robust framework for identifying potential genetic hazards. While the Ames test offers a sensitive screen for gene mutagens, the micronucleus assay provides crucial information on chromosomal damage in a more physiologically relevant mammalian cell system. A comprehensive evaluation of NNP genotoxicity, therefore, necessitates the integration of data from both assays to make informed decisions for further drug development and to ensure patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 4. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Species differences in micronucleus induction of the clastogenic compounds associated with drug metabolic profile [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Inter-Laboratory Quantification of N-Nitrosopropranolol
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. N-Nitrosopropranolol (NOP), a nitrosamine impurity related to the beta-blocker propranolol, has been the subject of regulatory scrutiny and requires sensitive and reliable analytical methods for its detection and quantification at trace levels.[1][2][3][4][5] This guide provides a comparative overview of various analytical methodologies for the quantification of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted technique for this purpose.[5] While direct inter-laboratory round-robin studies are not publicly available, this document synthesizes data from various independent laboratory validations to offer a comprehensive comparison.
Quantitative Performance of Analytical Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of this compound in drug substances and products. These methods demonstrate high sensitivity and reproducibility, meeting the stringent regulatory requirements for controlling nitrosamine impurities.
| Parameter | Method 1 (SCIEX/Phenomenex)[1][3] | Method 2 (Agilent)[4] | Method 3 (Waters)[6] | Method 4 (FDA)[7] |
| Instrumentation | SCIEX QTRAP® 6500+ System | Agilent 6470 LC/TQ | Xevo™ TQ-S micro Tandem Quadrupole MS | High-Resolution Mass Spectrometer (HRMS) |
| Limit of Detection (LOD) | 0.005 ng/mL | Not explicitly stated, but LOQ is 0.025 ng/mL | 0.005 ppm (in 1 mg/mL API) | 0.015 ppm |
| Limit of Quantification (LOQ) | 0.010 ng/mL | 0.025 ng/mL | 0.01 ppm (in 1 mg/mL API) | 0.05 ppm |
| Linear Dynamic Range | 0.01 - 10.00 ng/mL | 0.025 - 10 ng/mL | 0.01 - 100 ppm (in 1 mg/mL API) | Not explicitly stated |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.998 | Not explicitly stated |
| Accuracy (% Recovery) | 96% - 116% | Not explicitly stated, but recovery experiments were performed | 89.3% - 104.6% | Not explicitly stated |
| Precision (%RSD/%CV) | 3.59% - 6.74% | Not explicitly stated, but reproducibility was established | < 2% | Not explicitly stated |
Experimental Protocols
The methodologies employed across different laboratories share a common foundation in reverse-phase liquid chromatography coupled with tandem mass spectrometry. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation
A standardized sample preparation workflow is crucial for accurate quantification. The following is a generalized protocol based on the reviewed methods:
-
Drug Substance:
-
Accurately weigh the propranolol drug substance.
-
Dissolve and dilute to a final concentration (e.g., 1 mg/mL or 5 mg/mL) using a suitable diluent, typically a mixture of acetonitrile and water.[1][3][4]
-
Vortex and sonicate the solution to ensure complete dissolution.[4]
-
Transfer the final solution to an HPLC vial for analysis.[4]
-
-
Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a representative sample.
-
Weigh an amount of the crushed powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Add the diluent and extract the this compound using a mechanical shaker or vortex mixer.[1][3][4]
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PVDF) into an HPLC vial.[1][3][4]
-
2. Chromatographic Separation
-
HPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) systems are used.[2][3]
-
Column: Reversed-phase columns are employed to separate this compound from the API and other potential impurities. Commonly used stationary phases include Biphenyl and C18.[1][3][7]
-
Mobile Phase: A gradient elution is typically used with a two-component mobile phase, such as:
-
Flow Rate and Temperature: Flow rates are generally in the range of 0.4-0.5 mL/min, with the column oven temperature maintained around 40°C.[1][7]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing this compound.[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole mass spectrometers.[1][5] This involves monitoring specific precursor-to-product ion transitions for both a quantifier and a qualifier ion to ensure selectivity and accuracy.[1][3]
-
MRM Transitions: The primary MRM transitions for this compound are typically m/z 289.1 → 259.1 (quantifier) and m/z 289.1 → 72.1 (qualifier).[1][3]
Visualized Workflows and Pathways
Formation Pathway of this compound
This compound is formed from the reaction of the secondary amine group in propranolol with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[5][8][9]
Figure 1. Simplified formation pathway of this compound.
General Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow from sample receipt to final data analysis for the quantification of this compound.
Figure 2. General experimental workflow for this compound analysis.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. phenomenex.com [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. veeprho.com [veeprho.com]
- 6. waters.com [waters.com]
- 7. fda.gov [fda.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation of Analytical Methods for N-Nitrosopropranolol: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitrosopropranolol, a nitrosamine impurity of the beta-blocker propranolol, requires sensitive and reliable analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of analytical method validation for this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparative Performance of Analytical Methods
The development of robust analytical methods is crucial for the accurate determination of this compound at trace levels in drug substances and products.[4] Liquid Chromatography with Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), are the preferred techniques due to their high sensitivity and selectivity.[5][6]
Below is a summary of performance data from various validated methods for the analysis of this compound.
| Parameter | Method 1 (LC-HRMS)[7] | Method 2 (LC-MS/MS)[8] | Method 3 (LC-MS/MS)[9] | Method 4 (LC-MS/MS)[10] |
| Limit of Detection (LOD) | 0.015 ppm | Not explicitly stated, but LOQ is 0.005 ppm | 0.005 ng/mL | Not explicitly stated, but LOQ is 0.005 µg/g |
| Limit of Quantitation (LOQ) | 0.05 ppm | 0.005 ppm (25 pg/mL) | 0.01 ng/mL | 0.005 µg/g |
| Linearity Range | 0.05 - 25.0 ppm | 0.005 ppm - 2 ppm (corresponding to 25 pg/mL to 10000 pg/mL) | 0.01 - 100 ng/mL | 0.025 - 10 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.99 | 0.998 | Not explicitly stated |
| Accuracy (% Recovery) | 80 - 120% (for QC standard) | Not explicitly stated | 89.3 - 104.6% | Not explicitly stated |
| Precision (% RSD) | ≤ 10% (for working standard, n=6) | Not explicitly stated | < 15% (for calibration curve points) | Not explicitly stated |
Note: The reported units (ppm, ng/mL, µg/g) may vary based on the sample preparation and the matrix being analyzed. Direct comparison should be made with consideration of the sample concentration.
Experimental Protocols
A detailed protocol for the validation of an analytical method for this compound is outlined below, based on ICH Q2(R1) guidelines and published methods.[2][7][8][9][10]
Analytical Method
This protocol is based on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Instrumentation: HPLC or UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound.
Validation Parameters and Procedures
a. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: Analyze blank samples (diluent), placebo samples, and samples spiked with propranolol and any known related substances. The chromatograms should show no interfering peaks at the retention time of this compound.
b. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected range. Plot the peak area response against the concentration and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
c. Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is determined based on the linearity, accuracy, and precision studies.
d. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
e. Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.
-
Procedure: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the replicate measurements.
f. Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
g. Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
h. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in method parameters such as mobile phase composition, flow rate, column temperature, etc., and observe the effect on the analytical results.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway of this compound Formation
The formation of this compound occurs through the nitrosation of the secondary amine group in the propranolol molecule. This reaction is typically favored under acidic conditions in the presence of a nitrosating agent, such as nitrous acid, which is formed from nitrites.[11][12]
Caption: The chemical pathway leading to the formation of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. lcms.cz [lcms.cz]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. veeprho.com [veeprho.com]
- 12. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]
A Comparative Guide to N-Nitrosopropranolol Formation from Different Propranolol Salts
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for drug safety and regulatory compliance. N-Nitrosopropranolol, a potential mutagenic and carcinogenic impurity, can form from the secondary amine structure of propranolol in the presence of nitrosating agents. This guide provides a comparative analysis of the potential for this compound formation from different propranolol salts, supported by experimental data and detailed methodologies.
Executive Summary
The formation of this compound is critically dependent on factors such as pH, nitrite concentration, and temperature. While direct comparative studies on this compound formation from different propranolol salts are limited in publicly available literature, the physicochemical properties of the salt's counter-ion can significantly influence the conditions that promote nitrosation. Propranolol hydrochloride is the most studied salt, and extensive data exists on its propensity to form this compound under various conditions. This guide will use data for propranolol hydrochloride as a primary example to illustrate the principles of this compound formation that can be extrapolated to other salt forms.
Factors Influencing this compound Formation
The nitrosation of propranolol's secondary amine is a well-understood chemical reaction.[1] Several key parameters govern the rate and extent of this reaction:
-
pH: The reaction is highly pH-dependent, with optimal formation occurring in acidic conditions, typically between pH 3 and 4.[1][2] This is because acidic environments facilitate the formation of nitrous acid (HNO₂), the primary nitrosating agent.[1]
-
Nitrite Concentration: The availability of nitrite ions is a direct precursor to the formation of nitrosating agents. Higher nitrite concentrations lead to a greater potential for this compound formation.[1][2]
-
Temperature: Increased temperatures can accelerate the kinetics of the nitrosation reaction.[1]
-
Presence of Catalysts or Inhibitors: Other chemical entities can influence the reaction. For instance, thiocyanate can catalyze nitrosation, while antioxidants like ascorbic acid can inhibit it.[3]
Comparison of Propranolol Salts: A Theoretical Framework
While experimental data directly comparing different propranolol salts is scarce, we can infer the potential for this compound formation based on how the counter-ion (e.g., hydrochloride, sulfate, fumarate) affects the local chemical environment. The primary influence of the salt form is on the microenvironmental pH of the drug substance or product.
Propranolol Hydrochloride (HCl): As the salt of a strong acid (HCl) and a weak base (propranolol), propranolol hydrochloride solutions are acidic. This inherent acidity can create a favorable environment for the formation of nitrous acid from residual nitrites, thus increasing the risk of this compound formation. The extensive study of propranolol hydrochloride in the literature is likely due to its widespread use and this inherent risk factor.[1][2][4]
Other Propranolol Salts (e.g., Sulfate, Fumarate): The potential for this compound formation with other salts would depend on the acidity they impart to the formulation. Salts of other strong acids, like sulfuric acid (propranolol sulfate), would also be expected to create an acidic microenvironment. Salts of weaker acids, such as fumaric acid (propranolol fumarate), might result in a less acidic environment compared to the hydrochloride salt, potentially leading to a lower rate of nitrosamine formation under similar conditions.
The following table summarizes the theoretical comparison:
| Propranolol Salt | Acid Strength of Counter-ion | Expected Microenvironmental pH | Theoretical this compound Formation Potential |
| Propranolol Hydrochloride | Strong (HCl) | Acidic | Higher |
| Propranolol Sulfate | Strong (H₂SO₄) | Acidic | Higher |
| Propranolol Fumarate | Weak (Fumaric Acid) | Less Acidic | Lower |
| Propranolol Maleate | Weak (Maleic Acid) | Less Acidic | Lower |
Quantitative Data: this compound Formation from Propranolol Hydrochloride
The following table summarizes experimental data on the formation of this compound from propranolol hydrochloride under simulated gastric conditions.
| Propranolol HCl Concentration (mM) | Nitrite Concentration (mM) | pH | Incubation Time (min) | This compound Concentration (µM) | Reference |
| 5.4 | 2.9 | 1.0 | 180 | Lower yield | [3] |
| 5.4 | 2.9 | 3.5 | 180 | 55 | [3] |
These data clearly demonstrate the significant influence of pH on the yield of this compound.
Experimental Protocols
In Vitro Nitrosation of Propranolol Salts
This protocol describes a general method for comparing the formation of this compound from different propranolol salts under simulated gastric conditions.
Objective: To quantify and compare the amount of this compound formed from propranolol hydrochloride, propranolol sulfate, and propranolol fumarate in the presence of nitrite.
Materials:
-
Propranolol hydrochloride, propranolol sulfate, propranolol fumarate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Simulated gastric fluid (SGF) without pepsin (0.2% NaCl, 0.7% HCl in water, pH adjusted)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each propranolol salt (e.g., 10 mM) in water.
-
Prepare a stock solution of sodium nitrite (e.g., 10 mM) in water.
-
-
Reaction Mixture:
-
In a series of reaction vessels, combine a specific volume of each propranolol salt stock solution with a specific volume of the sodium nitrite stock solution.
-
Adjust the final volume with SGF to achieve the desired final concentrations (e.g., 5 mM propranolol salt and 2.5 mM nitrite).
-
Adjust the pH of the reaction mixtures to a target value (e.g., pH 3.5) using HCl or NaOH.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 2, 4, and 6 hours).
-
-
Sample Quenching and Preparation:
-
At each time point, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding a solution of ascorbic acid or by raising the pH to > 9 with NaOH.
-
Dilute the quenched sample with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis.
-
-
Quantification:
-
Analyze the samples for this compound content using a validated LC-MS/MS method.
-
Construct a calibration curve using the this compound reference standard to quantify the concentration in the samples.
-
Analytical Method for this compound Quantification
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient to separate this compound from propranolol and other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 289.1 -> 232.1
-
Qualifier: m/z 289.1 -> 116.1
-
-
Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.
Visualizations
Caption: General pathway for the formation of this compound.
Caption: Workflow for comparing this compound formation.
Conclusion
The formation of this compound is a significant consideration in the development and manufacturing of propranolol-containing drug products. While propranolol hydrochloride is the most studied salt, the principles of nitrosamine formation suggest that other salt forms may exhibit different propensities for this impurity's generation, primarily due to their influence on the microenvironmental pH. A thorough risk assessment for any propranolol formulation should consider the identity of the salt, the potential for nitrite contamination in excipients, and the manufacturing process conditions. The experimental protocols provided in this guide offer a framework for conducting comparative studies to quantify the this compound formation potential from different propranolol salts, enabling informed decisions in drug development and ensuring patient safety.
References
- 1. veeprho.com [veeprho.com]
- 2. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of this compound from nitrite and the secondary amine propranolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosation of propranolol under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions. III. Formation of nitrosamines from therapeutic drugs. Formation, mutagenic properties and safety assessment of propranolol hydrochloride with respect to the intragastric formation of this compound under conditions found in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Risk Assessment of N-Nitrosopropranolol and Other Nitrosamines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative risk assessment of N-Nitrosopropranolol (NNP), a nitrosamine impurity found in the widely-used beta-blocker propranolol, with other common nitrosamines. All N-nitroso compounds are considered a "cohort-of-concern" due to the carcinogenic nature of many compounds in this class in rodent bioassays.[1] This document summarizes available quantitative data, details experimental protocols for risk assessment, and visualizes key pathways to support informed decision-making in drug development and safety assessment.
Executive Summary
Comparative Risk Assessment
The primary concern for nitrosamines is their potential to cause cancer. A key metric for assessing carcinogenic potency is the TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in 50% of test animals that would have otherwise been tumor-free.
Quantitative Data on Carcinogenic Potency and Genotoxicity
The following table summarizes available data on the carcinogenic potency (TD50) of several common nitrosamines and the genotoxic potential of NNP and other nitrosated beta-blockers. It is important to note that a lower TD50 value indicates a higher carcinogenic potency.
| Compound | CAS Number | Carcinogenic Potency (TD50) in rats (mg/kg/day) | Genotoxicity/Mutagenicity Findings |
| This compound (NNP) | 84418-35-9 | Not available. Considered a potential human carcinogen based on genotoxicity data.[1][2] | Mutagenic in Ames test with metabolic activation (hamster liver S9 more effective than rat).[1][2] Induces micronuclei and gene mutations in human cells with metabolic activation.[1] Induces DNA fragmentation in rat and human hepatocytes.[1] |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | 0.096 | Mutagenic in Ames test with metabolic activation. A well-established carcinogen. |
| N-Nitrosodiethylamine (NDEA) | 55-18-5 | 0.027 | Mutagenic in Ames test with metabolic activation. A potent carcinogen. |
| N-Nitroso-di-n-propylamine (NDPA) | 621-64-7 | 0.45 | Mutagenic with metabolic activation. |
| N-Nitroso-di-n-butylamine (NDBA) | 924-16-3 | 1.78 | Mutagenic with metabolic activation. |
| N-Nitroso-atenolol | 134720-04-0 | Not available | Induces DNA fragmentation in rat and human hepatocytes.[1] |
| N-Nitroso-metoprolol | 138768-62-4 | Not available | Induces DNA fragmentation in rat hepatocytes.[1] |
Experimental Protocols
Accurate assessment of the genotoxic potential of nitrosamines requires specific, enhanced protocols for standard assays.
Enhanced Ames Test (Bacterial Reverse Mutation Assay) for Nitrosamines
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, which often require metabolic activation to become mutagenic, an enhanced protocol is recommended by regulatory agencies like the European Medicines Agency (EMA).
Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium and/or the tryptophan locus in Escherichia coli.
Methodology:
-
Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction). For nitrosamines, it is crucial to use S9 from both Aroclor 1254-induced rats and hamsters, as some nitrosamines are more effectively activated by hamster liver S9.[1] A higher concentration of S9 (e.g., 10-30%) in the S9 mix may be necessary.
-
Procedure (Pre-incubation method): a. The test compound, bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) are incubated together at 37°C for a defined period (e.g., 20-30 minutes) before plating. b. The mixture is then added to molten top agar and poured onto minimal glucose agar plates. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations.
-
Positive Controls: Appropriate positive controls that require metabolic activation (e.g., 2-aminoanthracene for S9-activated plates) and direct-acting mutagens (e.g., sodium azide) must be included.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.
Objective: To evaluate the potential of a test substance to induce micronuclei in interphase cells.
Methodology:
-
Cell Lines: Human lymphoblastoid TK6 cells or other suitable mammalian cell lines are used.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction), similar to the Ames test.
-
Procedure: a. Cells are exposed to the test substance at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9. b. Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment. c. Cells are harvested, stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and mounted on microscope slides.
-
Data Analysis: The frequency of micronucleated binucleated cells is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A positive result is characterized by a significant and dose-dependent increase in the frequency of micronucleated cells.
-
Positive Controls: A clastogen (e.g., mitomycin C) and an aneugen (e.g., colchicine or vinblastine) are used as positive controls.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important biological and experimental workflows.
References
A Comparative Analysis of the Carcinogenic Potency of N-Nitrosopropranolol and N-Nitrosodiethylamine
For Immediate Release
This guide provides a detailed comparison of the carcinogenic potential of two N-nitrosamine compounds: N-Nitrosopropranolol (NNP) and N-Nitrosodiethylamine (NDEA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and mechanistic pathways to inform risk assessment and future research.
Executive Summary
N-Nitrosodiethylamine (NDEA) is a well-characterized, potent carcinogen, classified as a Group 2A agent ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2][3] Its carcinogenic properties have been demonstrated in numerous animal species, with the liver being a primary target organ.[4][5] In contrast, this compound (NNP), a nitrosamine derivative of the widely used beta-blocker propranolol, has a more complex and recently evolving toxicological profile.[6][7] While earlier studies were inconclusive, recent in vitro evidence robustly demonstrates that NNP is mutagenic and genotoxic, suggesting it is a potential human carcinogen.[6][7][8] However, comprehensive in vivo carcinogenicity data and established carcinogenic potency values for NNP are currently limited compared to the extensive database available for NDEA.
Quantitative Carcinogenic Potency
The carcinogenic potency of a compound is often expressed by the TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[9]
| Compound | Species | TD50 (mg/kg/day) | Target Organ(s) | Reference(s) |
| N-Nitrosodiethylamine (NDEA) | Rat | 0.0265 | Liver | [10] |
| Cynomolgus Monkey | 0.00725 | Liver | [10] | |
| This compound (NNP) | N/A | No established in vivo TD50 values available in the reviewed literature. | N/A | [11][12] |
Note on NNP Data: The absence of in vivo TD50 values for NNP necessitates a greater reliance on in vitro genotoxicity and mutagenicity data to assess its potential carcinogenic risk.[11][12] Regulatory bodies often use structure-activity relationship (SAR) analyses to estimate the carcinogenic potency of nitrosamines lacking extensive experimental data.[7]
Experimental Protocols
In Vitro Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.
-
Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) that are histidine-auxotrophic (cannot synthesize histidine).[6][7]
-
Principle: The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Methodology:
-
The test compound (NNP or NDEA) is incubated with the bacterial tester strains.
-
The incubation is performed both with and without an exogenous metabolic activation system, typically a liver S9 fraction from rats or hamsters, to simulate mammalian metabolism.[6][7]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7]
-
-
Findings:
-
NDEA: Is a known mutagen in the Ames test, particularly with metabolic activation.[6]
-
NNP: While earlier studies reported negative results, recent, more systematic investigations using modified protocols (e.g., hamster liver S9, preincubation) have shown that NNP is mutagenic in strains TA98, TA100, and TA1535.[6][7][8] Hamster liver S9 was found to be more effective than rat liver S9 in bio-transforming NNP into a mutagen.[6][7]
-
In Vitro Genotoxicity Assessment in Mammalian Cells
These assays evaluate the potential of a substance to damage the genetic material in mammalian cells.
-
Micronucleus Test:
-
Test System: Human lymphoblastoid TK6 cells or other suitable mammalian cell lines.[6]
-
Principle: This test detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
-
Methodology: Cells are exposed to the test compound with and without metabolic activation. After a suitable exposure and recovery period, the cells are harvested and stained to visualize the nuclei and micronuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) effects.
-
Findings for NNP: NNP was found to induce micronuclei in human lymphoblastoid TK6 cells in the presence of hamster liver S9.[6] A single high dose of NNP also induced micronucleus formation in the hepatocytes of Sprague-Dawley rats in an in vivo study.[6]
-
-
DNA Strand Breakage and Unscheduled DNA Synthesis (UDS):
-
Test System: Primary rat and human hepatocytes.[6]
-
Principle: These assays measure DNA damage and repair. DNA fragmentation indicates strand breaks, while UDS measures the incorporation of labeled nucleotides during DNA repair outside of the normal S-phase of the cell cycle.
-
Methodology: Hepatocytes are exposed to the test compound. DNA fragmentation can be assessed using techniques like the comet assay. For UDS, cells are co-exposed to the test compound and a radiolabeled DNA precursor (e.g., ³H-thymidine), and its incorporation into the DNA is measured.
-
Findings for NNP: At subtoxic concentrations, NNP induced a concentration-dependent increase in DNA fragmentation and unscheduled DNA synthesis in both rat and human hepatocytes.[6]
-
Carcinogenic Mechanisms and Signaling Pathways
The carcinogenicity of most N-nitroso compounds, including NDEA and NNP, is dependent upon metabolic activation by cytochrome P450 (CYP) enzymes.[3][6][13] This process, known as bioactivation, converts the relatively inert parent compound into a highly reactive electrophilic species that can form adducts with DNA, leading to mutations and the initiation of cancer.[13][14][15]
Metabolic Activation Pathway
The primary mechanism involves the hydroxylation of the α-carbon (the carbon atom adjacent to the N-nitroso group).[6]
Caption: Metabolic activation pathway of N-nitrosamines.
-
NDEA: Bioactivation is primarily carried out by CYP2E1 and CYP2A6.[16] This process leads to the formation of ethyl DNA adducts, which are considered crucial for its carcinogenic activity.[13][16]
-
NNP: In vitro studies using human cell lines have identified CYP2C19 as the most active enzyme in the bioactivation of NNP into a genotoxicant.[6][7][8]
General Experimental Workflow for Carcinogenicity Assessment
The evaluation of a compound's carcinogenic potential typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.
Caption: Tiered workflow for carcinogenicity testing.
Conclusion
There is a substantial body of evidence establishing NDEA as a potent, multi-species carcinogen with a well-defined mechanism of action.[4][5][13] Its carcinogenic potency is quantified by established TD50 values.
The toxicological profile of NNP is still being fully elucidated. While historical data were ambiguous, recent studies provide clear evidence of its mutagenic and genotoxic properties in vitro, mediated by metabolic activation.[6][7][8] This classifies NNP as a potential human carcinogen that warrants significant concern. However, the definitive assessment of its carcinogenic potency is hampered by the current lack of long-term in vivo carcinogenicity studies. Future research should prioritize conducting rodent bioassays to establish a TD50 value for NNP, which will allow for a more direct and quantitative comparison with highly potent nitrosamines like NDEA and enable more precise risk assessments for human exposure.
References
- 1. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on multipotent carcinogenic agent, N-nitrosodiethylamine (NDEA), its major risk assessment, and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Nitrosodiethylamine (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]
- 6. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitrosopyrrolidine: Carcinogenic Potency Database [cpdb.thomas-slone.org]
- 10. NDEA AI Limit 26.5ng/day? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. The acceptance Intake of Nitroso-Propranolol - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
Proficiency in Practice: A Comparative Guide to N-Nitrosopropranolol Analysis in Pharmaceutical Laboratories
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and reliable analytical methods. N-Nitrosopropranolol, a nitrosamine drug substance-related impurity (NDSRI), has been a particular focus due to its potential presence in propranolol drug products. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, alongside a discussion on the critical role of proficiency testing in ensuring laboratory competence and data integrity.
Comparative Analysis of Analytical Methods
The quantification of this compound at trace levels requires sophisticated analytical techniques, primarily centered around liquid chromatography coupled with mass spectrometry. Below is a comparison of performance data from various published methods.
| Method/Source | Technique | LOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Waters [1] | UPLC-MS/MS | 0.01 | 0.005 | 0.01 - 100 | 89.3 - 104.6 |
| Agilent [2] | LC/TQ | 0.025 (in solution) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| SCIEX [3][4][5] | LC-MS/MS (QTRAP 6500+) | 0.01 | 0.005 | 0.01 - 10 | 96 - 116 |
| FDA [6][7] | LC-ESI-HRMS | 0.05 ppm | 0.015 ppm | 0.05 - 25.0 ppm | 80 - 120 (QC Standard) |
| Shimadzu [8][9] | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Accuracy: 119% (at 20 ppb spike) |
Note: LOQ (Limit of Quantitation) and LOD (Limit of Detection) values may be presented in different units (e.g., ng/mL, ppm) across different studies, and direct comparison should be made with consideration of the sample preparation and final concentration.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical procedures. The following sections summarize key experimental protocols from the cited sources.
Waters UPLC-MS/MS Method[1]
-
Instrumentation: Waters ACQUITY UPLC I-Class System with a Xevo™ TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Chromatography:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific precursor and product ions for this compound are monitored.
-
-
Sample Preparation: Propranolol hydrochloride drug substance is dissolved in methanol. Spiking solutions are used to prepare standards at various concentration levels.
Agilent LC/TQ Method[2]
-
Instrumentation: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole LC/MS.
-
Chromatography:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization Source: Agilent Jet Stream (AJS) ESI.
-
Mode: Positive Ionization.
-
MRM mode is used for quantification.
-
-
Sample Preparation: Propranolol API or crushed tablets are accurately weighed, dissolved in a diluent, vortexed, and sonicated or shaken. The resulting solution is centrifuged and the supernatant is filtered before injection.
SCIEX LC-MS/MS Method[3][4][5]
-
Instrumentation: SCIEX QTRAP 6500+ System with an ExionLC System.
-
Chromatography:
-
Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 3.0 x 150 mm.
-
Mobile Phase A: 1mM ammonium formate with 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Quantifier and qualifier transitions are monitored for this compound.
-
-
Sample Preparation: A stock solution of this compound is prepared in methanol and diluted with acetonitrile/water to create calibration standards. The drug substance is dissolved in acetonitrile/water, shaken, centrifuged, and the supernatant is filtered.
FDA LC-ESI-HRMS Method[6][7]
-
Instrumentation: High-Resolution Mass Spectrometer (HRAM).
-
Principle: The method separates this compound from the propranolol hydrochloride matrix using reverse-phase chromatography and detects it with a high-resolution, high-mass accuracy mass spectrometer.
-
Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
-
Mass Spectrometry:
-
Detection is achieved by monitoring the accurate m/z value of the protonated impurity ion.
-
-
Sample Preparation: The propranolol hydrochloride oral solution is diluted with water to a target analytical concentration.
The Role of Proficiency Testing
While the validation of in-house methods is a fundamental requirement, participation in proficiency testing (PT) schemes provides an objective assessment of a laboratory's performance against its peers.[10] PT is a critical component of a robust quality management system and is often a requirement for accreditation to standards such as ISO/IEC 17025.[2][6][11]
Currently, there are no widely advertised PT schemes specifically for this compound. However, several organizations offer PT programs for nitrosamines in general or for pharmaceutical analysis, which can serve as a valuable external quality assessment.
Available Proficiency Testing Schemes:
-
USP Proficiency Testing Program: The United States Pharmacopeia (USP) offers a range of PT schemes for pharmaceuticals.[10][12] Their program, operated in collaboration with NSI Lab Solutions, includes tests for various analytes and matrices relevant to the pharmaceutical industry.[10] While a specific this compound scheme is not listed, they do have programs for nitrosamine detection.[13]
-
LGC AXIO Proficiency Testing: LGC Standards is another major provider of PT schemes across various sectors, including pharmaceuticals.[3][6][11] They offer a comprehensive catalog of programs that allow laboratories to monitor their performance over time.
Inter-laboratory Comparison Studies:
In the absence of formal PT schemes, inter-laboratory comparison studies serve a similar purpose.[1][8][14] These studies involve multiple laboratories analyzing the same samples to assess the reproducibility and accuracy of different methods. Recent studies have demonstrated that mass spectrometry-based techniques are capable of quantifying small molecule nitrosamines with acceptable accuracy and precision, though sample preparation can be a source of variability.[8]
Visualizing the Workflow
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the typical workflow for this compound analysis and the logical flow of an inter-laboratory comparison study.
Caption: A typical analytical workflow for the determination of this compound.
Caption: The logical workflow of an inter-laboratory comparison or proficiency testing scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. eurachem.org [eurachem.org]
- 3. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 4. sciex.com [sciex.com]
- 5. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 6. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 7. fda.gov [fda.gov]
- 8. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Nitrosamine Testing Services | Catalent Pharma Solutions [catalent.com]
- 10. usp.org [usp.org]
- 11. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. benchchem.com [benchchem.com]
comparative study of N-Nitrosopropranolol levels in different drug formulations
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic effects. N-Nitrosopropranolol, a nitrosamine impurity related to the active pharmaceutical ingredient (API) propranolol, has come under scrutiny, leading to product recalls and a demand for sensitive analytical methods to ensure patient safety. This guide provides a comparative overview of this compound levels in different drug formulations, supported by experimental data and detailed methodologies.
Executive Summary
Propranolol, a widely used beta-blocker, contains a secondary amine group that is susceptible to nitrosation, forming this compound.[1] This impurity can arise during the manufacturing process or during the shelf-life storage of the drug product.[2] Regulatory agencies such as the FDA and EMA have established strict acceptable intake (AI) limits for nitrosamine impurities, necessitating rigorous testing of propranolol formulations. This guide details the analytical methods used for quantification and presents available data on the levels of this compound found in various propranolol drug products.
Data on this compound Levels
| Drug Formulation | This compound Level | Method of Analysis | Reference |
| Propranolol Drug Product (unspecified) | 0.185 ng/mL | LC-MS/MS | [3] |
| Propranolol Formulation Samples (2) | Reported as "higher concentration" and "failing" | LC-MS/MS | [2] |
| Propranolol Extended-Release Capsules | Above acceptable level (led to recall) | Not specified | [4][5] |
| Propranolol Hydrochloride Oral Solution | Method validated for detection (no levels reported) | LC-HRMS | [6] |
Note: The term "failing" indicates that the levels exceeded the regulatory acceptable intake limit. The acceptable intake (AI) limit for N-Nitroso-propranolol set by the U.S. FDA is 1500 ng/day.[7]
Experimental Protocols
The accurate quantification of this compound at trace levels requires highly sensitive and specific analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques are the gold standard for this purpose.
LC-MS/MS Method for Quantification in Propranolol Drug Substance and Product
This method is suitable for the sensitive detection and quantification of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[3][8]
-
Sample Preparation:
-
Weigh a sample of the drug substance or ground tablets equivalent to a specific amount of propranolol HCl (e.g., 25.0 mg).[2]
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v).[8]
-
Vortex the solution for approximately 2 minutes and shake for 30 minutes using a mechanical shaker.[3]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][3]
-
-
Chromatographic Conditions:
-
Column: A Kinetex 2.6 µm Biphenyl column (150 x 3.0 mm) or similar.[3]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Elution: A time-based gradient is used to separate this compound from the propranolol API and other matrix components.[4]
-
Flow Rate: Typically around 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Quantification: A calibration curve is generated using certified reference standards of this compound at concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 0.01 ng/mL to 10 ng/mL).[3][8] The concentration in the sample is determined by comparing its peak area to the calibration curve.
LC-HRMS Method for Quantification in Propranolol Oral Solution
This method, developed by the FDA, is specifically for propranolol hydrochloride oral solutions and utilizes high-resolution mass spectrometry.
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (HRMS).[6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase and Gradient: Specifics are chosen to ensure separation of this compound from the API.
-
-
Mass Spectrometry Conditions:
-
Quantification: Performed by comparing the peak area of this compound in the extracted ion chromatogram (with a mass tolerance of ± 15 ppm) of the samples to the peak area of a reference standard in an external standard calibration.[6] The validated Limit of Quantitation (LOQ) for this method is 0.05 ppm.[6]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound in propranolol formulations.
Caption: General experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical reaction rather than a biological signaling pathway. The key logical relationship is the reaction between the secondary amine in propranolol and a nitrosating agent.
Caption: Formation of this compound from propranolol and a nitrosating agent.
References
- 1. The acceptance Intake of Nitroso-Propranolol - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. lcms.cz [lcms.cz]
- 3. phenomenex.com [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. fda.gov [fda.gov]
- 7. veeprho.com [veeprho.com]
- 8. sciex.com [sciex.com]
- 9. waters.com [waters.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Nitrosopropranolol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-Nitrosopropranolol, a compound of concern due to the potential genotoxic and carcinogenic properties associated with nitrosamine impurities.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in a laboratory setting, thereby fostering a culture of safety and regulatory compliance.
The primary and universally recommended method for the disposal of this compound and other nitrosamine waste is high-temperature hazardous-waste incineration conducted by a licensed and qualified waste management contractor. This method ensures the complete and safe destruction of these potentially harmful compounds.[3] Chemical degradation methods may be employed for small-scale laboratory decontamination of glassware and equipment but should be considered supplementary to, and not a replacement for, professional hazardous waste disposal.
Core Principles of this compound Waste Management
Due to its classification as a potential carcinogen, all materials contaminated with this compound must be handled with the utmost care, following established safety protocols for hazardous chemicals. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety goggles, and working in a well-ventilated area, preferably within a chemical fume hood.
All waste containing this compound, including pure compounds, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste. This hazardous waste should be collected in clearly labeled, sealed, and leak-proof containers. The label should explicitly state "Hazardous Waste," "this compound," and "Suspected Carcinogen."
Recommended Disposal Pathway
The definitive disposal route for this compound waste is through a certified hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials and will ensure disposal via high-temperature incineration in compliance with federal, state, and local regulations. It is the responsibility of the laboratory or institution to establish a contract with a reputable service provider.
Supplementary Decontamination Procedures for Laboratory Equipment
For the decontamination of laboratory surfaces and glassware, several chemical degradation methods have been reported for nitrosamines. It is crucial to note that the efficacy of these methods for this compound specifically may require validation within the laboratory. These procedures should be performed with appropriate safety precautions in a chemical fume hood.
| Decontamination Method | Reagents | General Procedure | Remarks |
| Reduction with Aluminum-Nickel Alloy | Aluminum-Nickel Alloy Powder, Aqueous Alkali (e.g., Potassium Hydroxide solution) | Treat the nitrosamine-containing solution with an excess of aluminum-nickel alloy powder in the presence of an aqueous alkali solution. The reaction reduces the nitrosamine to the corresponding less harmful amine. | The reaction can be vigorous. Specific concentrations and reaction times need to be determined. Not recommended for use with acetone or dichloromethane solutions. |
| Acidic Cleavage | 3% Hydrobromic Acid in Glacial Acetic Acid | Prepare a fresh 1:1 (v/v) solution of 3% hydrobromic acid in glacial acetic acid. Use this solution to rinse contaminated glassware. The acidic conditions cleave the N-N bond of the nitrosamine. | This method is corrosive and should be handled with extreme care. The formation of nitrite as a byproduct may require further neutralization. |
| UV Photolysis | UV Lamp (e.g., 254 nm) | Expose the this compound in a suitable solvent to UV irradiation. The UV energy can break the N-N bond, degrading the nitrosamine.[4][5] | The effectiveness depends on the concentration, solvent, and the intensity and wavelength of the UV source. The degradation products should be identified to ensure they are non-hazardous.[4][6] |
Detailed Protocol for Supplementary Decontamination (General Guidance)
The following is a general protocol for the chemical degradation of residual this compound on laboratory glassware. This is not a substitute for professional waste disposal of bulk quantities. Researchers must validate this procedure for their specific needs and safety protocols.
Method: Acidic Cleavage with Hydrobromic Acid in Acetic Acid
Materials:
-
3% (w/w) Hydrobromic acid in glacial acetic acid
-
Glacial acetic acid
-
Appropriate waste containers for acidic and halogenated waste
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation of the Degradation Solution: In a designated chemical fume hood, carefully prepare a 1:1 (v/v) solution of 3% hydrobromic acid in glacial acetic acid. For example, mix 50 mL of the hydrobromic acid solution with 50 mL of glacial acetic acid. Prepare this solution fresh before use.
-
Rinsing Contaminated Glassware: Triple rinse the contaminated glassware with a small volume of the freshly prepared degradation solution. Ensure all internal surfaces come into contact with the solution.
-
Collection of Rinse Waste: Collect all the rinseate in a designated hazardous waste container suitable for corrosive and halogenated organic waste.
-
Neutralization and Final Rinsing: After decontamination, thoroughly rinse the glassware with water and then with a suitable laboratory detergent. The initial water rinse should also be collected as hazardous waste.
-
Disposal of Waste: The collected degradation solution and initial rinses must be disposed of as hazardous waste through a licensed contractor.
Workflow for Proper Disposal of this compound
The following diagram outlines the decision-making process and operational steps for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that all procedures are in full compliance with local, state, and federal regulations.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
Safe Handling and Disposal of N-Nitrosopropranolol: A Comprehensive Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosopropranolol. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, emergency protocols, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound is classified as a substance that is harmful if swallowed and is suspected of causing cancer.[1] Adherence to established safety protocols is therefore critical. The following table summarizes key quantitative data related to its handling and detection.
| Data Point | Value | Source |
| LD50 (Oral) | >10,000 mg/kg | [2] |
| Acceptable Intake (AI) | Potentially 440 ng/day (subject to regulatory authority) | [3] |
| Limit of Quantitation (LOQ) | 0.05 ppm (in propranolol HCl oral solution) | [4] |
| Limit of Detection (LOD) | 0.015 ppm (in propranolol HCl oral solution) | [4] |
Personal Protective Equipment (PPE) and Handling Procedures
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][7]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile gloves, which offer good resistance to bases, oils, and many solvents.[5][7][8] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contamination.[2][9]
-
-
Respiratory Protection: For situations with a risk of dust formation or aerosol generation, a self-contained breathing apparatus should be worn.[2][5]
3. General Handling Procedures:
-
Always read the Safety Data Sheet (SDS) thoroughly before handling the compound.[6][9]
-
Avoid contact with eyes, skin, and clothing.[9]
-
Prevent the formation of dust and aerosols.[5]
-
Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7]
Logical Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial. The following protocols should be followed.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[5][7] |
Emergency Response Workflow for Accidental Exposure
This diagram outlines the immediate steps to take following an accidental exposure to this compound.
Spill Management and Disposal Plan
Accidental Release Measures:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[5][7]
-
Personal Precautions: Wear the appropriate PPE, including a self-contained breathing apparatus, to avoid dust formation and inhalation.[2][5][7]
-
Containment and Cleanup:
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The material may be incinerated in a licensed hazardous waste facility equipped with an afterburner and scrubber.[7]
-
Alternatively, unused or expired material should be offered to a licensed hazardous material disposal company.[7]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[5]
Experimental Protocol: Detection by LC-MS/MS
The following provides a general methodology for the detection and quantification of this compound in a drug substance, based on published methods.[4][10][11]
Objective: To determine the presence and quantity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.[11]
-
Create a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., 80:20 acetonitrile/water) to achieve a concentration range from approximately 0.005 to 10 ng/mL.[11]
2. Sample Preparation (for Drug Substance):
-
Accurately weigh the propranolol drug substance and dissolve it in a diluent (e.g., 80:20 acetonitrile/water) to a final concentration of 1 mg/mL.[11]
-
Vortex the solution for 2 minutes and shake for 30 minutes.[11]
-
Centrifuge the sample for 10 minutes at approximately 4000 rpm.[11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[11]
3. LC-MS/MS Analysis:
-
Chromatography: Use a liquid chromatography system with a suitable column (e.g., Phenomenex Kinetex biphenyl, 3.0 x 150 mm, 2.6 µm).[10][11]
-
Mobile Phase: A common mobile phase consists of a gradient of Solvent A (e.g., water with ammonium formate and formic acid) and Solvent B (e.g., methanol and acetonitrile).[10]
-
Mass Spectrometry:
4. Quantification:
-
Establish a standard calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.[4]
References
- 1. This compound | C16H20N2O3 | CID 128614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kmpharma.in [kmpharma.in]
- 3. The acceptance Intake of Nitroso-Propranolol - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. fda.gov [fda.gov]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. N-Nitroso Propranolol | CAS No: 84418-35-9 [aquigenbio.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. hsa.ie [hsa.ie]
- 9. N-Nitroso Propranolol Impurity 1 | CAS No: NA [aquigenbio.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. sciex.com [sciex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
